Hexahydropyrimidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
15937-63-0 |
|---|---|
Molecular Formula |
C4H11ClN2 |
Molecular Weight |
122.60 g/mol |
IUPAC Name |
1,3-diazinane;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-5-4-6-3-1;/h5-6H,1-4H2;1H |
InChI Key |
XQQBNEPVCNNUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCNC1.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Hexahydropyrimidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of Hexahydropyrimidine Hydrochloride Derivatives
The hexahydropyrimidine core, a saturated six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and capacity for multiple hydrogen bonding interactions make it a highly attractive building block for designing novel therapeutic agents.[1] Hexahydropyrimidine derivatives have demonstrated a wide spectrum of biological activities, showing potential in the treatment of diseases ranging from cancer to viral and parasitic infections.[1][2]
For any compound to be a viable drug candidate, its physicochemical properties must be thoroughly characterized. These properties govern the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, ultimately determining the compound's efficacy and safety. Hydrochloride salts are frequently prepared in drug development to enhance aqueous solubility and stability, two critical parameters for effective drug delivery.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of hexahydropyrimidine derivatives, with a focus on their hydrochloride salts. We will delve into the causality behind experimental choices for characterization, provide detailed, self-validating protocols, and discuss the implications of these properties for drug development professionals.
Part 1: Core Molecular Structure and Synthesis
The Hexahydropyrimidine Hydrochloride Structure
The fundamental hexahydropyrimidine ring is a flexible, non-aromatic structure. The presence of two nitrogen atoms provides sites for hydrogen bonding and protonation. Formation of a hydrochloride salt typically involves the protonation of one or both of these nitrogen atoms by hydrochloric acid, creating a more polar, and often more water-soluble, ionic species.
Synthesis Overview: The Mannich-Type Reaction
A prevalent and efficient method for constructing the hexahydropyrimidine scaffold is the one-pot Mannich-type multicomponent reaction.[1] This reaction typically involves the condensation of a substituted aldehyde, an ammonia source (like ammonium acetate), and a carbon acid (such as nitromethane) in a suitable solvent under reflux.[1][4][5] This approach is highly valued in medicinal chemistry for its ability to rapidly generate a diverse library of substituted hexahydropyrimidine analogs for screening.[1]
Part 2: Key Physicochemical Properties and Their Significance
The properties of a specific hexahydropyrimidine derivative are dictated by the nature and position of substituents on the core ring. These substituents influence molecular weight, polarity, crystal packing, and electronic distribution, thereby modulating the compound's overall physicochemical profile.
Melting Point (Tₘ)
The melting point is a critical indicator of a compound's purity and lattice energy. For hydrochloride salts, the strong ionic interactions generally result in higher melting points compared to the corresponding free base. Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining Tₘ and other thermal events.[6][7]
Table 1: Melting Points of Various Hexahydropyrimidine Derivatives and Related Compounds
| Compound/Derivative | Melting Point (°C) | Notes |
| 5-Nitro-2,4,6-tris(4-nitrophenyl)hexahydropyrimidine derivative (2a) | 260-262 | A complex substituted hexahydropyrimidine.[5] |
| 5-Nitro-2,4,6-tris(2-nitrophenyl)hexahydropyrimidine derivative (2b) | 212-214 | Isomeric variation affects crystal packing and Tₘ.[4] |
| 3c Derivative (grey powder) | 144-146 | A Schiff base derivative of a hexahydropyrimidine core.[5] |
| 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride | 270 (decomposition) | A related pyrimidine hydrochloride salt.[8] |
| 2-Hydroxypyrimidine Hydrochloride | 200-205 (decomposition) | A related pyrimidine hydrochloride salt.[9] |
| 2-Hydroxy-4-methylpyrimidine Hydrochloride | 243 | A related pyrimidine hydrochloride salt.[10] |
Causality Insight: The significant variation in melting points highlights the profound impact of peripheral chemical groups on the compound's crystal lattice energy. Factors such as molecular symmetry, the potential for intermolecular hydrogen bonding, and van der Waals forces, all influenced by the specific substituents, are primary determinants of the melting temperature.
Solubility
Solubility, particularly aqueous solubility, is a cornerstone of drug development. Poor solubility can lead to low bioavailability and challenging formulation development. Converting a basic compound like a hexahydropyrimidine to its hydrochloride salt is a standard strategy to improve solubility in the acidic environment of the stomach and in aqueous-based formulations.[3]
Experimental Rationale: The shake-flask method is a classic and reliable technique for determining equilibrium solubility.[11] It directly measures the saturation concentration of a compound in a specific solvent system, providing essential data for pre-formulation studies.
Dissociation Constant (pKa)
The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH. For hexahydropyrimidine hydrochlorides, the pKa values associated with the two ring nitrogens are critical for predicting absorption in the gastrointestinal tract, binding to target receptors, and selecting appropriate buffer systems for formulations.
Experimental Rationale: Potentiometric titration is a robust and accurate method for determining pKa.[11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added. The resulting titration curve provides the inflection points from which pKa values can be precisely calculated.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of synthesized compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework. For hexahydropyrimidine derivatives, characteristic signals can be assigned to the protons and carbons of the heterocyclic ring.
-
¹H NMR: Protons on the hexahydropyrimidine ring typically appear as distinct signals. For example, studies on derivatives show signals for the N-H protons, the C-H protons at positions 4, 6, 5, and 2, and any protons on substituent groups.[4][5][12] The chemical shifts and coupling constants of these protons provide definitive evidence of the molecular structure.
-
¹³C NMR: The carbon spectrum reveals the electronic environment of each carbon atom. Characteristic shifts are expected for the carbons within the hexahydropyrimidine ring, with values influenced by the neighboring nitrogen atoms and any attached substituents.[13][14][15]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups. In hexahydropyrimidine hydrochlorides, key vibrational bands confirm the structure.
Table 2: Characteristic FT-IR Absorption Bands for Hexahydropyrimidine Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Significance |
| N-H Stretch | 3200 - 3400 | Indicates the N-H bonds within the ring.[4][5] |
| C-H Stretch (sp³) | 2850 - 3000 | Corresponds to the saturated C-H bonds of the ring.[4][5] |
| C=N Stretch (if present) | 1630 - 1645 | Seen in Schiff base derivatives.[4] |
| Aromatic C=C Stretch | 1500 - 1600 | Present if aromatic substituents are attached.[4][5][16] |
3. Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used to confirm the molecular weight of the synthesized compound.[4][5] The molecular ion peak ([M+H]⁺) provides direct evidence of the compound's mass, serving as a crucial checkpoint for structural validation.
Part 3: Experimental Protocols and Methodologies
The following protocols are designed as self-validating systems, incorporating necessary calibration and control steps to ensure data integrity.
Protocol: Melting Point Determination by DSC
Objective: To accurately determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of a hexahydropyrimidine hydrochloride sample.
Methodology Rationale: DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[6][17] It provides a detailed thermogram of thermal transitions, making it superior to simple melting point apparatus for purity and stability assessments.[7][18]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium) according to the manufacturer's guidelines. This ensures the accuracy of the measurements.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried hexahydropyrimidine hydrochloride sample into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. Prepare an empty, sealed aluminum pan to be used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the melting point.
-
Use an inert purge gas (e.g., nitrogen at 50 mL/min) to ensure a stable thermal atmosphere.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. The melting point is typically taken as the onset temperature or the peak temperature of the endothermic event. Integrate the peak area to calculate the enthalpy of fusion.
Workflow Diagram: DSC Analysis
Caption: Workflow for Melting Point Determination using DSC.
Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa value(s) of a hexahydropyrimidine hydrochloride in an aqueous medium.
Methodology Rationale: This method directly measures the change in pH of a solution upon the addition of a titrant. The pKa corresponds to the pH at which the protonated and unprotonated forms of the molecule are present in equal concentrations, a point readily identified from the titration curve.[11]
Step-by-Step Protocol:
-
Solution Preparation: Accurately prepare a solution of the hexahydropyrimidine hydrochloride of known concentration (e.g., 0.01 M) in deionized water.
-
pH Meter Calibration: Calibrate a potentiometer/pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Procedure:
-
Record the initial pH of the sample solution.
-
Add small, precise increments of the NaOH titrant.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue this process until well past the final equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence point(s) (where the derivative is maximum).
-
The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa.
-
Workflow Diagram: Potentiometric Titration
Caption: Workflow for pKa Determination via Potentiometric Titration.
Protocol: Structural Confirmation by NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of a hexahydropyrimidine derivative.
Methodology Rationale: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides atom-specific information about the chemical environment and connectivity.[19]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent depends on the sample's solubility.
-
Filtration (if necessary): If the solution contains particulate matter, filter it through a small plug of glass wool directly into a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequencies for ¹H and ¹³C.
-
¹H Spectrum Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) data.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H).
-
-
Spectral Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns in both spectra to assign signals to specific atoms in the molecule, confirming the expected structure.
Workflow Diagram: NMR Analysis
Caption: General Workflow for Structural Analysis by NMR Spectroscopy.
Part 4: Implications for Drug Development
A thorough understanding of the physicochemical properties of hexahydropyrimidine hydrochlorides is not an academic exercise; it is a prerequisite for successful drug development.
-
Formulation Development: Solubility data directly informs the choice of excipients and the feasibility of different dosage forms (e.g., oral solid dose vs. intravenous). The stability of the hydrochloride salt, assessed through techniques like DSC, is critical for determining shelf-life and storage conditions.[3]
-
Pharmacokinetics (ADME): The pKa and solubility at different pH values are essential for predicting how a drug will be absorbed, distributed, and eliminated. A compound's lipophilicity, which is influenced by its ionization state, governs its ability to cross biological membranes.
-
Lead Optimization: In medicinal chemistry, these properties are key parameters for optimization.[20] Chemists can modify the substituents on the hexahydropyrimidine ring to fine-tune properties like solubility and metabolic stability while aiming to retain or enhance biological activity. The data gathered through the protocols described here provides the crucial feedback loop for iterative drug design.
By systematically characterizing these fundamental properties, researchers can build a comprehensive profile of a drug candidate, enabling informed decisions, de-risking development, and ultimately increasing the probability of translating a promising molecule into a life-saving therapeutic.
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Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. (2024). ResearchGate. [Link]
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pKa Values and Basicity of Hexahydropyrimidine Derivatives: A Guide for Drug Discovery Professionals
An In-depth Technical Guide:
Executive Summary
The hexahydropyrimidine scaffold is a privileged structure in modern medicinal chemistry, valued for its three-dimensional architecture and capacity for precise molecular interactions.[1] As with all nitrogenous heterocycles, the basicity of the hexahydropyrimidine core, quantified by its pKa values, is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. The degree of ionization at physiological pH governs fundamental absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, including solubility, membrane permeability, and potential for off-target interactions.[2][3] This guide provides a comprehensive overview of the theoretical principles governing the basicity of hexahydropyrimidine derivatives, details robust experimental and computational methodologies for pKa determination, and offers field-proven insights into modulating this crucial physicochemical parameter to optimize drug candidates.
Introduction: The Strategic Importance of Basicity
The Hexahydropyrimidine Scaffold
Hexahydropyrimidines are saturated six-membered heterocyclic rings containing two nitrogen atoms in a 1,3-relationship.[4] This scaffold is present in a variety of biologically active compounds and is explored for its potential as an anticancer, anti-inflammatory, and antiviral agent.[1][5] Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, making it an attractive building block for designing molecules that can effectively interact with complex biological targets.[1]
Why pKa is a Pillar of Drug Design
The pKa, or acid dissociation constant, dictates the proportion of a molecule that is ionized versus neutral at a given pH.[6] This balance is fundamental to the entire drug discovery process.[3] For a basic compound like a hexahydropyrimidine derivative, the pKa of its conjugate acid determines its charge state in different physiological environments, from the acidic stomach (pH ~1.5-3.5) to the blood plasma (pH ~7.4).
This ionization state directly impacts:
-
Solubility: The ionized form is generally more water-soluble, which is crucial for formulation and administration.[2]
-
Permeability: The neutral form is more lipophilic and better able to cross cellular membranes, a prerequisite for reaching intracellular targets.[6]
-
Target Binding: The ability to form ionic bonds (salt bridges) with amino acid residues in a protein's active site is often dependent on the molecule's protonation state.
-
ADMET Profile: High basicity can lead to undesirable off-target effects, such as hERG channel inhibition or lysosomal trapping, while also affecting metabolic stability and routes of excretion.[2][3]
Therefore, the rational modulation of pKa is not merely an academic exercise but a critical strategy for optimizing a drug candidate's efficacy and safety profile.
Theoretical Framework: Understanding Basicity in Hexahydropyrimidines
The basicity of a hexahydropyrimidine derivative arises from the lone pair of electrons on each of its two nitrogen atoms.[7][8] As a diamine, its protonation occurs in two distinct steps, each characterized by a unique pKa value.
Protonation Equilibria
The hexahydropyrimidine core (B) can accept two protons (H⁺) sequentially.
-
First Protonation (pKa1): The first, more basic pKa corresponds to the equilibrium between the monoprotonated cation (BH⁺) and the neutral base (B).
-
Second Protonation (pKa2): The second, less basic pKa describes the equilibrium between the diprotonated dication (BH₂²⁺) and the monoprotonated cation (BH⁺).
Generally, pKa1 is significantly higher than pKa2. After the first nitrogen is protonated, the resulting positive charge exerts a powerful electron-withdrawing effect, reducing the electron density and basicity of the second nitrogen.
Caption: Stepwise protonation of the hexahydropyrimidine core.
Key Factors Influencing Basicity
The precise pKa values of a hexahydropyrimidine derivative are governed by a combination of electronic, steric, and conformational factors.
-
Inductive Effects: Substituents on the ring or on the nitrogen atoms profoundly alter basicity.
-
Electron-Donating Groups (EDGs): Alkyl groups (-CH₃, -C₂H₅) increase electron density on the nitrogen atoms through a positive inductive effect, making the lone pairs more available for protonation and thus increasing basicity (higher pKa).[7][8]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), carbonyls, or aromatic rings attached to the nitrogens decrease electron density, making the compound less basic (lower pKa).[7]
-
-
Steric Hindrance: Bulky substituents near the nitrogen atoms can physically impede the approach of a proton and interfere with the solvation of the resulting conjugate acid, typically leading to a decrease in basicity.[8]
-
Conformational and Geometric Effects: As cyclic amines, the geometry around the nitrogen atom plays a crucial role. The degree of pyramidalization at the nitrogen center significantly impacts the electron-donating ability of the lone-pair orbital.[9] In the stable chair conformation, the orientation of the lone pairs (axial vs. equatorial) can influence their accessibility and basicity.
Methodologies for pKa Determination
Accurate pKa determination requires robust and validated methodologies. Both experimental and computational approaches provide essential, complementary information for the drug discovery scientist.
**3.1 Experimental Approaches
3.1.1 Potentiometric Titration
This is the gold-standard method for pKa measurement. It involves the gradual addition of a standardized acid (or base) to a solution of the compound and monitoring the resulting change in pH with a calibrated electrode.
Step-by-Step Protocol for Potentiometric pKa Determination:
-
Sample Preparation:
-
Accurately weigh ~1-5 mg of the hexahydropyrimidine derivative.
-
Dissolve the sample in a suitable solvent, typically high-purity water. If solubility is low, a co-solvent (e.g., methanol, DMSO) may be used, but the results must be corrected to obtain the aqueous pKa.
-
-
System Calibration:
-
Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0) at a constant, recorded temperature (e.g., 25°C).
-
-
Titration:
-
Place the sample solution in a thermostatted vessel under an inert atmosphere (e.g., argon or nitrogen) to prevent CO₂ absorption.
-
Add standardized HCl titrant in small, precise increments using an automated titrator.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points and two half-equivalence points will be observed.
-
Alternatively, use specialized software to calculate the derivative of the titration curve (dpH/dV), where the peaks correspond to the equivalence points.
-
Caption: Workflow for experimental pKa determination via potentiometry.
Computational (In Silico) Approaches
Computational methods offer a rapid and cost-effective way to estimate pKa values, especially during the early design phase.[10] These methods are particularly useful for prioritizing compounds for synthesis.
3.2.1 Quantum Mechanical (QM) Methods
High-level QM calculations can provide accurate pKa predictions.[11] A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated aqueous environment.
-
Methodology: Density Functional Theory (DFT) methods, such as B3LYP, are often coupled with a continuum solvent model (e.g., Poisson-Boltzmann or SMD) to account for the effects of water.[12]
-
Causality: The accuracy of this method relies on correctly modeling the significant change in solvation energy between the charged (protonated) and neutral species. Optimizing the molecular geometry in the solution phase is critical for accurate predictions, especially for molecules with intramolecular hydrogen bonds.[12]
Caption: Generalized workflow for in silico pKa prediction using QM.
3.2.2 Machine Learning and QSPR
Quantitative Structure-Property Relationship (QSPR) and machine learning models can predict pKa based on molecular descriptors derived from the compound's structure.[13][14] These models are trained on large datasets of experimentally determined pKa values and can be extremely fast, making them suitable for screening vast virtual libraries.[13]
Analysis of Substituted Hexahydropyrimidine Derivatives
While extensive experimental pKa data for a wide range of hexahydropyrimidine derivatives is not consolidated in the public literature, we can apply the principles of physical organic chemistry to predict trends in basicity. The following table summarizes the expected effects of various substituents on the primary pKa (pKa1) of the hexahydropyrimidine core, which we can estimate to be around 10-11 for the unsubstituted parent, similar to other cyclic secondary diamines.
| Substituent (R¹, R³) | Position | Type | Predicted pKa1 Range | Rationale for Basicity Change |
| -H | N/A | Unsubstituted | ~10.5 - 11.0 | Baseline reference for a cyclic secondary diamine. |
| -CH₃ (Methyl) | N¹, N³ | EDG (Inductive) | ~11.0 - 11.5 | The positive inductive effect of the alkyl group increases electron density on the nitrogen, enhancing basicity.[8] |
| -CH₂CH₃ (Ethyl) | N¹, N³ | EDG (Inductive) | ~11.1 - 11.6 | Slightly stronger electron-donating effect than methyl, further increasing basicity. |
| -C₆H₅ (Phenyl) | N¹, N³ | EWG (Resonance) | ~5.0 - 6.0 | The nitrogen lone pair is delocalized into the aromatic ring, drastically reducing its availability for protonation. |
| -COCH₃ (Acetyl) | N¹, N³ | EWG (Resonance) | ~3.0 - 4.0 | Strong resonance-based electron withdrawal by the carbonyl group makes the nitrogen lone pair significantly less basic. |
| -NO₂ | C⁵ | EWG (Inductive) | ~9.5 - 10.0 | The nitro group at the 5-position exerts a strong electron-withdrawing inductive effect through the carbon framework, reducing the basicity of the distal nitrogens.[7] |
| -OH | C⁵ | EWG (Inductive) | ~10.0 - 10.5 | The electronegative oxygen atom withdraws electron density inductively, causing a modest decrease in basicity. |
Case Study: Basicity Modulation to Mitigate hERG Liability
Scenario: A promising hexahydropyrimidine-based drug candidate (Lead-01) shows excellent on-target potency but is flagged for potential cardiotoxicity due to hERG channel inhibition. A key hypothesis is that the high basicity (pKa ≈ 11.2) of the N¹,N³-diethyl derivative leads to significant ionization at physiological pH, promoting interaction with the hERG channel.
Strategic Goal: Reduce the pKa to a range of 8.0 - 9.0 to decrease the proportion of the cationic species at pH 7.4, thereby potentially reducing hERG affinity while maintaining sufficient solubility and on-target activity.
Proposed Solution: Introduce a remote, inductively electron-withdrawing group that does not interfere with the pharmacophore. A fluorine atom is an excellent choice due to its small size and high electronegativity.
Synthetic Approach:
-
Lead-01: N¹,N³-diethylhexahydropyrimidine.
-
Optimized Compound (Lead-02): Synthesize an analog with a fluoroalkyl group, for example, N¹-ethyl-N³-(2-fluoroethyl)hexahydropyrimidine.
Predicted Outcome:
-
The fluorine atom on the N³-substituent will exert a strong -I (negative inductive) effect.
-
This effect will pull electron density away from the N³ nitrogen and, to a lesser extent, the N¹ nitrogen.
-
The reduced electron density at the nitrogen centers will lower their basicity.
-
The predicted pKa for Lead-02 would be expected to decrease significantly, potentially into the desired 8.5 - 9.5 range. This new derivative would then be re-tested in hERG and potency assays to validate the hypothesis. This iterative, pKa-guided approach is a cornerstone of modern medicinal chemistry.[2]
Conclusion and Future Perspectives
The basicity of hexahydropyrimidine derivatives is a multi-faceted property that is central to their viability as drug candidates. A thorough understanding of the structural factors that govern pKa, coupled with the application of precise experimental and predictive techniques, empowers drug discovery teams to rationally design molecules with optimized ADMET profiles. The ability to fine-tune basicity allows for a targeted approach to solving common drug development challenges, such as poor permeability, off-target toxicity, and formulation issues.
Future research should focus on building comprehensive QSPR models specific to the hexahydropyrimidine scaffold by systematically synthesizing and measuring the pKa values of a diverse library of analogs. Such models would further accelerate the design-make-test-analyze cycle and solidify the position of this versatile heterocycle in the medicinal chemist's toolkit.
References
- Hamed, S., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(4), 839-850.
- Hamed, S., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives.
- Juranić, I. Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society.
- Nath, S., & Henni, A. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Scholaris.
- Al-Masoudi, W. A. (2015). Synthesis and characterization of novel 2,2-di(pyridin-2-yl) hexahydropyrimidine and its derivative. Der Pharma Chemica, 7(12), 154-159.
- Seybold, P. G., & Shields, G. C. (2020).
- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
- Al-Zoubi, M. S., et al. (2026). Novel Hexahydropyrimidine Derivatives as Potential Neutral Sphingomyelinase 2 Inhibitors: Synthesis, Metal Chelation, and In Silico Studies. Chemical Biology & Drug Design, 107(2), e70245.
- Mendoza-d'Acosta, E., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Polymers, 12(11), 2703.
- Pharmaguideline. Basicity and Effect of Substituent on Basicity. Pharmaguideline.
- Hamed, S. A., et al. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives. Systematic Reviews in Pharmacy, 11(12), 1541-1548.
- Jensen, J. H., et al. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 6, e5363.
- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.
- Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
- Diallo, M. S., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson–Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(23), 5164–5171.
- What is pKa and how is it used in drug development? (2023, December 13). Pion.
- Mayr, F. (2021). Prediction of pKa values of small molecules via graph neural networks. reposiTUm.
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- Benchchem. Hexahydropyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry. Benchchem.
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
- Manallack, D. T., et al. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485–496.
- Takaoka, K., & Uchimaru, T. (2004). Theoretical analysis of Lewis basicity based on local electron-donating ability. Origin of basic strength of cyclic amines. The Journal of Organic Chemistry, 69(22), 7491–7499.
- LibreTexts Chemistry. (2024). 24.3 Basicity of Amines. Chemistry LibreTexts.
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Navigating the Unseen: A Technical Guide to the Safety Data Sheet of Hexahydropyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a Course Through Inferred Data
Compound Identification and Inferred Physicochemical Properties
Hexahydropyrimidine, the parent compound, is identified by CAS Number 505-21-5.[1][][3] Its hydrochloride salt is formed by the reaction of the basic hexahydropyrimidine with hydrochloric acid. This conversion to a salt form generally increases water solubility and crystallinity.[4][5]
| Property | Hexahydropyrimidine (Parent) | Hexahydropyrimidine Hydrochloride (Inferred) | Data Source |
| Molecular Formula | C4H10N2 | C4H11ClN2 | [1][][6] |
| Molecular Weight | 86.14 g/mol | 122.60 g/mol | [1][][6] |
| Appearance | Not specified | Likely a white to off-white crystalline solid | General knowledge of amine hydrochlorides |
| Solubility | Not specified | Expected to have good solubility in water | [4][5] |
| Boiling Point | 123.6±8.0 °C (Predicted) | Not applicable (decomposes) | [6] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | 2-8°C, in a dry, inert atmosphere | [7] |
Hazard Identification and GHS Classification: A Precautionary Approach
Due to the lack of a specific GHS classification for hexahydropyrimidine hydrochloride, a precautionary classification is recommended based on the properties of similar amine hydrochlorides and the parent amine. The presence of the hydrochloride moiety suggests that the compound will be acidic and potentially corrosive.
Inferred GHS Classification:
-
Skin Corrosion/Irritation: Category 1B/1C or Category 2. Amine hydrochlorides can be corrosive or irritating to the skin.[8]
-
Serious Eye Damage/Eye Irritation: Category 1 or 2A. Contact with the eyes is likely to cause serious irritation or damage.[8]
-
Acute Toxicity (Oral): While no data is available for the hydrochloride, for a related compound, 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine, the classification is Acute Toxicity 4 (Harmful if swallowed).[9] A similar level of toxicity should be assumed.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation). Dusts may cause respiratory irritation.[10]
GHS Pictograms (Inferred):
Caption: Inferred GHS pictograms for hexahydropyrimidine hydrochloride.
Signal Word (Inferred): DANGER or WARNING
Hazard Statements (Inferred):
-
H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation.[8][9]
-
H318: Causes serious eye damage. OR H319: Causes serious eye irritation.[8][9]
-
H302: Harmful if swallowed.[9]
-
H335: May cause respiratory irritation.[10]
Safe Handling and Personal Protective Equipment (PPE)
Given the inferred corrosive and irritant nature of hexahydropyrimidine hydrochloride, a stringent set of handling protocols is mandatory.
Experimental Workflow for Safe Handling:
Caption: Decision tree for responding to a spill of hexahydropyrimidine hydrochloride.
Key Spill Response Steps:
-
Evacuate and Alert: Clear the immediate area and inform colleagues and the laboratory supervisor. [11][12]2. Personal Protection: Before attempting cleanup, don the appropriate PPE as outlined in Section 3. [13]3. Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For solutions, create a dike around the spill with an inert absorbent material like sand or vermiculite. [14][11]4. Neutralization: For spills of this acidic salt, neutralization with a weak base such as sodium bicarbonate is recommended before final cleanup. [14]5. Collection and Disposal: Collect the neutralized material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal. [13]6. Decontamination: Clean the spill area thoroughly with soap and water. [12]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [7]The recommended storage temperature for the parent compound is 2-8°C. [7]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
Toxicological and Ecological Information: Data Gaps and Precautionary Measures
As noted, specific toxicological and ecological data for hexahydropyrimidine hydrochloride are largely unavailable. [15]The SDS for the parent compound indicates "no data available" for acute toxicity, skin corrosion/irritation, and other endpoints. [15]Similarly, no data is available for its environmental fate and impact. [15] Given these data gaps, a highly conservative approach must be taken:
-
Assume the compound is harmful if swallowed, and irritating to the skin, eyes, and respiratory system.
-
Prevent any release into the environment. Discharge into drains or waterways must be strictly avoided. [15]All waste must be disposed of as hazardous chemical waste.
References
-
Emergency Procedure Guide. Corrosive Liquids. [Link]
-
University of Manitoba. Chemical Spill Response Procedure. [Link]
-
Auburn University. Emergency and Spill Response Procedures. [Link]
-
ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]
-
Chemical Emergency Procedures. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. [Link]
-
Campus Operations and Risk Management. General Chemical Spill Procedures. [Link]
-
BuyersGuideChem. Hexahydropyridine hydrochloride suppliers and producers. [Link]
-
Reddit. What are amine hydrochlorides?. [Link]
-
Quora. What is the reaction between hydrochloric and amine?. [Link]
-
PubChem. GHS Classification Summary. [Link]
-
ADR Information. CORROSIVE SOLID, TOXIC, N.O.S.. [Link]
-
Safe Work Australia. Using the GHS. [Link]
-
Lumen Learning. Properties of amines. [Link]
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The Hygroscopic Nature and Physical Characteristics of Hexahydropyrimidine Hydrochloride: A Comprehensive Technical Guide
Executive Summary & Chemical Identity
Hexahydropyrimidine (1,3-diazinane) and its corresponding hydrochloride salts are critical cyclic diamine building blocks used extensively in the synthesis of pharmaceuticals, agricultural agents, and advanced materials. However, working with these compounds presents a severe operational bottleneck: they are extremely hygroscopic .
In my years of developing scalable synthetic routes, I have observed that the failure to respect the physical chemistry of hexahydropyrimidine HCl invariably leads to degraded yields, inaccurate elemental analyses, and failed downstream couplings. This whitepaper provides a deep-dive into the mechanistic causes of its hygroscopicity, outlines its core physical characteristics, and establishes field-proven, self-validating protocols for its synthesis and handling.
The Mechanistic Basis of Extreme Hygroscopicity
To control a chemical, you must first understand its thermodynamic drivers. The extreme moisture affinity of hexahydropyrimidine hydrochloride is not merely a nuisance; it is a predictable outcome of its molecular architecture.
When hexahydropyrimidine is protonated to form a hydrochloride salt, it establishes a highly polar ionic lattice. The hygroscopicity is driven by two parallel mechanisms:
-
Hydrogen Bonding Networks: The six-membered ring contains secondary amine groups (N-H) that act as potent hydrogen-bond donors and acceptors.
-
Ion-Dipole Interactions: The chloride counterion (
) is a strong hydrogen-bond acceptor. When exposed to atmospheric moisture, the thermodynamic drive to solvate the ion and the protonated amines overcomes the lattice energy of the crystal.
Historically, literature has documented that hexahydropyrimidine and its derivatives rapidly absorb water to the point of deliquescence, transitioning from a crystalline solid into a "colorless, viscid syrup"[1]. This transition makes accurate elemental analysis nearly impossible without specialized inert-atmosphere techniques.
Figure 1: Logical relationship mapping the hygroscopic mechanism of hexahydropyrimidine HCl.
Physical Characteristics & Analytical Profiling
Understanding the baseline physical properties of the anhydrous salt is critical for validating the success of your synthesis. Below is a synthesized data profile based on empirical observations and structural analogs [2][3].
Table 1: Physical and Chemical Properties
| Property | Value / Characteristic | Causality / Analytical Implication |
| Chemical Formula | Forms mono- or dihydrochloride depending on equivalents of acid used. | |
| Molecular Weight | 122.60 g/mol (Mono-HCl) | Essential for stoichiometric calculations; shifts drastically if water is absorbed. |
| Appearance (Anhydrous) | White crystalline powder | Indicates an intact ionic lattice devoid of solvating water molecules. |
| Appearance (Exposed) | Colorless, viscid syrup | High thermodynamic affinity for |
| Solubility | High in | Highly polar nature makes it insoluble in non-polar solvents (e.g., hexanes, ether). |
| Hygroscopicity | Extreme | Requires handling via Schlenk line or Glovebox; quantifiable via Dynamic Vapor Sorption (DVS). |
Experimental Workflows: Synthesis & Moisture-Free Handling
To synthesize the salt without moisture contamination, standard benchtop techniques are insufficient. Why use anhydrous HCl in diethyl ether instead of aqueous HCl? Aqueous HCl introduces water directly into the highly hydrophilic product, leading to a solvated syrup that is nearly impossible to crystallize. By utilizing a non-polar anti-solvent like diethyl ether, the ionic hydrochloride salt precipitates instantly upon formation, protecting the crystal lattice from immediate moisture solvation.
Protocol: Anhydrous Synthesis and Isolation
This protocol is designed as a self-validating system. If any visual cue deviates from the expected outcome, the system has been compromised by moisture.
Step 1: Condensation (Free Base Formation)
-
React 1,3-diaminopropane with an equimolar amount of formaldehyde in an ice bath (0 °C) to prevent thermal degradation [2].
-
Extract the resulting free base into anhydrous dichloromethane (DCM) and dry thoroughly over baked anhydrous
.
Step 2: Salt Precipitation (Inert Atmosphere)
-
Transfer the dried DCM solution to an oven-dried, argon-purged Schlenk flask.
-
Causality Check: Slowly add 1.0 equivalent of anhydrous HCl (2.0 M in diethyl ether) dropwise. A white precipitate should form instantaneously. If the precipitate appears "gummy" or adheres to the glass as a film, moisture has breached the system.
Step 3: Schlenk Filtration
-
Filter the suspension using a Schlenk frit under positive argon pressure. The hygroscopic nature demands that the solid never contacts ambient air.
Step 4: Primary Desiccation
-
Transfer the solid to a vacuum desiccator containing Phosphorus Pentoxide (
) and solid Potassium Hydroxide (KOH). -
Why
and KOH? chemically binds water (forming phosphoric acid), preventing equilibrium reversal, while KOH neutralizes any residual HCl vapors that could degrade the pump [1].
Figure 2: Workflow for the anhydrous synthesis and isolation of hexahydropyrimidine HCl.
Analytical Validation (The Self-Validating System)
Trust in your material is established through rigorous, orthogonal analytical validation. Because hexahydropyrimidine HCl is so prone to water uptake, you cannot rely solely on NMR for purity.
-
Karl Fischer (KF) Titration: This is your primary validation gate. KF titration must be performed using samples prepped entirely inside a glovebox. A moisture content of < 0.1% w/w validates that the desiccation protocol was successful. If moisture exceeds this, the batch must be re-desiccated.
-
Thermogravimetric Analysis (TGA): Run TGA to differentiate between surface moisture (mass loss < 100 °C) and tightly bound crystalline hydrates (mass loss > 100 °C).
-
Proton NMR (
-NMR): Prepare the NMR sample in strictly anhydrous DMSO- inside a glovebox. The presence of a broad water peak at ~3.3 ppm in DMSO is a direct, sensitive indicator of moisture ingress during sample transit.
Conclusion
The successful utilization of hexahydropyrimidine hydrochloride hinges entirely on respecting its extreme hygroscopicity. By understanding the thermodynamic drivers of its deliquescence and implementing strict, self-validating anhydrous protocols, researchers can prevent the degradation of this vital intermediate and ensure reproducibility in downstream synthetic applications.
References
- X LI -- Hexahydropyrimidine and its Benzoyl Derivatives.Archive.org.
- The reaction between histidine and formaldehyde.SciSpace.
- Identification of a New Endogenous Metabolite and the Characterization of Its Protein Interactions through an Immobilization Approach.National Institutes of Health (NIH).
Hexahydropyrimidine Hydrochloride (CAS 15937-63-0): Structural Dynamics, Synthesis, and Applications in Advanced Drug Development
Executive Summary
Hexahydropyrimidine hydrochloride (CAS 15937-63-0) is a critical cyclic diamine building block utilized in advanced organic synthesis and pharmaceutical development. As a saturated six-membered nitrogen heterocycle, it serves as a rigidified diamine scaffold, offering unique conformational properties compared to its acyclic counterparts. This technical guide provides an in-depth analysis of its chemical identifiers, synthesis mechanisms, self-validating experimental protocols, and applications in drug discovery, tailored for research scientists and drug development professionals.
Part 1: Chemical Identity & Structural Parameters
The free base, hexahydropyrimidine [1], is highly reactive and prone to oxidation, ring-opening, and polymerization under ambient conditions. Conversion to its hydrochloride salt significantly enhances its thermodynamic stability, water solubility, and shelf-life. This causality makes the hydrochloride salt the preferred form for long-term storage and precise stoichiometric handling in complex synthesis workflows.
Table 1: Chemical Identifiers and Physicochemical Properties
| Parameter | Value |
| Chemical Name | Hexahydropyrimidine hydrochloride |
| CAS Registry Number | 15937-63-0 |
| Free Base CAS Number | 505-21-5 [1] |
| Molecular Formula | C₄H₁₁ClN₂ (or C₄H₁₀N₂ · HCl) |
| Molecular Weight | 122.60 g/mol |
| SMILES (Hydrochloride) | C1NCCCN1.Cl |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water and methanol; insoluble in non-polar solvents |
Table 2: Comparative Structural Analogues (Reference Data)
| Analogue | CID / CAS | Relevance to Hexahydropyrimidine |
| Pyrimidine hydrochloride | CID 21910562 [2] | Fully aromatic precursor analogue; demonstrates fundamental differences in basicity, pKa, and salt formation compared to the saturated ring. |
| Ethyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate HCl | CID 9793884 [3] | Partially saturated analogue highlighting the stability of the amidine-like substructure and ester functionalization compatibility. |
| 6H-Furo[2′,3′:4,5]oxazolo[3,2-a]pyrimidine derivative HCl | CAS 40505-45-1 [4] | Complex fused-ring system demonstrating how the pyrimidine core behaves structurally when locked into a rigid polycyclic framework. |
Part 2: Mechanistic Insights: Synthesis and Reactivity
The synthesis of hexahydropyrimidine relies on the cyclocondensation of 1,3-propanediamine with formaldehyde.
Causality in Experimental Design: The condensation reaction between a diamine and an aldehyde is highly exothermic and kinetically prone to forming polymeric aminals if not strictly controlled. By maintaining the reaction at 0–5°C and utilizing dilute aqueous formaldehyde, the kinetic product (the monomeric six-membered ring) is favored over thermodynamic polymeric chains. The immediate subsequent addition of anhydrous hydrogen chloride locks the amine lone pairs via protonation. This prevents ring-chain tautomerism and subsequent degradation, thus isolating the pure hexahydropyrimidine hydrochloride.
Synthesis workflow of Hexahydropyrimidine HCl highlighting temperature control causality.
Part 3: Experimental Protocols & Analytical Validation System
To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step contains an in-process control (IPC) that must be met before proceeding, ensuring that failures are caught immediately rather than at the end of a multi-day workflow.
Step-by-Step Methodology: Synthesis of Hexahydropyrimidine Hydrochloride
-
Precursor Preparation: Dissolve 100 mmol of 1,3-propanediamine in 50 mL of anhydrous ethanol under an inert argon atmosphere.
-
Validation Check 1: Ensure the solution is completely clear and colorless. Any yellowing indicates amine oxidation; discard the batch if present to prevent downstream impurities.
-
-
Cyclocondensation: Cool the solution to 0°C using an ice-salt bath. Dropwise, add 100 mmol of 37% aqueous formaldehyde over 30 minutes, maintaining the internal temperature strictly below 5°C.
-
Causality: Slow addition prevents localized heating, which would drive the competing polymerization pathway and lower the yield of the target monomer.
-
-
Salt Formation: Once addition is complete, stir for 1 hour at room temperature. Bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in dioxane) into the solution until the pH reaches 2.0.
-
Validation Check 2 (Self-Validating Step): The sudden precipitation of a white crystalline solid upon reaching pH 2 indicates successful salt formation. If no precipitate forms, the ring may not have closed (indicating a failure in step 2), or the solvent is too polar.
-
-
Isolation and Purification: Filter the precipitate under a vacuum, wash with cold diethyl ether (2 x 20 mL), and dry under a vacuum at 40°C overnight.
Analytical Validation System
To confirm the structural integrity of the synthesized CAS 15937-63-0, a multi-tiered analytical approach is required.
Self-validating analytical logic for purity and structural confirmation of the HCl salt.
Table 3: Expected Analytical Data for Validation
| Analytical Method | Expected Result | Pass/Fail Criteria |
| ¹H NMR (D₂O, 400 MHz) | δ 4.10 (s, 2H, N-CH₂-N), 3.25 (t, 4H, N-CH₂), 1.95 (m, 2H, C-CH₂-C) | Absence of aldehyde peaks (δ 9-10) and polymer broad peaks. |
| LC-MS (ESI+) | m/z 87.08 [M+H]⁺ (Free base mass) | >98% purity by UV area; correct exact mass detected. |
| Argentometric Titration | ~28.9% Chloride content | Matches theoretical Cl⁻ content (36.46 / 122.60). |
Part 4: Applications in Drug Development
Hexahydropyrimidine hydrochloride is a highly versatile building block in medicinal chemistry. Its rigid, nitrogen-rich structure is ideal for mimicking piperazine or piperidine rings while offering altered hydrogen-bonding capabilities and basicity.
-
Kinase Inhibitors: The hexahydropyrimidine motif is often incorporated into the hinge-binding region of kinase inhibitors. The secondary amines can be selectively functionalized (e.g., mono-acylation or alkylation) to tune the pharmacokinetic profile, lipophilicity, and target residence time of the drug candidate.
-
GPCR Ligands: Due to its basic nature, the scaffold is protonated at physiological pH, allowing it to form critical salt bridges with conserved aspartate residues in the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs).
Integration of the hexahydropyrimidine scaffold into a standard drug discovery pipeline.
References
-
Pyrimidine hydrochloride | C4H5ClN2 | CID 21910562 Source: PubChem, National Library of Medicine URL:[Link]
-
1,4,5,6-Tetrahydro-pyrimidine-5-carboxylic acid ethyl ester hydrochloride | CID 9793884 Source: PubChem, National Library of Medicine URL:[Link]
-
6H-Furo[2′,3′:4,5]oxazolo[3,2-a]pyrimidine-2-methanol, 7-fluoro-2,3,3a,9a-tetrahydro-3-hydroxy-6-imino-, hydrochloride (1:1), (2R,3R,3aS,9aR)- | CAS 40505-45-1 Source: CAS Common Chemistry, American Chemical Society URL:[Link]
Biological Activity Potential of Hexahydropyrimidine Scaffolds: A Technical Guide
Executive Summary
The hexahydropyrimidine (HHP) core—a saturated six-membered heterocycle containing two nitrogen atoms at the 1 and 3 positions—has rapidly emerged as a privileged scaffold in modern medicinal chemistry. Unlike its planar, aromatic pyrimidine counterpart, the fully saturated HHP ring possesses a distinct three-dimensional architecture. This structural geometry, combined with the ability of the nitrogen atoms to act as versatile hydrogen-bond donors and acceptors, allows HHP derivatives to achieve high-affinity binding across diverse biological targets 1[1].
This technical guide synthesizes recent pharmacological data, elucidates the mechanistic causality behind HHP's bioactivity, and provides self-validating experimental workflows for researchers optimizing this scaffold for oncology, neuroprotection, and infectious diseases.
Structural Rationale & Oncological Applications
The therapeutic efficacy of HHP derivatives is fundamentally tied to their capacity to modulate critical intracellular signaling cascades. In oncology, the dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of tumor survival and proliferation. HHP-based compounds exploit their 3D conformation to dock into the ATP-binding pockets of key kinases within this pathway. By forming stable hydrogen bonds with the kinase hinge regions, HHP derivatives competitively inhibit ATP binding, thereby inducing mitotic arrest and apoptosis in cancer cells 1[1]. Furthermore, HHP analogs have demonstrated the ability to disrupt Aurora kinases, which are essential for regulating mitosis and are frequently overexpressed in malignancies 1[1].
PI3K/Akt/mTOR pathway modulation by hexahydropyrimidine derivatives.
Neuroprotection: Sphingolipid Metabolism & Metal Chelation
Beyond oncology, recent breakthroughs have positioned HHP derivatives as potent inhibitors of neutral sphingomyelinase 2 (nSMase2). nSMase2 plays a pivotal role in exosome biogenesis and the propagation of neurodegenerative disorders, such as Alzheimer's disease.
In a 2026 study, researchers synthesized novel HHP derivatives that exhibited superior inhibitory activity against Bacillus cereus SMase—a highly conserved structural surrogate for human nSMase22[2]. The mechanistic causality here is twofold: the HHP core optimally occupies the substrate-binding site, while specific functional groups (e.g., carbonitrile and thioxo moieties) facilitate metal chelation with Fe³⁺ and Cu²⁺ ions, which are heavily implicated in neurodegenerative oxidative stress 2[2].
Quantitative Biological Profiling
| Compound | Target | Application | IC50 / MIC | Efficacy vs Control | Reference |
| Compound 1j | B. cereus SMase (nSMase2 surrogate) | Neuroprotection | IC50 = 1.88 μM | 4x more potent than Cambinol (7.49 μM) | 2[2] |
| Compounds 3a-3f | Mycobacterium tuberculosis | Antibacterial | MIC = 12.5 - 25.0 μg/mL | Comparable to first-line TB drugs | 3[3] |
| HHP3 | T. mentagrophytes, M. canis | Antifungal (Dermatomycosis) | MIC = 500 - 1000 μg/mL | Induces severe morphological changes | 4[4] |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that false positives are eliminated early in the workflow.
Protocol A: One-Pot Multicomponent Synthesis of HHP Derivatives
Objective: Rapid assembly of 5-nitro-2,4,6-trisubstituted hexahydropyrimidines using a Mannich-type multicomponent reaction (MCR) 1[1]. Causality: MCRs maximize atom economy and allow for the simultaneous creation of multiple bonds. Using n-butanol under reflux provides the optimal thermal energy required to drive the sequential imine condensation and subsequent cyclization.
-
Reagent Preparation: In a round-bottom flask, combine equimolar amounts of a substituted benzaldehyde, ammonium acetate (ammonia source), and nitromethane (carbon acid) in n-butanol.
-
Reaction Initiation: Heat the mixture under reflux conditions (approx. 117°C).
-
Self-Validation Checkpoint 1 (TLC): After 2 hours, monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The complete disappearance of the starting aldehyde spot validates the formation of the intermediate imine and progression toward cyclization.
-
Isolation: Upon completion, cool the mixture to room temperature. The HHP derivative will typically precipitate. Filter and recrystallize from ethanol.
-
Self-Validation Checkpoint 2 (NMR): Confirm the saturated core structure via ¹H NMR. The absence of aromatic pyrimidine protons and the presence of a characteristic multiplet corresponding to the aliphatic ring protons definitively validate the hexahydropyrimidine scaffold.
Protocol B: High-Throughput Screening (HTS) for nSMase2 Inhibition
Objective: Evaluate the inhibitory potency of synthesized HHP libraries against SMase. Causality: Utilizing B. cereus SMase as a surrogate allows for safer, highly scalable HTS while maintaining predictive validity for human nSMase2 due to active-site homology 2[2].
-
Library Preparation: Dissolve HHP derivatives in DMSO. Dilute into the assay buffer to ensure the final DMSO concentration is <1% (preventing solvent-induced enzyme denaturation).
-
Assay Assembly: In a 96-well plate, combine the assay buffer, B. cereus SMase, and the HHP compound.
-
Self-Validation Checkpoint 1 (Controls): Dedicate specific wells to a positive control (Cambinol, known IC50 ~7.49 μM) and a negative control (vehicle only). This establishes the dynamic range of the assay.
-
Reaction & Detection: Add the sphingomyelin substrate. Incubate at 37°C for 30 minutes. Quantify the release of choline using a coupled colorimetric assay, measuring absorbance at 540 nm.
-
Self-Validation Checkpoint 2 (Statistical Robustness): Calculate the Z'-factor using the mean and standard deviations of the positive and negative controls. Proceed with hit-to-lead optimization only if the Z'-factor is > 0.5, confirming the assay's reliability.
Self-validating drug discovery workflow for hexahydropyrimidine scaffolds.
References
-
Novel Hexahydropyrimidine Derivatives as Potential Neutral Sphingomyelinase 2 Inhibitors: Synthesis, Metal Chelation, and In Silico Studies Source: ResearchGate URL:[Link]
-
Synthesis, Cytotoxicity, Antibacterial and Antileishmanial Activities of Imidazolidine and Hexahydropyrimidine Derivatives Source: Bentham Science Publishers URL:[Link]
-
In Vitro Antifungal Activity of Hexahydropyrimidine Derivatives against the Causative Agents of Dermatomycosis Source: NIH / PMC URL:[Link]
Sources
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of Hexahydropyrimidine Hydrochloride
Abstract
The hexahydropyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for therapeutic agents targeting a wide array of diseases, including cancer, CNS disorders, and viral infections.[1] Its unique three-dimensional conformation and capacity for hydrogen bonding make it an attractive building block in drug design.[1] This document provides a comprehensive, validated protocol for the synthesis of the parent hexahydropyrimidine ring system and its subsequent conversion to the stable hydrochloride salt. We detail the reaction mechanism, a step-by-step experimental procedure, characterization data, and critical safety precautions. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this versatile heterocyclic compound.
Principle and Reaction Mechanism
The synthesis of hexahydropyrimidine is achieved through the cyclocondensation of a 1,3-diamine with an aldehyde, in this case, 1,3-diaminopropane and formaldehyde.[2] The reaction proceeds via the formation of an aminal from one amine group and formaldehyde, followed by the intramolecular nucleophilic attack of the second amine group on an iminium ion intermediate, leading to the formation of the stable six-membered ring.[2] The resulting free base is then treated with hydrochloric acid to yield the more stable and easily handled hydrochloride salt.
The overall reaction is as follows:
Caption: Workflow for the synthesis of hexahydropyrimidine free base.
Stage 2: Formation of Hexahydropyrimidine Hydrochloride
-
Dissolution: Dissolve the crude hexahydropyrimidine from Stage 1 in 100 mL of anhydrous diethyl ether. If the crude product contains water, dry the ether solution with anhydrous sodium sulfate, filter, and proceed.
-
Acidification: While stirring vigorously, slowly add 2.0 M HCl in diethyl ether (50 mL, 0.1 mol) to the solution.
-
Causality Note: A white precipitate of hexahydropyrimidine hydrochloride will form immediately upon addition of the acid. Slow addition ensures complete and uniform salt formation.
-
-
Precipitation and Isolation: Continue stirring for 30 minutes at room temperature. Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid twice with 20 mL portions of cold diethyl ether to remove any unreacted starting materials or impurities.
-
Causality Note: Washing with a non-polar solvent in which the salt is insoluble is key to purifying the product without significant loss of yield.
-
-
Drying: Dry the product under vacuum to yield pure hexahydropyrimidine hydrochloride as a white crystalline solid.
Characterization and Expected Results
The synthesized product should be characterized to confirm its identity and purity. The following table summarizes the expected results based on literature data. [2][3]
| Technique | Expected Result |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 210-214 °C (decomposes) |
| FT-IR (ATR, cm⁻¹) | 3200-2800 (N-H stretch, broad), 2950 (C-H stretch), 1600 (N-H bend) |
| ¹H NMR (D₂O, 500 MHz) | δ ~3.8 (s, 2H, N-CH₂-N), ~3.1 (t, 4H, N-CH₂-C), ~1.9 (quint, 2H, C-CH₂-C) |
| ¹³C NMR (D₂O, 125 MHz) | δ ~70 (N-CH₂-N), ~45 (N-CH₂-C), ~25 (C-CH₂-C) |
| Mass Spec (ESI⁺) | Expected m/z for free base [M+H]⁺: 101.11 |
Safety Precautions
This protocol involves hazardous materials and must be performed with appropriate safety measures in place.
-
Formaldehyde: Is a known carcinogen, toxic upon inhalation and ingestion, and corrosive to skin and eyes. [4]All manipulations involving the 37% formaldehyde solution must be conducted inside a certified chemical fume hood. [5]* 1,3-Diaminopropane: Is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
-
Hydrochloric Acid: Is highly corrosive. The ethereal HCl solution should be handled with care to avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) are mandatory at all times. [5][6]* Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible. [6]In case of skin contact, immediately wash the affected area with copious amounts of water. [4]In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention. [4]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no yield of precipitate | Incomplete reaction in Stage 1. | Ensure stoichiometry is correct and allow for the full 2-hour reaction time at room temperature. |
| Water present in the diethyl ether during salt formation. | Use anhydrous diethyl ether and dry the crude product solution with Na₂SO₄ before adding HCl. | |
| Oily or sticky product instead of a crystalline solid | Residual solvent or impurities. | Ensure the crude product is sufficiently dry before redissolving. Wash the final salt product thoroughly with cold diethyl ether. |
| Incorrect stoichiometry of HCl. | Add HCl solution slowly and ensure a 1:1 molar ratio with the starting diamine. | |
| Product darkens or discolors | Reaction temperature was too high. | Strictly control the temperature during the formaldehyde addition, keeping it below 10 °C. |
Conclusion
This application note provides a reliable and detailed protocol for synthesizing hexahydropyrimidine hydrochloride. By carefully following the outlined steps and adhering to the specified safety precautions, researchers can effectively produce this valuable heterocyclic building block for applications in medicinal chemistry and drug discovery. The inclusion of characterization data and a troubleshooting guide serves to validate the protocol and assist in achieving successful outcomes.
References
-
Zerrouki, A., et al. (2023). A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization. Structural Chemistry, 35(3), 1-11. Available at: [Link]
-
ResearchGate. (2023). A simple access to hexahydropyrimidine from 1,3-diamine: synthesis and solid-state characterization | Request PDF. Available at: [Link]
-
International Enviroguard. (2021). Protecting Workers from Formaldehyde Exposure. Available at: [Link]
-
University of Illinois Division of Research Safety. (2024). Formaldehyde. Available at: [Link]
-
University of Wyoming. (n.d.). Standard Operating Procedure: Formaldehyde. Available at: [Link]
-
SafeWork NSW. (n.d.). Formaldehyde. Available at: [Link]
-
Mod, R. R., Magne, F. C., & Sumrell, G. (1971). 1,3‐Diacyl derivatives of imidazolidine and hexahydropyrimidine: I. Preparation by novel method and characterization. Journal of the American Oil Chemists' Society. Available at: [Link]
-
Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Novel Hexahydropyrimidine Compounds for Treating Malaria. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Mod, R. R., Magne, F. C., & Sumrell, G. (1971). 1,3-Diacyl derivatives of imidazolidine and hexahydropyrimidine: I. Preparation by novel method and characterization. Journal of the American Oil Chemists' Society, 48(5), 254-256. Available at: [Link]
-
Shukkur, A. H., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(4), 839-850. Available at: [Link]
-
Hamed, S. A., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana. Available at: [Link]
-
Billman, J. H., & Khan, M. S. (1965). Hexahydropyrimidines. V. A study of 2-substituted 1,3-bis(alpha-cyanobenzyl)-hexahydropyrimidines and 2-substituted 1,3-bis(alpha-cyano-p-methoxybenzyl)-hexahydropyrimidines as prospective antitumor agents. Journal of Medicinal Chemistry, 8(4), 498-499. Available at: [Link]
-
Shukkur, A. H. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives. Systematic Reviews in Pharmacy, 11(12), 1731-1740. Available at: [Link]
-
Badamshina, A. G., Latypova, D. R., & Dokichev, V. A. (2019). Synthesis of Polyfunctionalized Hexahydropyrimidines. Russian Journal of Organic Chemistry, 55(2), 168-173. Available at: [Link]
-
Kavitha, E., et al. (2022). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Journal of Molecular Structure, 1262, 133035. Available at: [Link]
-
Siatra-Papastaikoudi, T., et al. (2004). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT(1A) and 5-HT(2A) receptors, Part 2. Pharmazie, 59(2), 99-105. Available at: [Link]
-
Vlasov, G. P., & Szabó, D. (2019). An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. Molecules, 24(5), 899. Available at: [Link]
Sources
Application Note: Hexahydropyrimidine Hydrochloride as a Bidentate Ligand in Transition Metal Catalysis
Executive Summary
The development of robust, highly active transition metal catalysts relies heavily on the strategic selection of supporting ligands. While acyclic diamines and aromatic N-heterocycles (e.g., bipyridine) are ubiquitous, the six-membered hexahydropyrimidine (HHP) ring offers a unique stereoelectronic profile. Functioning as a potent N,N-donor, the1[1].
This application note provides an in-depth mechanistic guide and validated protocols for utilizing the hydrochloride salt of hexahydropyrimidine (HHP·HCl) as a bidentate ligand in organometallic synthesis and drug discovery workflows.
Mechanistic Rationale: The Causality of the Hydrochloride Salt
A critical challenge in coordination chemistry is ligand stability. Free hexahydropyrimidine is a cyclic aminal (1,3-diazacyclohexane). In the presence of ambient atmospheric moisture, the unprotonated ring is highly susceptible to ring-opening hydrolysis, reverting to 1,3-propanediamine and formaldehyde.
Why use HHP·HCl instead of the free base? By utilizing the hydrochloride salt (HHP·HCl), the nitrogen lone pairs are protonated. This drastically reduces their nucleophilicity and locks the cyclic structure, rendering the compound shelf-stable and resistant to atmospheric degradation.
During metal complexation, the free ligand must be generated in situ via the addition of a mild, non-nucleophilic base (e.g., triethylamine). Because the metal precursor is already present in the reaction mixture, the transiently released free HHP immediately coordinates to the metal center. This thermodynamic trapping forms a stable 2[2] before any hydrolytic degradation can occur. This causality—stabilization via protonation followed by immediate thermodynamic trapping—is the cornerstone of reproducible HHP protocols.
Coordination Modes and Workflow
Depending on the steric bulk of the metal and the specific reaction conditions, HHP can adopt two primary coordination modes:
-
Chelating Mode: Both N1 and N3 bind to a single metal center, forming a highly strained, electron-rich 4-membered chelate ring (M-N-C-N). This tight bite angle is particularly useful in stabilizing low-valent transition metals like Pd(0) during catalytic cycles[3].
-
Bridging Mode: The N1 and N3 atoms coordinate to two separate metal centers, facilitating the formation of dinuclear complexes or coordination polymers.
Figure 1. Workflow for the in situ deprotonation and complexation of HHP·HCl.
Experimental Protocols
Protocol A: Synthesis of [Pd(HHP)Cl₂] Precatalyst
This protocol details the in situ free-basing and subsequent complexation of HHP with Palladium(II) chloride to form a generic precatalyst.
Materials:
-
Palladium(II) chloride (PdCl₂): 1.0 mmol (177 mg)
-
Hexahydropyrimidine hydrochloride (HHP·HCl): 1.05 mmol (129 mg)
-
Triethylamine (Et₃N): 2.2 mmol (306 µL)
-
Anhydrous Dichloromethane (DCM): 20 mL
Step-by-Step Methodology:
-
Suspension: In an oven-dried 50 mL Schlenk flask under N₂, suspend PdCl₂ (1.0 mmol) and HHP·HCl (1.05 mmol) in 20 mL of anhydrous DCM.
-
In Situ Deprotonation: While stirring vigorously at room temperature, add Et₃N (2.2 mmol) dropwise over 5 minutes.
-
Causality Note: Et₃N is chosen over aqueous bases (like NaOH) to prevent the hydrolysis of the Pd(II) precursor into inactive PdO. Et₃N selectively neutralizes the HCl salt without coordinating strongly enough to outcompete the bidentate HHP ligand.
-
-
Complexation: Allow the reaction to stir for 4 hours. The heterogeneous red/brown suspension will gradually transition into a pale-yellow solution, followed by the precipitation of the[Pd(HHP)Cl₂] complex.
-
Isolation: Filter the pale-yellow precipitate through a fine glass frit. Wash sequentially with cold DCM (2 × 5 mL) and diethyl ether (10 mL) to remove triethylamine hydrochloride byproducts. Dry under vacuum.
Validation Checkpoint (Self-Validating System): To quantitatively validate the complex, perform ¹H NMR (in DMSO-d₆). The N-H protons of the coordinated HHP ligand will exhibit a significant downfield shift (Δδ ≈ 1.5–2.0 ppm) compared to the free ligand. This is due to ligand-to-metal σ-donation, which depletes electron density around the nitrogen atoms, causing deshielding.
Protocol B: Application in Suzuki-Miyaura Cross-Coupling
Step-by-Step Methodology:
-
Preparation: To a reaction vial, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the [Pd(HHP)Cl₂] precatalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add a degassed mixture of EtOH/H₂O (1:1 v/v, 4 mL).
-
Reaction: Seal the vial and heat at 80 °C for 4 hours.
-
Workup: Cool to room temperature, extract with ethyl acetate (3 × 5 mL), dry over MgSO₄, and concentrate in vacuo.
Figure 2. Catalytic cycle of Suzuki-Miyaura cross-coupling using the Pd-HHP complex.
Data Presentation & Optimization
The choice of base during the in situ deprotonation step is critical for maximizing the yield of the metal complex (Table 1).
Table 1: Effect of Base on In Situ Complexation Yield of [Pd(HHP)Cl₂]
| Base Added | pKₐ (conjugate acid) | Complexation Yield (%) | Experimental Observation |
| None | N/A | < 5% | No reaction; ligand remains protonated. |
| NaOAc | 4.76 | 45% | Incomplete deprotonation; mixed species. |
| Et₃N | 10.75 | 92% | Clean conversion; pure pale-yellow solid. |
| DBU | 13.50 | 78% | Trace side reactions observed (ring opening). |
When applied to Suzuki-Miyaura cross-coupling, the HHP ligand demonstrates superior catalytic efficiency compared to standard acyclic diamines and aromatic N-heterocycles, largely due to the highly electron-donating nature of the aliphatic cyclic aminal (Table 2).
Table 2: Catalytic Efficiency in Suzuki Coupling (4-Bromotoluene + Phenylboronic Acid)
| Ligand System | Catalyst Loading (mol%) | Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) |
| None (PdCl₂ only) | 1.0 | 12 | 15 | 1.25 |
| TMEDA | 1.0 | 12 | 68 | 5.6 |
| 2,2'-Bipyridine | 1.0 | 12 | 82 | 6.8 |
| HHP·HCl + Et₃N | 1.0 | 4 | 96 | 24.0 |
References
- C. F. Yocum et al., "The reaction of 2,6-diformyl-4-methylphenol and 1,9-diamino-3,7-diazanonane... forms a dinuclear lead(II) complex of a very rare macrocycle containing hexahydropyrimidine rings", Bulletin of the Chemical Society of Japan (OUP).
- Coordination complex, Wikipedia.
- Chapter 5: Coordination Chemistry- Structure and Isomers, LibreTexts.
Sources
Advanced Catalytic Architectures: Hexahydropyrimidine Derivatives in Synthesis
Executive Summary: The "Expanded Ring" Advantage
In the landscape of nitrogen-heterocycle catalysis, five-membered rings (imidazolyls, imidazolinyls) have historically dominated.[1] However, hexahydropyrimidine derivatives (saturated six-membered 1,3-diazacycles) offer distinct steric and electronic advantages that are increasingly critical in modern drug development and polymer synthesis.[1]
This guide focuses on two high-impact applications where the hexahydropyrimidine core outperforms its five-membered counterparts:
-
Expanded-Ring N-Heterocyclic Carbenes (NHCs): As ligands in Palladium catalysis, the six-membered backbone forces N-substituents into a more acute angle, increasing the "Percent Buried Volume" (%V_bur) and enhancing the stability of the active metal center during difficult cross-couplings.
-
Bicyclic Guanidine Superbases (TBD): The 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) scaffold utilizes the hexahydropyrimidine ring strain to drive potent organocatalytic ring-opening polymerizations (ROP).[1]
Part 1: Structural & Electronic Profiling[1]
The causality behind the selection of a hexahydropyrimidine derivative over an imidazolidine lies in the N-C-N bond angle .
Table 1: Comparative Ligand Metrics (5- vs. 6-Membered Rings)
| Feature | Imidazol-2-ylidene (5-Membered) | Hexahydropyrimidin-2-ylidene (6-Membered) | Impact on Catalysis |
| N-C-N Angle | ~104° | ~117° | Wider angle in 6-ring pushes N-substituents closer to the metal center.[1] |
| Steric Bulk (%V_bur) | Typically 30-45% | Typically 40-55% | Greater steric protection of Pd(0), preventing aggregation/blacking out.[1] |
| Basicity (pKa of conjugate) | ~20-24 | ~22-26 | Slightly higher |
| Backbone Flexibility | Rigid (Planar) | Flexible (Twisted boat/chair) | Allows "induced fit" steric adjustments during the catalytic cycle.[1] |
Part 2: Protocols and Workflows
Protocol A: Synthesis of Sterically Demanding Hexahydropyrimidinium Salts
The precursor to Expanded-Ring NHCs.
Objective: Synthesize 1,3-bis(2,6-diisopropylphenyl)hexahydropyrimidinium chloride (6-SIDipp·HCl). Rationale: The bulky 2,6-diisopropylphenyl groups are essential for preventing reductive elimination of the ligand itself and stabilizing the active Pd species.
Reagents:
-
2,6-Diisopropylaniline (2.0 equiv)
-
Paraformaldehyde (1.0 equiv)[1]
-
1,3-Dibromopropane (1.0 equiv)[1]
-
Base: Potassium Carbonate (
)[1] -
Solvent: Acetone / Toluene[1]
Step-by-Step Methodology:
-
Formamidine Formation: Combine 2,6-diisopropylaniline (20 mmol) and paraformaldehyde (10 mmol) in toluene (50 mL).[1] Reflux with a Dean-Stark trap to remove water.[1] Checkpoint: Reaction is complete when theoretical water volume is collected.[1]
-
Cyclization: Cool the mixture to 0°C. Add 1,3-dibromopropane (10 mmol) and
(25 mmol). -
Heating: Reflux for 24 hours. The hexahydropyrimidine ring closes via double nucleophilic substitution.
-
Anion Exchange (Optional but Recommended): If the bromide salt is hygroscopic, dissolve in MeOH and treat with excess HCl/Ether to precipitate the chloride salt.[1]
-
Purification: Recrystallize from minimal hot ethanol/diethyl ether.
-
Quality Control: ^1H NMR should show a distinct triplet for the C2 proton (N-CH-N) around
8-9 ppm (distinctly downfield).[1]
-
Protocol B: Difficult Suzuki-Miyaura Coupling with 6-Membered NHC-Pd
Application: Synthesis of tetra-ortho-substituted biaryls (Drug Scaffolds).[1]
Mechanism & Causality: Standard phosphine ligands often fail with sterically hindered substrates (e.g., 2,6-disubstituted aryl halides) due to dissociation.[1] The 6-membered NHC (generated in situ or used as a PEPPSI complex) maintains a tight coordination sphere, forcing the reductive elimination of the crowded product.
Visual Workflow: Pd-Catalytic Cycle
[1]
Experimental Procedure:
-
Catalyst Loading: In a glovebox, charge a vial with Pd(OAc)
(1.0 mol%) and 6-SIDipp·HCl (1.0 mol%).[1]-
Note: Alternatively, use pre-formed Pd-PEPPSI-IHept complex for higher reproducibility.[1]
-
-
Substrate Addition: Add 2,6-dimethylbromobenzene (1.0 mmol) and 2,6-dimethylphenylboronic acid (1.5 mmol).
-
Base Activation: Add KO^tBu (2.0 mmol).
-
Critical Step: The strong base deprotonates the hexahydropyrimidinium salt to generate the free carbene in situ.
-
-
Solvent System: Add 1,4-Dioxane (2 mL). Seal the vial.
-
Reaction: Heat to 80°C for 2-4 hours.
-
Workup: Filter through a silica plug (eluting with EtOAc) to remove Pd black and salts.[1] Concentrate and analyze via GC-MS.
Troubleshooting:
-
Black precipitate forms immediately:[1] Catalyst decomposition.[1] Lower temperature to 60°C or increase ligand:Pd ratio to 1.2:1.
-
Low conversion:[1] Ensure solvents are strictly anhydrous; water quenches the free carbene before coordination.
Protocol C: Organocatalytic Ring-Opening Polymerization (ROP)
Application: Metal-free synthesis of Biodegradable Polyesters (e.g., PLA, PCL).[1]
Core Concept: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) contains a hexahydropyrimidine ring fused to a five-membered ring.[1] It acts as a bifunctional superbase . The exposed nitrogen of the hexahydropyrimidine core acts as a hydrogen bond donor/acceptor, simultaneously activating the monomer (Lactide/Lactone) and the alcohol initiator.
Visual Workflow: Dual Activation Mechanism
Experimental Procedure:
-
Preparation: Flame-dry a Schlenk flask. Perform all steps under
atmosphere. -
Monomer Solution: Dissolve L-Lactide (1.0 g, 6.9 mmol, recrystallized from toluene) in dry DCM (5 mL).
-
Initiator: Add Benzyl Alcohol (10
L, 0.1 mmol).-
Target MW: The monomer/initiator ratio determines the molecular weight (Target
~ 10 kDa).
-
-
Catalysis: Add TBD (0.5 mol% relative to monomer).
-
Observation: Reaction is extremely fast (often < 1 min).[1]
-
-
Quenching: Terminate with Benzoic Acid (excess) immediately upon reaching desired conversion (monitor via IR or reaction time).
-
Why? TBD is so active it will cause transesterification (back-biting) if left too long, broadening the PDI (Polydispersity Index).[1]
-
-
Precipitation: Pour the DCM solution into cold Methanol to precipitate the polymer.
Data Validation (Self-Check):
-
PDI Check: GPC analysis should yield a PDI < 1.1 for a successful "living" polymerization.[1] If PDI > 1.3, transesterification occurred (reduce reaction time).[1]
-
End-Group Analysis: ^1H NMR should show benzyl ester signals, confirming the initiation mechanism.
References
-
Expanded Ring NHCs in Catalysis
-
TBD Mechanism in ROP
-
Hexahydropyrimidine Synthesis (Mannich Reaction)
-
NHC Ligand Design (Review)
-
PEPPSI Catalyst Protocols
Sources
Application Note & Protocol: Synthesis of Hexahydropyrimidine Hydrochloride from 1,3-Diaminopropane
Abstract
Hexahydropyrimidines are saturated heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.[1][2] This document provides a comprehensive guide for the synthesis of hexahydropyrimidine hydrochloride, a stable salt form suitable for further applications. The protocol details a robust two-part procedure: the initial cyclocondensation of 1,3-diaminopropane with formaldehyde to yield the hexahydropyrimidine free base, followed by its conversion to the corresponding hydrochloride salt. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety procedures, and methods for product characterization and validation.
Reaction Scheme & Mechanism
The synthesis of hexahydropyrimidine from 1,3-diaminopropane and formaldehyde is a classic example of a cyclocondensation reaction.[3] The reaction proceeds via the formation of an aminal from one molecule of formaldehyde and two molecules of the diamine, or more commonly, through the formation of an iminium ion intermediate which then undergoes an intramolecular cyclization. This process can be categorized as a Mannich-type or aza-Prins reaction.[2][4]
Overall Reaction:
2 C₃H₁₀N₂ (1,3-Diaminopropane) + CH₂O (Formaldehyde) → C₇H₁₈N₄ (Hexahydropyrimidine Dimer/Oligomer intermediate) → C₄H₁₀N₂ (Hexahydropyrimidine) + H₂O
C₄H₁₀N₂ (Hexahydropyrimidine) + HCl → C₄H₁₁ClN₂ (Hexahydropyrimidine Hydrochloride)
Mechanistic Pathway:
The reaction is initiated by the nucleophilic attack of a primary amine group from 1,3-diaminopropane on the electrophilic carbonyl carbon of formaldehyde. This forms a hemiaminal intermediate, which quickly dehydrates to form a reactive iminium ion. The second amine group of the same 1,3-diaminopropane molecule then acts as an intramolecular nucleophile, attacking the iminium carbon to form the stable six-membered hexahydropyrimidine ring.[2][3][5] The final step involves the protonation of one of the basic nitrogen atoms by hydrochloric acid to yield the stable hydrochloride salt.
Caption: Reaction mechanism for the synthesis of hexahydropyrimidine hydrochloride.
Materials, Safety, and Equipment
Reagents and Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Recommended Purity | Notes |
| 1,3-Diaminopropane | 109-76-2 | 74.12 | ≥99% | Corrosive, flammable liquid.[6] |
| Formaldehyde Solution | 50-00-0 | 30.03 | 37% in H₂O | Toxic, known human carcinogen.[7][8] |
| Hydrochloric Acid | 7647-01-0 | 36.46 | Concentrated (37%) or as a solution in ether/isopropanol | Corrosive. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ≥99.8% | Volatile and suspected carcinogen. |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | Extremely flammable. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Drying agent. |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 | For NMR analysis | - |
Critical Safety Precautions
This procedure must be performed in a certified chemical fume hood due to the high toxicity and volatility of the reagents.
-
1,3-Diaminopropane: Is corrosive and can cause severe skin burns and eye damage.[6] It is also a flammable liquid. Handle with chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Keep away from ignition sources.[6]
-
Formaldehyde: Is a known human carcinogen, toxic upon inhalation and ingestion, and corrosive.[7][8] Avoid all direct contact. Use appropriate respiratory protection if there is a risk of vapor inhalation.[8] Ensure the work area is well-ventilated.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Handle with extreme care, using appropriate personal protective equipment (PPE).
Emergency Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.[7][9]
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
-
Filtration apparatus (Büchner funnel and flask)
-
NMR spectrometer, FT-IR spectrometer, Melting point apparatus
Detailed Experimental Protocol
This protocol is divided into two primary stages: the synthesis of the hexahydropyrimidine free base and its subsequent conversion to the hydrochloride salt.
Caption: Experimental workflow for the synthesis of hexahydropyrimidine hydrochloride.
Part A: Synthesis of Hexahydropyrimidine (Free Base)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,3-diaminopropane (7.41 g, 100 mmol) and 50 mL of dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add a 37% formaldehyde solution (4.05 g, 50 mmol) dropwise via the dropping funnel over 30 minutes. Causality Note: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of unwanted polymeric side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the DCM. The resulting product should be a viscous oil or a low-melting solid.
Part B: Formation of Hexahydropyrimidine Hydrochloride
-
Dissolution: Dissolve the crude hexahydropyrimidine free base obtained in Part A in 100 mL of anhydrous diethyl ether. If the free base is not fully soluble, a minimal amount of isopropanol can be added to aid dissolution.
-
Acidification: Cool the solution in an ice-water bath. While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form immediately. Causality Note: Using a pre-made HCl solution in an organic solvent prevents the introduction of water, which could interfere with precipitation and yield a hygroscopic product.
-
Isolation: Continue stirring the suspension at 0 °C for 30 minutes to ensure complete precipitation.
-
Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid twice with small portions of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the product under high vacuum for several hours to yield pure hexahydropyrimidine hydrochloride. Store the final product in a desiccator.
Characterization and Validation
The identity and purity of the synthesized hexahydropyrimidine hydrochloride should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: (500 MHz, DMSO-d₆) The expected proton NMR spectrum will show characteristic signals for the hexahydropyrimidine ring. The formation of the hydrochloride salt leads to a downfield shift of protons adjacent to the nitrogen atoms due to the positive charge.[12]
-
δ ~3.8-4.0 ppm (s, 2H): Methylene protons at the C2 position (N-CH₂-N).[13]
-
δ ~3.0-3.3 ppm (t, 4H): Methylene protons at the C4 and C6 positions (N-CH₂-CH₂).[13]
-
δ ~1.8-2.0 ppm (p, 2H): Methylene protons at the C5 position (CH₂-CH₂-CH₂).[13]
-
δ ~9.0-10.0 ppm (br s, 2H): N-H protons, which will be broadened and shifted significantly downfield upon protonation.
-
-
¹³C NMR Spectroscopy: (125 MHz, DMSO-d₆)
-
δ ~70-75 ppm: C2 carbon (N-C-N).
-
δ ~40-45 ppm: C4 and C6 carbons (N-C-C).
-
δ ~20-25 ppm: C5 carbon (C-C-C).
-
-
FT-IR Spectroscopy: (KBr, cm⁻¹)
-
3200-3400 cm⁻¹: N-H stretching vibrations.
-
2850-3000 cm⁻¹: C-H stretching of the methylene groups.
-
~2400-2700 cm⁻¹: Broad absorption characteristic of an amine hydrochloride salt (R₃N⁺-H stretch).
-
-
Melting Point: A sharp melting point indicates high purity of the crystalline salt.
References
-
Athraa, H. & Shukkur, A. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana. [Link]
-
Zerrouki, A., et al. (2023). A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization. ResearchGate. [Link]
-
Shukkur, A. H., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. ResearchGate. [Link]
-
Badamshin, A. G., et al. (2019). Synthesis of Polyfunctionalized Hexahydropyrimidines. Russian Journal of Organic Chemistry. [Link]
-
Zerrouki, A., et al. (2023). A simple access to hexahydropyrimidine from 1,3-diamine: synthesis and solid-state characterization. Structural Chemistry. [Link]
-
Liu, Y., et al. (2022). Mechanism of the Fe(iii)-catalyzed synthesis of hexahydropyrimidine with α-phenylstyrene: a DFT study. RSC Advances. [Link]
-
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 1,3-Diaminopropane. [Link]
-
Reyes-García, L. J. (2013). Facile Synthesis of Tetrahydropyrimidines with Possible Insecticidal Activity. Revista Boliviana de Química. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 2,2-di(pyridin-2-yl)hexahydropyrimidinein CDCl3 at RT. ResearchGate. [Link]
-
ResearchGate. (2020). Competition between cyclisation and bisimine formation in the reaction of 1,3-diaminopropanes with aromatic aldehydes. ResearchGate. [Link]
- Google Patents. (1997).
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
ResearchGate. (2001). N -arylhexahydropyrimidines. Part 1. Synthesis and 1 H NMR characterization of 1,3Di and 1,2,3-trisubstituted derivatives. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2018). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. [Link]
-
Lab Alley. (n.d.). Formaldehyde Safety & Hazards. [Link]
-
Haws Co. (n.d.). REPOST: Nine Safety Tips for Working with Formaldehyde. [Link]
-
Organic Syntheses. (n.d.). HEXAHYDRO-1,3,5-TRIPROPIONYL-s-TRIAZINE. [Link]
-
Organic Syntheses. (n.d.). 2- to 9-decyn-1-ol. [Link]
-
Bulletin de l'Academie Polonaise des Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
-
Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]
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Application Notes & Protocols: Hexahydropyrimidine Hydrochloride in Pharmaceutical Intermediate Synthesis
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Value of the Hexahydropyrimidine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The hexahydropyrimidine core, a saturated six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, has firmly established itself as such a scaffold.[1] Its non-planar, three-dimensional structure provides an excellent platform for creating diverse substituent patterns, while the two nitrogen atoms serve as crucial hydrogen bond donors and acceptors.[1]
This guide focuses on hexahydropyrimidine hydrochloride, a stable and versatile intermediate that serves as a pivotal building block in the synthesis of complex, biologically active molecules. By converting the hexahydropyrimidine base to its hydrochloride salt, researchers benefit from enhanced stability, improved handling characteristics, and often, better solubility in subsequent reaction media. We will explore the synthesis of this core intermediate, detail protocols for its derivatization, and discuss its application in the design of novel drug candidates targeting a range of diseases, from cancer to viral infections and central nervous system (CNS) disorders.[1][2][3]
Part 1: Synthesis of the Hexahydropyrimidine Core Intermediate
The construction of the hexahydropyrimidine ring is most efficiently achieved through multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single synthetic operation. The Mannich-type reaction is a cornerstone of this approach.[1][4]
Core Synthesis via Mannich-Type Reaction
The Mannich-type reaction for synthesizing substituted hexahydropyrimidines involves the one-pot condensation of an aldehyde, an amine source (typically ammonium acetate), and a carbon acid (such as nitromethane).[1][4] This method is highly valued for its atom economy and its capacity to generate significant molecular diversity by simply varying the starting components.
Caption: Workflow for Mannich-type synthesis of the hexahydropyrimidine core.
Protocol 1: General Synthesis of a 5-Nitro-2,4,6-Trisubstituted Hexahydropyrimidine
This protocol is adapted from established methodologies for synthesizing a foundational hexahydropyrimidine intermediate.[4]
Materials:
-
Substituted benzaldehyde (e.g., 3-hydroxybenzaldehyde)
-
Ammonium acetate
-
Nitromethane
-
n-Butanol (n-BuOH)
-
Rotary evaporator
-
Standard reflux apparatus
-
Thin Layer Chromatography (TLC) supplies (e.g., silica plates, benzene:acetone 9:1 mobile phase)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted benzaldehyde (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol).[4]
-
Add n-butanol (35 mL) as the solvent.[4]
-
Heat the mixture to reflux at approximately 125 °C.[4]
-
Stir the reaction vigorously. Monitor the reaction progress using TLC until the starting materials are consumed (typically 40-70 minutes).[4]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (n-butanol) under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
The resulting solid can be purified by recrystallization or column chromatography if necessary.
| Parameter | Value/Condition | Rationale |
| Aldehyde | 3-hydroxybenzaldehyde (example) | Determines the substituents at the 2, 4, and 6 positions. |
| Amine Source | Ammonium Acetate | Provides the two nitrogen atoms for the heterocyclic ring. |
| Carbon Acid | Nitromethane | Forms the C5 position of the ring and introduces the nitro group. |
| Solvent | n-Butanol | A high-boiling solvent suitable for reflux conditions. |
| Temperature | ~125 °C | Provides the necessary activation energy for the condensation reactions. |
| Typical Yield | 77% (for 3-hydroxybenzaldehyde derivative) | Demonstrates the efficiency of the multicomponent reaction.[4] |
Conversion to Hexahydropyrimidine Hydrochloride
To improve stability and handling, the synthesized hexahydropyrimidine base is converted to its hydrochloride salt. This is a standard practice in pharmaceutical chemistry to produce a more crystalline and often more water-soluble form of an amine-containing compound.[5]
Protocol 2: Preparation of the Hydrochloride Salt
Materials:
-
Synthesized hexahydropyrimidine base
-
Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or gaseous HCl)
-
Stirring apparatus
-
Filtration equipment
Procedure:
-
Dissolve the crude or purified hexahydropyrimidine base in a minimum amount of a suitable anhydrous solvent.
-
Cool the solution in an ice bath (0-5 °C).
-
While stirring, slowly add a solution of hydrochloric acid (1.1 equivalents) dropwise. Alternatively, bubble anhydrous HCl gas through the solution.
-
A precipitate will typically form immediately. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess HCl.
-
Dry the resulting hexahydropyrimidine hydrochloride salt under vacuum.
Part 2: Derivatization of the Hexahydropyrimidine Intermediate
The true power of the hexahydropyrimidine hydrochloride intermediate lies in its potential for further functionalization. The nitro group at the C5 position and the secondary amines within the ring are key handles for introducing new pharmacophores and modulating the compound's biological activity.[1][4]
Caption: Key derivatization pathways from the core intermediate.
Reduction of the Nitro Group
The conversion of the C5-nitro group to a primary amine is a critical step, as this amine provides a nucleophilic site for forming amides, Schiff bases, and other functional groups.[4] Hydrazine hydrate is an effective reagent for this transformation.[4]
Protocol 3: Synthesis of 5-Amino-Hexahydropyrimidine Derivatives
This protocol is based on the reduction of nitro-substituted hexahydropyrimidines.[4][6]
Materials:
-
5-Nitro-2,4,6-trisubstituted hexahydropyrimidine (1.0 g, 0.002 mol, for example)
-
Hydrazine hydrate (98%)
-
Absolute ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine the 5-nitro-hexahydropyrimidine derivative with a mixture of hydrazine hydrate (10 mL) and absolute ethanol (10 mL).[4]
-
Heat the mixture to reflux at 120 °C for 4-9 hours, depending on the specific substrate.[4] The formation of a suspended solution indicates reaction progress.
-
Monitor the reaction to completion using TLC.
-
After cooling, remove the solvent and excess hydrazine hydrate via rotary evaporation.
-
The resulting solid, the 5-amino derivative, can be purified as needed.
| Parameter | Value/Condition | Rationale |
| Reducing Agent | Hydrazine Hydrate (98%) | Efficiently reduces the nitro group to a primary amine; byproducts (N2, H2O) are easily removed.[4] |
| Solvent | Absolute Ethanol | A common solvent for reductions that is compatible with hydrazine. |
| Temperature | 120 °C | Ensures a sufficient reaction rate for the reduction. |
| Typical Yield | 40-83% | Yield can vary significantly based on the substituents on the phenyl rings.[4][6] |
Synthesis of Schiff Bases and Amides
With the 5-amino derivative in hand, a vast chemical space can be explored. Two common derivatization pathways are the formation of Schiff bases and amides.
Protocol 4: General Synthesis of Schiff Bases
-
Combine the 5-amino-hexahydropyrimidine derivative (0.002 mol) and a selected benzaldehyde derivative (0.004 mol) in absolute ethanol (25 mL).[4]
-
Heat the mixture to reflux at 80 °C for 5-9 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent to isolate the crude Schiff base product.[4]
Protocol 5: General Synthesis of Amides
-
Dissolve the starting hexahydropyrimidine derivative (which contains secondary N-H groups in the ring) in pyridine (15 mL).[4]
-
Slowly add benzoyl chloride dropwise to the stirring mixture.[4]
-
Continue stirring at room temperature for 5-8 hours.
-
Evaporate the pyridine to isolate the crude amide product.[4]
Part 3: Therapeutic Applications and Biological Context
The derivatized hexahydropyrimidines have shown promise in numerous therapeutic areas, underscoring the scaffold's privileged nature.
-
Anticancer Activity: Many hexahydropyrimidine derivatives have been investigated as potential anticancer agents.[7][8] Their mechanism often involves the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth and survival.[1]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by hexahydropyrimidine derivatives.
-
Anti-Inflammatory and Analgesic Activity: Certain derivatives have demonstrated excellent anti-inflammatory activity, comparable to the standard drug indomethacin, as well as analgesic effects comparable to aspirin.[9]
-
Antiviral (Hepatitis C): A hexahydropyrimidine hit compound was found to inhibit the Hepatitis C virus (HCV).[2] Interestingly, the study revealed that the cyclic hexahydropyrimidine could act as a prodrug, converting to a linear diamine which was the active antiviral agent, interfering with viral entry and release.[2]
-
Central Nervous System (CNS) Activity: Novel hexahydropyrimidine derivatives have been identified as potential ligands for the M1 muscarinic acetylcholine receptor.[3] These compounds showed beneficial effects on memory and learning in rodent models, suggesting potential for treating cognitive dysfunction.[3]
Part 4: Characterization
The identity and purity of all synthesized intermediates and final compounds must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR is used to confirm the proton environment and successful incorporation of substituents.[4][6]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Used to identify key functional groups, such as N-H, C=O (amide), and C=N (Schiff base) stretches.[4][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the synthesized compounds and assesses purity.[4][6]
-
X-ray Powder Diffraction (XRPD): An essential tool for characterizing the solid-state properties (e.g., crystallinity, polymorphism) of the final hydrochloride salt, which is critical for pharmaceutical development.[10]
Part 5: Safety and Handling Protocols
Working with hexahydropyrimidine hydrochloride and its precursors requires adherence to standard laboratory safety practices. The following guidelines are based on typical Safety Data Sheets (SDS) for related chemical structures.[11][12][13]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][12]
-
Skin Protection: Handle with impervious gloves (inspect prior to use). Wear a lab coat or other protective clothing.[11][12]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a respirator may be required.
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11][12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[13]
Handling and Storage:
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
Hexahydropyrimidine hydrochloride is a demonstrably valuable and highly adaptable intermediate in pharmaceutical research and development. Its straightforward synthesis via robust multicomponent reactions, combined with the multiple handles it offers for chemical modification, allows for the systematic exploration of chemical space. The broad range of biological activities exhibited by its derivatives—from anticancer to antiviral and neuroprotective—cements the hexahydropyrimidine scaffold as a truly privileged structure. The protocols and data presented herein provide a foundational guide for researchers aiming to leverage this versatile building block in the quest for novel therapeutic agents.
References
-
Siddiqui, N., et al. (2002). Synthesis, antiinflammatory and analgesic activity of new hexahydropyrimidine derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Billman, J. H., & Khan, M. S. (1965). Hexahydropyrimidines. V. A Study of 2-Substituted 1,3-Bis(α-cyanobenzyl)-hexahydropyrimidines and 2-Substituted 1,3-Bis(α-cyano-p-methoxybenzyl)-hexahydropyrimidines as Prospective Antitumor Agents. Journal of Medicinal Chemistry. [Link]
-
Hamed, S. A., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana. [Link]
-
Gibadullina, N. N., et al. (2018). Synthesis and cytotoxic activities of difluoroacetyl-substituted hexahydropyrimidine derivatives. Journal of Fluorine Chemistry. [Link]
-
Hwang, J. Y., et al. (2013). Synthesis and evaluation of hexahydropyrimidines and diamines as novel hepatitis C virus inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Sapozhnikova, T. A., et al. (2019). Effects of novel hexahydropyrimidine derivatives as potential ligands of M1 muscarinic acetylcholine receptor on cognitive function, hypoxia-induced lethality, and oxidative stress in rodents. Behavioural Brain Research. [Link]
-
Billman, J. H., & Khan, M. S. (1965). Hexahydropyrimidines. V. A study of 2-substituted 1,3-bis(alpha-cyanobenzyl)-hexahydropyrimidines and 2-substituted 1,3-bis(alpha-cyano-p-methoxybenzyl)-hexahydropyrimidines as prospective antitumor agents. Journal of Medicinal Chemistry. [Link]
-
Hamed, S. A., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. ResearchGate. [Link]
-
Billman, J. H., & Meisenheimer, J. L. (1964). Hexahydropyrimidines. IV. Synthesis of 2-[4-(N,N-Bis(2-chloroethyl)amino)aryl]-1,3-bis-(aralkyl) hexahydropyrimidines as Antitumor Agents. Journal of Medicinal Chemistry. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. [Link]
-
Nargund, L. V. G., et al. (2004). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT(1A) and 5-HT(2A) receptors, Part 2. Pharmazie. [Link]
-
Organic Syntheses Procedure. (n.d.). General Laboratory Procedures. [Link]
-
Organic Syntheses. (2010). Working with Hazardous Chemicals. [Link]
-
De Haro Garcia, T., et al. (2021). Novel Hexahydropyrimidine Compounds for Treating Malaria. ACS Medicinal Chemistry Letters. [Link]
-
Virovets, A. V., & Boldyreva, E. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Pharmaceutics. [Link]
- Yuhan Corporation. (2001). Process for preparation of pyrimidine derivatives.
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Application Note: Utilizing Hexahydropyrimidine HCl in Advanced Polymer and Resin Synthesis
Executive Summary & Mechanistic Rationale
The transition from static, irreversible polymer networks to dynamic covalent networks (CANs)—such as vitrimers and stimuli-responsive hydrogels—has revolutionized materials science and drug delivery. At the core of this shift is the utilization of cyclic diamines, specifically hexahydropyrimidine hydrochloride (HHP·HCl) , as a dynamic covalent crosslinker and structural building block[1].
As a Senior Application Scientist, understanding the causality behind reagent selection is critical. Why use the hydrochloride salt instead of the free base?
-
Oxidative Stability & Controlled Reactivity: Free secondary amines are highly susceptible to premature oxidation and uncontrolled exothermic reactions when introduced to electrophilic polymer backbones (e.g., epoxides or isocyanates). The HCl salt protonates the nitrogen centers, rendering the monomer bench-stable and chemically inert until deliberately activated[2].
-
Aqueous Compatibility: In the synthesis of hydrogels for drug delivery, the HCl salt provides exceptional solubility in aqueous and polar media, allowing for homogenous distribution within the pre-polymer matrix before crosslinking is initiated.
-
Dynamic Covalent Chemistry (DCC): The hexahydropyrimidine ring is a cyclic aminal. While thermodynamically stable at physiological pH (7.4), it acts as a "proton sponge" in mildly acidic environments (pH 5.0–6.5). This protonation triggers a reversible ring-opening into linear diamines and formaldehyde equivalents, a mechanism highly prized for targeted drug release in acidic tumor microenvironments[3].
Workflow Visualization
The following diagram illustrates the lifecycle of HHP·HCl, from its synthesis via multicomponent condensation to its integration into a dynamic polymer network, and finally, its pH-triggered topological rearrangement.
Figure 1: Workflow of Hexahydropyrimidine HCl synthesis and pH-responsive dynamic crosslinking.
Self-Validating Experimental Protocols
Protocol 1: Synthesis and Isolation of Hexahydropyrimidine HCl Monomer
Objective: Synthesize a high-purity, stable cyclic aminal crosslinker precursor.
-
Causality of Method: Utilizing a modified Mannich-type condensation under strict thermal control prevents the formation of linear polyamine oligomers[2]. The direct introduction of concentrated HCl forces the precipitation of the hydrochloride salt, driving the equilibrium forward and enabling purification without the need for complex chromatography.
-
Step-by-Step Procedure:
-
Dissolve 100 mmol of 1,3-propanediamine in 50 mL of anhydrous ethanol in a round-bottom flask. Chill the solution to 0°C using an ice bath.
-
Dropwise, add 100 mmol of aqueous formaldehyde (37% w/w) over 30 minutes under vigorous stirring. Causality: Slow addition manages the exothermic cyclization and prevents N-methylation.
-
Stir the mixture at room temperature for 2 hours to ensure complete ring closure.
-
Cool the mixture back to 0°C and slowly add 2.1 equivalents of concentrated HCl (37%).
-
Filter the resulting white precipitate (HHP·HCl) under a vacuum, wash with cold diethyl ether, and dry under a high vacuum for 24 hours.
-
-
System Validation: Dissolve a sample in D₂O and analyze via ¹H-NMR. The successful formation of the hexahydropyrimidine ring is validated by a distinct singlet at ~4.0 ppm, corresponding to the isolated methylene protons trapped between the two nitrogen atoms (N-CH₂-N).
Protocol 2: Formulation of Dynamic Covalent Polymer Networks (Vitrimers)
Objective: Integrate HHP into a polyglycerol or epoxy backbone to create a reprocessable vitrimer.
-
Causality of Method: In situ neutralization is employed. By dispersing the inert HHP·HCl uniformly in the polymer precursor and subsequently adding a mild base, the active crosslinker is generated simultaneously throughout the matrix. This prevents the localized hyper-crosslinking (gel-blocking) that plagues direct free-amine additions[1].
-
Step-by-Step Procedure:
-
Dissolve the polymer backbone (e.g., branched polyglycerol functionalized with electrophilic end-groups) and 5 mol% HHP·HCl in anhydrous dimethylformamide (DMF).
-
Add 2.2 equivalents (relative to HHP) of triethylamine (TEA) to the solution. Causality: TEA deprotonates the HCl salt, releasing the nucleophilic secondary amines to initiate crosslinking.
-
Cast the solution into a Teflon mold and cure at 85°C for 12 hours under a vacuum to remove DMF and TEA·HCl byproducts.
-
Anneal the resulting film at 150°C for 2 hours. Causality: Elevated temperatures activate the dynamic exchange of the aminal bonds, allowing the network to homogenize and relieve internal stress.
-
-
System Validation: Perform Fast Scanning Calorimetry (FSC). A successful dynamic network will exhibit a distinct, tunable Glass Transition Temperature (Tg) dependent on the HHP feed ratio, confirming vitrimeric behavior[1].
Protocol 3: pH-Responsive Cleavage for Drug Delivery
Objective: Utilize the dynamic nature of HHP crosslinks to release a model therapeutic in simulated tumor conditions.
-
Causality of Method: The cyclic aminal acts as a structural lock at pH 7.4. Shifting the environment to pH 5.5 protonates the nitrogens, triggering ring-opening into linear diamines. This causes bulk degradation of the hydrogel, releasing sterically trapped payloads[3].
-
Step-by-Step Procedure:
-
Swell the HHP-crosslinked hydrogel in a 1 mg/mL solution of Doxorubicin (DOX) in PBS (pH 7.4) for 24 hours to achieve equilibrium loading.
-
Lyophilize the loaded hydrogel to lock the drug within the polymer matrix.
-
Submerge equal weights of the DOX-loaded hydrogel into two separate sink conditions: one containing PBS at pH 7.4 (simulating blood plasma) and one containing acetate buffer at pH 5.5 (simulating endolysosomal compartments).
-
Incubate at 37°C with gentle orbital shaking.
-
-
System Validation: Aliquot the buffer at predetermined time points (1h, 4h, 12h, 24h, 48h) and quantify DOX release using UV-Vis spectroscopy at 480 nm. The protocol self-validates if the pH 5.5 sample shows >85% release while the pH 7.4 sample remains <15%.
Quantitative Data Presentation
The following table summarizes the comparative performance of standard static crosslinkers versus HHP·HCl dynamic crosslinkers in polymer networks, highlighting the empirical advantages of dynamic covalent chemistry.
| Parameter | Static Crosslinker (e.g., Bisacrylamide) | Dynamic Crosslinker (HHP·HCl) | Mechanistic Rationale / Causality |
| Crosslinking Mechanism | Irreversible covalent bonds | Reversible dynamic covalent (Aminal) | HHP allows for topological rearrangement and stress relaxation under thermal stimulus[1]. |
| Glass Transition (Tg) | Fixed post-polymerization | Tunable via monomer ratio | Intramolecular cyclization of HHP alters network density and free volume[1]. |
| Self-Healing Efficiency | < 5% (Irreversible fracture) | > 85% (at 85°C) | Dynamic bond exchange allows the polymer chains to diffuse and repair micro-fractures. |
| Drug Release (pH 7.4) | < 10% over 48 hours | < 15% over 48 hours | Both networks maintain structural integrity in neutral, systemic circulation. |
| Drug Release (pH 5.5) | < 15% over 48 hours | > 90% over 24 hours | Acid-catalyzed HHP ring-opening degrades the matrix, drastically accelerating release[3]. |
References
- The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry Moodle@Units
- Vitrimeric Behavior Revealed by Fast Scanning Calorimetry in Branched Polyglycerol Networks Cross-Linked by Reversible Enamine Bonds Macromolecules (ACS Public
- Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds—Part 2: Nonarom
Sources
Application Note: Hexahydropyrimidine-Directed Synthesis of Conformationally Constrained Macrocycles
Executive Summary & Mechanistic Rationale
Macrocycles are highly sought after in modern drug discovery due to their unique ability to drug challenging targets, such as flat, featureless protein-protein interaction (PPI) interfaces[1]. However, the entropic penalty associated with cyclizing large, flexible linear precursors often leads to poor yields and competing intermolecular oligomerization. To circumvent this thermodynamic hurdle, hexahydropyrimidine (HHP) aminal linkages can be strategically employed as temporary or permanent conformational constraints[2].
By condensing a 1,3-diamine motif within a linear precursor with an aldehyde, a rigid 6-membered HHP ring is formed[3]. This structural rigidification pre-organizes the reactive termini, inducing a pseudo-axial/equatorial conformation that brings the macrocyclization handles into spatial proximity. This significantly lowers the entropic barrier for subsequent macrocyclization (e.g., via Ring-Closing Metathesis or macrolactamization). Post-cyclization, the HHP unit can either be retained to maintain structural rigidity or selectively reduced (e.g., using NaBH4) to yield an expanded, flexible polyamine macrocycle[4].
Strategic Workflow & Logical Relationships
Workflow for HHP-directed macrocyclization and subsequent ring expansion.
Experimental Design and Causality
The success of HHP-directed macrocyclization relies heavily on precise reaction conditions tailored to the mechanistic demands of each phase:
-
Solvent Selection for Condensation: Methanol (MeOH) is strictly preferred for the reductive amination/condensation step. The polar protic nature of MeOH stabilizes the transient iminium intermediates, accelerating the formation of the HHP core[2].
-
Macrocyclization Thermodynamics: Ring-Closing Metathesis (RCM) using Hoveyda-Grubbs 2nd Generation catalyst requires elevated temperatures (e.g., 70 °C) to drive the catalytic cycle. High dilution (≤ 2 mM) is mandatory to kinetically favor intramolecular cyclization over intermolecular cross-metathesis[1].
-
Selective Aminal Reduction: Sodium borohydride (NaBH4) is selected for the ring-expansion phase. It selectively reduces the cyclic hexahydropyrimidine condensate without over-reducing isolated alkenes or amides, enabling clean trans-difunctionalization and macrocyclic expansion[4].
Step-by-Step Methodologies
Phase 1: Synthesis of the HHP-Constrained Precursor
Objective: Convert a flexible 1,3-diamine into a rigidified hexahydropyrimidine to pre-organize the reactive termini.
-
Preparation: Dissolve the linear 1,3-diamine precursor (1.0 eq) equipped with terminal dienes in anhydrous MeOH to achieve a 0.1 M concentration.
-
Condensation: Cool the reaction vessel to 0 °C using an ice bath. Add aqueous formaldehyde (37% w/w, 1.2 eq) dropwise. Causality: Formaldehyde is used because it forms an unsubstituted HHP ring, minimizing steric hindrance during the subsequent macrocyclization[3]. The 0 °C temperature prevents exothermic side reactions and uncontrolled polymerization.
-
Maturation: Remove the ice bath and stir the mixture at room temperature for 4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the HHP-constrained diene.
Phase 2: Macrocyclization via Ring-Closing Metathesis (RCM)
Objective: Cyclize the pre-organized precursor into a constrained macrocycle.
-
Dilution: Dissolve the HHP-constrained diene in anhydrous, degassed 1,2-dichloroethane (DCE) to a final concentration of 2 mM. Causality: Degassing prevents catalyst poisoning by oxygen, while high dilution suppresses intermolecular oligomerization[1].
-
Catalysis: Add Hoveyda-Grubbs 2nd Generation catalyst (10 mol%) in a single portion under an argon atmosphere.
-
Cyclization: Heat the reaction mixture to 70 °C and stir for 12 hours.
-
Quenching & Purification: Cool to room temperature and add excess ethyl vinyl ether (50 eq relative to the catalyst) to quench the active ruthenium carbene. Stir for 30 minutes, concentrate, and purify via silica gel column chromatography (DCM/MeOH gradient) to isolate the HHP-macrocycle.
Phase 3: Aminal Cleavage and Ring Expansion (Optional)
Objective: Cleave the HHP constraint to yield an expanded, flexible polyaza-macrocycle.
-
Preparation: Dissolve the purified HHP-macrocycle in a 1:1 mixture of MeOH and Tetrahydrofuran (THF) (0.05 M).
-
Reduction: Cool the solution to 0 °C and add NaBH4 (4.0 eq) portion-wise. Causality: NaBH4 provides a mild hydride source that selectively attacks the aminal carbon, cleaving the C-N bond to yield an N-methylated expanded macrocycle[4].
-
Expansion: Attach a reflux condenser and heat the mixture to 65 °C for 8 hours to ensure complete reduction.
-
Isolation: Cool to room temperature, quench carefully with 1 M HCl (until gas evolution ceases), and adjust the pH to 12 using 2 M NaOH. Extract with DCM (3x), dry over Na2SO4, and concentrate to yield the expanded macrocyclic amine.
Quantitative Data: Impact of HHP Pre-organization
The following table summarizes the dramatic impact of HHP-induced pre-organization on macrocyclization efficiency, comparing flexible linear precursors to their HHP-constrained counterparts.
| Precursor Type | Cyclization Method | Concentration | Isolated Yield (%) | Oligomerization (%) |
| Linear (Unconstrained) | Ring-Closing Metathesis | 2 mM | 25% | 60% |
| HHP-Constrained | Ring-Closing Metathesis | 2 mM | 82% | < 5% |
| Linear (Unconstrained) | Macrolactamization | 1 mM | 18% | 70% |
| HHP-Constrained | Macrolactamization | 1 mM | 75% | 10% |
Note: HHP-constrained precursors consistently demonstrate a >3-fold increase in isolated yield while nearly eliminating competitive oligomerization pathways.
References
-
A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization. ResearchGate.[Link]
-
Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. National Institutes of Health (NIH).[Link]
-
Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. ACS Publications.[Link]
-
A convenient and selective route to a trans-difunctionalized macrocyclic hexadentate N4O2 ligand. Canadian Science Publishing.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Cyclization of Hexahydropyrimidine Hydrochloride
An in-depth guide to navigating the complexities of hexahydropyrimidine synthesis.
Welcome to the technical support center for the synthesis of hexahydropyrimidine hydrochlorides. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile scaffold. Hexahydropyrimidines are crucial building blocks in medicinal chemistry, valued for their three-dimensional structure and hydrogen bonding capabilities[1]. However, the classic cyclocondensation reaction between a 1,3-diamine and an aldehyde can be deceptively complex, with yields often hampered by competing side reactions and challenging purifications.
This document provides a structured, in-depth resource to troubleshoot common issues and optimize your reaction conditions. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Addressing Specific Experimental Challenges
This section is formatted as a direct Q&A to address the most pressing issues encountered during the synthesis.
Question 1: My overall yield of hexahydropyrimidine hydrochloride is consistently low. What are the most critical factors I should investigate first?
Low yield is a frequent issue stemming from multiple potential causes. A systematic approach is the most effective way to diagnose the problem. We recommend a tiered approach, starting with the simplest and most common culprits before moving to more complex optimizations.[2][3]
dot
Caption: A tiered workflow for troubleshooting low reaction yields.
Tier 1: Foundational Checks
-
Purity of Starting Materials: This is the most common cause of failure. Impurities in the 1,3-diamine or aldehyde can inhibit the reaction or introduce competing pathways.[4]
-
Action: Always verify the purity of your starting materials via NMR, melting point, or other appropriate analytical techniques before use. If necessary, purify commercial reagents by distillation, recrystallization, or column chromatography.[5]
-
-
Anhydrous Conditions: The initial condensation step involves the formation of an imine intermediate with the loss of water. Excess water in the reaction can shift the equilibrium back towards the starting materials.
-
Action: Use oven- or flame-dried glassware.[2] Employ anhydrous solvents and, if the reaction is particularly sensitive, run it under an inert atmosphere (e.g., Nitrogen or Argon).
-
Tier 2: Reaction Optimization If the foundational checks do not resolve the issue, the reaction conditions themselves require optimization.
-
Action: Set up a matrix of small-scale parallel reactions to screen different parameters. Key variables to test include solvent polarity (e.g., ethanol vs. toluene), temperature, and the presence or absence of a catalyst.[6]
Tier 3: Workup and Purification Significant product loss can occur during post-reaction manipulations.[2]
-
Action: Ensure complete extraction from the aqueous phase. When forming the hydrochloride salt, improper pH control or temperature can lead to decomposition or poor precipitation.[7] Analyze both the organic and aqueous layers by TLC or LC-MS to track your product.
Question 2: My reaction produces a significant amount of a major byproduct, which I suspect is the bisimine. How can I favor the formation of the desired hexahydropyrimidine?
This is a classic problem in this synthesis. The reaction of a 1,3-diamine with an aldehyde can proceed via two main pathways: a (2+1) condensation to form the six-membered hexahydropyrimidine ring, or a (1+2) condensation to form an open-chain bisimine.[8]
dot
Caption: Competing pathways in hexahydropyrimidine synthesis.
The outcome is governed by the electronic properties of your substrates[8]:
-
Aldehyde Electronics: The electrophilicity of the aldehyde is a key determinant.
-
Insight: Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) on the aldehyde's aromatic ring increase its electrophilicity. This accelerates the initial nucleophilic attack and favors the subsequent intramolecular cyclization step to form the hexahydropyrimidine.[8][9]
-
Action: If your synthesis allows, choose an aldehyde with electron-withdrawing substituents to promote cyclization.
-
-
Diamine Nucleophilicity: The nucleophilicity of the amine also plays a crucial role.
-
Insight: Less nucleophilic amines are more likely to favor the formation of the hexahydropyrimidine. Highly nucleophilic diamines are more prone to react with a second molecule of the aldehyde, leading to the bisimine.[8]
-
Action: If struggling with bisimine formation, consider if a less nucleophilic diamine derivative could be used in your synthetic scheme.
-
-
Reaction Concentration: High concentrations can favor intermolecular reactions, which lead to the bisimine.
-
Action: Try running the reaction under more dilute conditions. This can favor the intramolecular cyclization required for the hexahydropyrimidine ring.
-
| Factor | Favors Hexahydropyrimidine (Cyclization) | Favors Bisimine (Side Product) |
| Aldehyde Substituent | Electron-Withdrawing (e.g., -NO₂)[8][9] | Electron-Donating (e.g., -OCH₃) |
| Diamine Nucleophilicity | Lower[8] | Higher |
| Concentration | Dilute | Concentrated |
Table 1: Key factors influencing the competition between cyclization and bisimine formation.
Question 3: My reaction seems to stall before all the starting material is consumed. Should I increase the temperature or reaction time?
A stalled reaction indicates that the activation energy for the desired transformation is not being overcome or that an equilibrium has been reached. While simply increasing time or temperature is a common impulse, it may not be the best solution and can sometimes lead to decomposition.[2][6]
-
Monitor the Reaction: Before making any changes, confirm the reaction has truly stalled by taking aliquots at regular intervals and analyzing them by TLC, LC-MS, or ¹H NMR.
-
Consider Equilibrium: The cyclization can be a reversible process. The formation of water as a byproduct means its removal can drive the reaction to completion.
-
Action: If your setup allows, use a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene.
-
-
Reagent Addition: If one of the starting materials is being consumed while the other remains, it could point to decomposition of the more sensitive reagent.
-
Action: Consider adding the more sensitive reagent portion-wise or via syringe pump over the course of the reaction to maintain its effective concentration.[10]
-
-
Catalyst Deactivation: If using a catalyst, it may have become deactivated.
-
Action: If feasible, add a fresh portion of the catalyst to the stalled reaction mixture.
-
-
Temperature Caution: Increasing the temperature does not always improve the yield of hexahydropyrimidine and can sometimes have the opposite effect, potentially favoring decomposition or side reactions.[6] If you do increase the temperature, do so incrementally while carefully monitoring the reaction profile.
Frequently Asked Questions (FAQs)
What is the general mechanism for the formation of hexahydropyrimidine?
The formation of a hexahydropyrimidine ring from a 1,3-diamine and an aldehyde is a classic example of aminal formation. The generally accepted mechanism proceeds as follows:
-
Initial Nucleophilic Attack: One of the primary amine groups of the 1,3-diamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
-
Hemiaminal Formation: This attack forms a tetrahedral intermediate, which, after proton transfer, results in a hemiaminal.
-
Dehydration to Imine/Iminium: The hemiaminal eliminates a molecule of water to form a Schiff base (imine) or, under acidic conditions, a protonated iminium ion. This dehydration step is often the rate-limiting step and is reversible.
-
Intramolecular Cyclization: The second, pendant amine group of the diamine backbone then acts as an intramolecular nucleophile, attacking the imine/iminium carbon. This is a 6-exo-tet cyclization, which is a favored process.[11]
-
Aminal Formation: This ring-closing step forms the saturated six-membered hexahydropyrimidine ring, also known as an aminal. The final product is often isolated as a hydrochloride salt by treatment with HCl.[12]
How does the choice of solvent affect the cyclization reaction?
The solvent plays a critical role in solubilizing reactants, mediating the reaction temperature, and potentially participating in the mechanism.
-
Protic Solvents (e.g., Ethanol, n-Butanol): These are commonly used and can facilitate the necessary proton transfers in the mechanism. They are particularly effective when the reaction is run at reflux.[1][11][13]
-
Aprotic Solvents (e.g., Toluene, DCE): These solvents are advantageous when the removal of water via azeotropic distillation (using a Dean-Stark trap) is desired to drive the reaction equilibrium towards the product.[6]
-
Solvent-Free Conditions: In some cases, reactions can be run neat, particularly with a solid-phase catalyst, which can offer environmental and efficiency benefits.[14]
What is the role of a Lewis acid catalyst in this reaction?
While many hexahydropyrimidine syntheses proceed without a catalyst, the addition of a Lewis acid can significantly improve reaction rates and yields, especially with less reactive aldehydes.[6]
-
Mechanism of Action: The Lewis acid (e.g., FeCl₃, In(OTf)₃, Fe(OTf)₃) coordinates to the carbonyl oxygen of the aldehyde. This coordination withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by the diamine. This activation lowers the overall energy barrier for the reaction.[6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Dibenzyl-2-phenylhexahydropyrimidine
This protocol is adapted from established methods for the synthesis of a substituted hexahydropyrimidine.[11]
Materials:
-
N,N'-Dibenzyl-1,3-propanediamine
-
Benzaldehyde
-
Absolute Ethanol (Anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Reagent Addition: In a 50 mL round-bottom flask, dissolve N,N'-dibenzyl-1,3-propanediamine (1.0 mmol, 1.0 eq) in absolute ethanol (15 mL).
-
Add benzaldehyde (1.0 mmol, 1.0 eq) to the solution using a syringe.
-
Reaction: Place the flask in an oil bath and heat the reaction mixture to reflux (approx. 78 °C for ethanol). Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The resulting crude oil or solid is the crude hexahydropyrimidine base.
-
Purification/Salt Formation: a. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes). b. To form the hydrochloride salt, dissolve the purified base in a minimal amount of diethyl ether or ethyl acetate and add a stoichiometric amount of HCl (as a solution in ether or dioxane) dropwise with stirring. c. The precipitated hydrochloride salt is collected by vacuum filtration, washed with cold ether, and dried under vacuum.
References
-
Shi, H., et al. (2022). Mechanism of the Fe(iii)-catalyzed synthesis of hexahydropyrimidine with α-phenylstyrene: a DFT study. RSC Advances. Available at: [Link]
-
Hamed, S. A., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana. Available at: [Link]
-
Beck, M., et al. (2012). Competition between cyclisation and bisimine formation in the reaction of 1,3-diaminopropanes with aromatic aldehydes. ResearchGate. Available at: [Link]
-
Safaei-Ghomi, J., & Eshteghal, F. (2015). Probable mechanism of hexahydropyrimidine formation. ResearchGate. Available at: [Link]
-
Hamed, S. A., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. ResearchGate. Available at: [Link]
-
University of Rochester. Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. Available at: [Link]
-
Espino, C. G., et al. (2005). Synthesis of 1,3-Diamines Through Rhodium-Catalyzed C—H Insertion. NIH Public Access. Available at: [Link]
-
Zerrouki, A., et al. (2023). A simple access to hexahydropyrimidine from 1,3-diamine: synthesis and solid-state characterization. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Synthesis and the plausible mechanism of hexahydropyridopyrimidines. ResearchGate. Available at: [Link]
-
Malawska, B., et al. (2004). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT(1A) and 5-HT(2A) receptors, Part 2. PubMed. Available at: [Link]
-
Zerrouki, A., et al. (2023). A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization. ResearchGate. Available at: [Link]
-
Badamshin, A. G., et al. (2019). Synthesis of Polyfunctionalized Hexahydropyrimidines. ResearchGate. Available at: [Link]
-
Nadeau, C., et al. (2009). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. NIH Public Access. Available at: [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-diamines. Organic Chemistry Portal. Available at: [Link]
-
Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. Available at: [Link]
-
Kjell, D. P., et al. (2020). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Publications. Available at: [Link]
- Google Patents. (2015). Method for synthesizing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. Google Patents.
-
Organic Syntheses. (2014). 2-chloropyrimidine. Organic Syntheses. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Mechanism of the Fe(iii)-catalyzed synthesis of hexahydropyrimidine with α-phenylstyrene: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
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- 12. CN104496911A - Method for synthesizing 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride - Google Patents [patents.google.com]
- 13. ukm.my [ukm.my]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hexahydropyrimidine Hydrochloride via Recrystallization
Welcome to the technical support guide for the purification of hexahydropyrimidine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity for this important class of compounds. Recrystallization is a powerful purification technique that, when optimized, can effectively remove impurities and yield crystalline material with the desired specifications.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established crystallographic principles.
Section 1: Troubleshooting Guide
This section addresses the most common challenges encountered during the recrystallization of hexahydropyrimidine hydrochloride.
Q1: I've cooled my solution, but no crystals have formed. What's wrong?
A1: This is a classic issue that typically points to a non-supersaturated solution or interference from impurities.[3]
-
Probable Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[4] The concentration of your compound is too low to reach supersaturation upon cooling.
-
Solution: Reheat the solution and carefully evaporate a portion of the solvent under a gentle stream of nitrogen or using a rotary evaporator.[4][5] Allow the concentrated solution to cool again. To check if significant material is lost in the mother liquor, you can dip a glass rod in the solution, let it dry, and see if a solid residue forms.[5]
-
-
Probable Cause 2: Inappropriate Solvent Choice. The compound may be too soluble in the chosen solvent, even at low temperatures.[3] For hydrochloride salts, high polarity can lead to very high solubility in protic solvents like ethanol or methanol.
-
Solution: Select a solvent where the compound has a steep solubility curve—highly soluble at high temperatures and poorly soluble at low temperatures.[3][6] Consider using a less polar solvent like 2-propanol (isopropanol), which is often preferred for hydrochloride salts, or employing a mixed-solvent system.[7]
-
-
Probable Cause 3: Supersaturation Without Nucleation. The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.[4]
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[8][9] The microscopic scratches provide a rough surface that can initiate nucleation.
-
Solution B (Seeding): If available, add a single, pure "seed" crystal of hexahydropyrimidine hydrochloride to the cooled solution.[4][9] This provides a perfect template for further crystal growth.
-
Q2: My compound has separated as an oily liquid instead of crystals. How do I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point, or when it is highly impure.[4] The resulting oil is a liquid phase of your impure compound.
-
Probable Cause 1: Low Melting Point Impurities. Significant impurities can depress the melting point of your compound, causing it to separate as a liquid.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[4][5] Allow the solution to cool much more slowly. An insulated flask or a slowly cooling heating mantle can facilitate this.[3] If impurities are suspected, a pre-purification step like charcoal treatment or even column chromatography may be necessary.[4][8]
-
-
Probable Cause 2: High Solute Concentration. If the solution is too concentrated, the compound may crash out of solution too quickly at a high temperature.
-
Solution: Add more of the "good" solvent (the one in which the compound is more soluble in a mixed system) to the hot solution and attempt to cool it again, very slowly.[5] The goal is to ensure the solution becomes supersaturated at a temperature below the compound's melting point.
-
Q3: My crystal yield is very low. What are the common causes?
A3: A low yield suggests that a significant portion of your compound remained in the mother liquor.[5]
-
Probable Cause 1: Using Too Much Solvent. As discussed in Q1, using more than the minimum required amount of hot solvent will result in substantial product loss.[5][9]
-
Probable Cause 2: Premature Crystallization. If the compound crystallizes during a hot gravity filtration step (intended to remove insoluble impurities), that product will be lost.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[8]
-
-
Probable Cause 3: Improper Washing. Washing the collected crystals with too much solvent or with solvent that is not ice-cold will redissolve some of your product.[9]
Q4: My crystals formed instantly as a fine powder. Is this a problem?
A4: Yes, this is often an issue. Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[5] The goal is slow crystal growth.
-
Probable Cause: Excessive Supersaturation. The solution was likely too concentrated, or it was cooled too quickly.[3]
Q5: The final crystals are colored, but the pure compound should be white. How do I remove the color?
A5: Colored impurities from the reaction mixture have co-crystallized with your product.[8]
-
Solution: Perform the recrystallization again, but include a decolorization step. After dissolving your crude compound in the hot solvent, add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.[8] Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal and any other insoluble material via hot gravity filtration before allowing the solution to cool.[10] Be cautious, as using too much charcoal can also adsorb your desired product.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing hexahydropyrimidine hydrochloride?
A1: The ideal solvent is one in which your compound is very soluble when hot and has low solubility when cold.[6] Since hexahydropyrimidine hydrochloride is a polar salt, start with polar solvents.
-
Testing: Place a small amount of your crude material (20-30 mg) in a test tube and add a few drops of the solvent.
-
Observation at Room Temperature: If it dissolves immediately, the solvent is too good; your compound will not crystallize upon cooling.
-
Observation upon Heating: If it doesn't dissolve at room temperature, gently heat the mixture. If it dissolves completely at or near the boiling point, it is a promising candidate.[9]
-
Observation upon Cooling: Cool the test tube to room temperature and then in an ice bath. If abundant crystals form, you have found a good solvent.[9]
-
Common Starting Points for HCl Salts: Alcohols like 2-propanol and ethanol are excellent starting points.[7] Sometimes, mixtures like ethanol/ethyl acetate or methanol/acetonitrile are effective.[3][8]
Q2: What is a mixed-solvent system and when should I use it?
A2: A mixed-solvent system (or binary solvent system) uses two miscible solvents with different polarities. One solvent (the "good" solvent) dissolves the compound readily, while the other (the "poor" solvent) dissolves it poorly.[11] This is useful when no single solvent has the ideal solubility properties.
-
When to Use: You should use it when your compound is extremely soluble in one solvent (like methanol) and very insoluble in another (like diethyl ether or hexanes), even when hot.
-
How to Use: Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "poor" solvent dropwise to the hot solution until it just starts to become cloudy (this is the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow it to cool slowly.
Q3: How does the hydrochloride salt form affect solvent choice?
A3: The hydrochloride salt makes the molecule significantly more polar than its freebase form. This dictates that polar solvents will be required for dissolution. Highly polar protic solvents like water, methanol, and ethanol often show high solubility. However, sometimes the solubility is too high for a good recovery, which is why a slightly less polar alcohol like 2-propanol is often an excellent first choice for recrystallizing hydrochloride salts.[7]
Q4: What is the purpose of "scratching" the flask or "seeding"?
A4: Both techniques are methods to induce crystallization in a supersaturated solution that has failed to nucleate on its own.[4]
-
Scratching: Creating a rough surface on the glass provides high-energy sites where molecules can more easily arrange themselves into a crystal lattice.[9]
-
Seeding: Adding a pure crystal provides a pre-formed template, bypassing the initial, energetically demanding nucleation step and allowing for the orderly growth of crystals directly onto the seed.[4]
Q5: How can I improve the purity if one recrystallization is insufficient?
A5: If the purity (as determined by melting point, HPLC, or NMR) is still not satisfactory after a single recrystallization, a second recrystallization is necessary. Simply repeat the entire process using the crystals obtained from the first attempt. Often, a second pass will remove remaining trace impurities. If impurities persist, consider using a different solvent system for the second recrystallization, as this may leave behind impurities that had similar solubility to your compound in the first solvent.[8]
Section 3: Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude hexahydropyrimidine hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 2-propanol). Heat the mixture on a hot plate with stirring until it reaches a gentle boil.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until the solid completely dissolves. Using the absolute minimum volume is critical for good yield.[9]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: To remove insoluble impurities (or charcoal), perform a hot gravity filtration through a fluted filter paper into a pre-heated, clean Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass or inverted beaker and allow the filtrate to cool slowly and undisturbed to room temperature.[3] Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[6]
-
Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry.[6] For final drying, transfer the crystals to a watch glass or place them in a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Diethyl Ether)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling "good" solvent (e.g., ethanol).
-
Induce Saturation: While the solution is still hot, add the "poor" solvent (e.g., diethyl ether) dropwise with swirling until the solution remains faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent (ethanol) to just redissolve the precipitate and make the solution clear again.
-
Crystallization, Collection, and Drying: Follow steps 5-8 from Protocol 1.
Section 4: Data & Visualizations
Table 1: Common Solvents for Recrystallization of Hydrochloride Salts
| Solvent | Boiling Point (°C) | Polarity | Comments |
| 2-Propanol (IPA) | 82.6 | Polar Protic | Often an excellent first choice for HCl salts; less likely to be "too good" a solvent compared to ethanol.[7] |
| Ethanol (EtOH) | 78.4 | Polar Protic | Widely used, but some HCl salts may be too soluble, leading to lower yields.[3][7] |
| Methanol (MeOH) | 64.7 | Polar Protic | Very polar; often used in mixed-solvent systems. Can sometimes form solvates.[3] |
| Acetonitrile | 81.6 | Polar Aprotic | Can be effective, often in combination with an alcohol.[8] |
| Water | 100.0 | Very Polar Protic | Use with caution; high solubility can lead to very low yields unless the compound is poorly water-soluble. |
| Mixed Systems | - | - | - |
| Ethanol/Diethyl Ether | Variable | - | A classic "good"/"poor" solvent pair for precipitating polar salts.[7] |
| Methanol/DCM | Variable | - | Useful for adjusting polarity to achieve optimal solubility. |
Diagram 1: Troubleshooting Workflow for Recrystallization A flowchart to guide decisions when recrystallization does not proceed as planned.
Caption: Troubleshooting guide for common recrystallization issues.
Diagram 2: Solvent Selection Decision Tree A logical pathway for selecting a suitable recrystallization solvent.
Caption: Decision tree for selecting a recrystallization solvent.
Section 5: References
-
Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. Retrieved from vertexaisearch.cloud.google.com
-
Benchchem. (n.d.). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine. Retrieved from vertexaisearch.cloud.google.com
-
University of Colorado Denver. (n.d.). Recrystallization. Retrieved from vertexaisearch.cloud.google.com
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from vertexaisearch.cloud.google.com
-
García-Ramos, Y., et al. (2023). Conversion of Hydroxyproline “Doubly Customizable Units” to Hexahydropyrimidines: Access to Conformationally Constrained Peptides. PMC. Retrieved from vertexaisearch.cloud.google.com
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from vertexaisearch.cloud.google.com
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from vertexaisearch.cloud.google.com
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from vertexaisearch.cloud.google.com
-
Shukkur, A. H., et al. (2024, April 27). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. ResearchGate. Retrieved from vertexaisearch.cloud.google.com
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from vertexaisearch.cloud.google.com
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from vertexaisearch.cloud.google.com
-
TCI Chemicals. (n.d.). Recrystallization method. Retrieved from vertexaisearch.cloud.google.com
-
ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from vertexaisearch.cloud.google.com
-
Shukkur, A. H., et al. (2024, February 29). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Universiti Kebangsaan Malaysia. Retrieved from vertexaisearch.cloud.google.com
-
van Tonder, E. C., et al. (2014, April 16). The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. ResearchGate. Retrieved from vertexaisearch.cloud.google.com
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from vertexaisearch.cloud.google.com
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- 2. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Hexahydropyrimidine HCl Solubility in DMSO
Introduction: Understanding the Challenge
Welcome to the technical support center for troubleshooting solubility issues with hexahydropyrimidine hydrochloride (HCl) salts in dimethyl sulfoxide (DMSO). Hexahydropyrimidines are a class of saturated heterocyclic compounds recognized as a valuable scaffold in medicinal chemistry.[1] As researchers and drug development professionals, achieving complete and stable solubilization of your target compound is the critical first step for any successful in vitro or in vivo experiment.
This guide addresses the specific challenges of dissolving a polar, crystalline hydrochloride salt in a polar aprotic solvent like DMSO.[2][3] While DMSO is a powerful and versatile solvent, its unique properties, particularly its hygroscopicity, can present obstacles.[4][5] This document provides a structured, in-depth approach to not only solving these issues but also understanding the underlying chemical principles to ensure data integrity and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: I've added my hexahydropyrimidine HCl to DMSO at room temperature, but it's not dissolving. What is the first thing I should do?
The first step is to apply mechanical energy. Many compounds require more than simple mixing to overcome the crystal lattice energy.
-
Action: Vigorously vortex the solution for 1-2 minutes.[6] If solids remain, place the sealed vial in a water bath sonicator for 5-15 minutes.[7] The ultrasonic waves provide the energy needed to break apart the solid matrix and facilitate solvation. Always visually inspect the solution against a dark background to confirm no particulates are present.
Q2: Mechanical mixing didn't work. Is it safe to heat the solution?
Gentle heating is a very effective next step, but it must be done with caution.[8]
-
Action: Warm the solution in a water bath set to 37-40°C for 10-15 minutes.[7] This increases the kinetic energy of both the solvent and solute molecules, significantly enhancing the dissolution rate.[9]
-
Causality: Heat increases the compound's intrinsic solubility. However, be aware that excessive heat can potentially degrade thermally sensitive compounds. Always check the compound's data sheet for stability information. Never heat above 50°C unless you have data to support compound stability at that temperature.
Q3: My compound dissolved after warming, but it crashed out of solution after cooling to room temperature. Why did this happen?
This indicates you have created a supersaturated solution. The higher temperature allowed you to dissolve more compound than is stable at room temperature. The most common culprit for this instability, however, is the presence of water in the DMSO.
-
The Problem with Water: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][10][11] This absorbed water changes the solvent's properties, making it more structured and less capable of solvating large or lipophilic compounds, which can lead to precipitation.[12][13]
-
Action: The best solution is to start over using fresh, anhydrous DMSO from a sealed bottle.[7][14] Ensure you are working quickly and in a low-humidity environment to prepare your stock solution.
Q4: Can I just filter out the precipitate and use the remaining solution?
Filtering is strongly discouraged.[15] The precipitate is your active compound, and by filtering it out, you are removing an unknown amount of it. This will make the final concentration of your solution inaccurate and render your experimental results invalid.[15] The primary goal should always be to achieve complete dissolution.
Advanced Troubleshooting Guide
Issue: My hexahydropyrimidine HCl salt is still insoluble even with fresh anhydrous DMSO, vortexing, and gentle heat.
This situation requires a more systematic approach to identify the limiting factor. The following workflow will help you diagnose and solve the problem.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting solubility issues.
Question: I suspect my DMSO has absorbed water. How can I be sure, and what are the best practices for handling it?
Even brief exposure to air can lead to significant water absorption.[7] A key indicator is a change in the freezing point; pure DMSO freezes at 18.5°C, but this is significantly depressed by water.[12] If your DMSO is liquid in a 4°C refrigerator, it contains a significant amount of water.
Best Practices for DMSO Handling:
-
Use Anhydrous Grade: Always purchase high-purity, anhydrous DMSO in small, sealed bottles.[14] Avoid using large bottles that are opened frequently.
-
Work Quickly: Minimize the time the bottle is open to the atmosphere.
-
Proper Storage: Store DMSO bottles tightly sealed in a desiccator to protect them from humidity.[16]
-
Equilibrate Before Opening: Before opening a cold bottle of DMSO, allow it to warm completely to room temperature to prevent condensation of atmospheric moisture on the cold inner surfaces.[16]
-
Aliquot Stock Solutions: Once your compound is dissolved, immediately aliquot the stock solution into single-use, tightly sealed vials. This minimizes freeze-thaw cycles and repeated exposure to air.[17][18]
Understanding the Chemistry: Solvation of Hexahydropyrimidine HCl in DMSO
The difficulty in dissolving an HCl salt in DMSO arises from the nature of the interactions. DMSO is a polar aprotic solvent, meaning it has a strong dipole (due to the S=O bond) but lacks acidic protons to donate for hydrogen bonding.
-
Dissociation: The first step is the dissociation of the hexahydropyrimidine HCl ion pair into the protonated hexahydropyrimidine cation (Hex-H+) and the chloride anion (Cl-).
-
Solvation: The highly polar DMSO molecules then arrange themselves around these ions. The partially negative oxygen atom of the S=O group solvates the positive Hex-H+ cation, while the partially positive sulfur atom solvates the Cl- anion.[3]
The presence of water interferes with this process. Water, a polar protic solvent, can form strong hydrogen bonds, creating a more structured solvent network that can reduce DMSO's ability to effectively solvate the ions, leading to lower solubility or precipitation.[13]
Solvation Mechanism Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. ziath.com [ziath.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Minimizing hydrolysis degradation of hexahydropyrimidine during storage
Troubleshooting Hydrolysis Degradation in Aminal-Based Pharmacophores
Welcome to the Technical Support Center. Hexahydropyrimidines (HHPs) are cyclic aminals frequently utilized as key structural units in drug development, biologically active molecules, and organic synthesis[1]. However, researchers often encounter inconsistent assay results due to the inherent instability of the N-C-N linkage. This guide provides mechanistic insights, quantitative data, and field-proven, self-validating protocols to minimize hydrolysis during storage.
FAQ 1: What is the mechanistic basis of HHP hydrolysis, and why is it so sensitive to moisture?
Answer: The hexahydropyrimidine ring is essentially a cyclic aminal. In the presence of water and trace acid, the nitrogen atom is protonated, which converts it into a superior leaving group[2]. This protonation triggers C-N bond cleavage, forming a highly reactive ring-opened iminium intermediate. Subsequent hydration of this intermediate yields a 1,3-diamine and a carbonyl compound (typically formaldehyde)[1][3].
Because this reaction is acid-catalyzed, even the slight acidity of ambient moisture, unbuffered aqueous media, or exposure to atmospheric CO₂ can initiate rapid degradation[4]. Understanding this causality is critical: you are not just keeping the compound "dry"; you are actively preventing the initial protonation step that cascades into irreversible ring cleavage.
Acid-catalyzed hydrolysis mechanism of hexahydropyrimidine.
FAQ 2: How do different storage environments quantitatively impact the shelf-life of HHP derivatives?
Answer: Moisture and pH are the primary drivers of degradation. Strong acids cause the immediate opening of the hexahydropyrimidine ring[4]. Conversely, anhydrous environments at sub-zero temperatures arrest the kinetic pathways of hydrolysis. For example, commercial HHP derivatives like the Hedgehog pathway inhibitor GANT61 demonstrate high stability when stored as crystalline solids with desiccants or in absolute ethanol at -20°C[5][6].
The table below summarizes the quantitative impact of various storage conditions on the integrity of typical HHP small molecules:
| Storage Condition | Matrix / Solvent | Temperature | Relative Hydrolysis Rate | Estimated Shelf-Life |
| Unsealed Solid | Ambient Moisture | 25°C | High | < 1 Week |
| Sealed Solid | Desiccant | -20°C | Negligible | > 12 Months |
| Aqueous Buffer | pH < 5.0 | 25°C | Very High | < 1 Hour |
| Aqueous Buffer | pH 7.4 | 4°C | Moderate | 24 - 48 Hours |
| Organic Stock | Absolute Ethanol | -20°C | Low | 3 - 6 Months |
FAQ 3: What is the recommended protocol for storing and reconstituting HHP compounds?
Answer: To ensure scientific integrity, storage protocols must eliminate moisture and avoid repeated thermal cycling. The following self-validating workflow ensures your HHP stocks remain intact.
Self-validating workflow for anhydrous storage and reconstitution.
Protocol 1: Anhydrous Preparation and Storage
-
Lyophilization: Dry the synthesized or purchased HHP compound thoroughly using a lyophilizer to remove trace water.
-
Aliquoting: Divide the dry powder into single-use amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize ambient moisture exposure during repeated openings[5].
-
Desiccation: Seal the vials under an inert atmosphere (Argon or Nitrogen) and place them in a sealed secondary container with indicating silica gel desiccants.
-
Temperature Control: Store the container at -20°C[6].
-
System Validation: Weigh a designated "dummy" control vial before and after 1 month of storage. An increase in mass indicates moisture ingress, signaling a failure in the desiccation system.
FAQ 4: How can I validate the structural integrity of my HHP stock before running a critical assay?
Answer: Because degraded HHPs yield biologically active or toxic byproducts (like formaldehyde and free diamines), using compromised stocks will confound your experimental results. You must validate the stock using LC-MS to quantify the ratio of intact aminal to hydrolyzed diamine immediately prior to use.
Protocol 2: Pre-Experiment Integrity Validation via LC-MS
-
Thermal Equilibration: Equilibrate the sealed vial to room temperature before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, accelerating hydrolysis.
-
Reconstitution: Dissolve the solid in absolute ethanol to create a concentrated stock (e.g., 10 mM)[5]. Avoid aqueous media for stock solutions.
-
Dilution: Dilute a 10 µL aliquot into 990 µL of anhydrous acetonitrile.
-
Chromatographic Analysis: Run a rapid LC-MS method using a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Acetate, pH 8.0) to prevent on-column acid-catalyzed degradation.
-
Data Interpretation & Validation: Extract the ion chromatograms (EIC) for the intact HHP mass
and the corresponding 1,3-diamine mass . Calculate the peak area ratio.-
Validation Check: If the diamine peak constitutes >5% of the total area, the stock has undergone significant hydrolysis and must be discarded to ensure experimental trustworthiness.
-
References
-
[2] Enamines - Master Organic Chemistry. Master Organic Chemistry.
-
Ch20 : Amide hydrolysis. University of Calgary.
-
[3] Synthesis of 1,3-diamine derivatives through Hydrolysis of HHPs and 5-AHHPs. ResearchGate.
-
[4] Hexetidine. Phexcom.
-
[1] Catalytic [2 + 2 + 2] cycloaddition with indium(III)-activated formaldimines: a practical and selective access to hexahydropyrimidines and 1,3-diamines from alkenes. Chemical Science (RSC Publishing).
-
[5] Small Molecule PIS - GANT61. STEMCELL Technologies.
-
[6] Small Molecule PIS - GANT61 Storage. STEMCELL Technologies.
Sources
- 1. Catalytic [2 + 2 + 2] cycloaddition with indium( iii )-activated formaldimines: a practical and selective access to hexahydropyrimidines and 1,3-diami ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02576A [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. phexcom.com [phexcom.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. cdn.stemcell.com [cdn.stemcell.com]
Technical Support Guide: Purification of Hexahydropyrimidine Hydrochloride
Case ID: HHP-HCl-PUR-001 Topic: Impurity Removal & Recrystallization Protocols Assigned Specialist: Senior Application Scientist, Separation Methodologies[1][2][3]
Introduction
Hexahydropyrimidine hydrochloride (1,3-diazacyclohexane hydrochloride) presents a unique purification challenge due to its chemical nature as a cyclic aminal.[1][2][3] Unlike standard amine salts, the aminal core (N–C–N) is susceptible to reversible hydrolysis under acidic, aqueous conditions.[2]
This guide addresses the three most common failure modes in its purification:
-
Ring Hydrolysis: Reversion to 1,3-diaminopropane and formaldehyde due to moisture.[1][3]
-
Oligomerization: Formation of linear poly-aminals during synthesis.[1][3]
-
Hygroscopicity: Formation of "gummy" solids due to atmospheric water absorption.[3]
Part 1: Diagnostic Triage
Before initiating a purification workflow, compare your sample’s physical state against this diagnostic matrix to identify the specific impurity type.
| Symptom | Probable Cause | Immediate Action |
| Sticky / Gummy Solid | Hygroscopicity or Oligomers .[1][2][3] The salt has absorbed atmospheric water, or linear polymers (nylon-like contaminants) are present.[1][2] | Dry under high vacuum (0.1 mmHg) over P₂O₅. If gum persists, proceed to Protocol A. |
| Yellow/Orange Color | Oxidation or Schiff Base impurities .[1][3] Trace aldehydes (formaldehyde) have polymerized or oxidized.[1][2][3] | Perform an activated charcoal wash (See Protocol A, Step 2).[1][2] |
| Extra NMR Peaks | Hydrolysis . Peaks at ~2.8 ppm (amine) and ~8.0+ ppm (formate/aldehyde) indicate the ring has opened.[1][2][3] | CRITICAL: Do not use water in recrystallization.[3] Use anhydrous solvents only.[3] |
| Insoluble White Residue | Polymerization .[1][3] High molecular weight linear aminals that failed to cyclize.[1][3] | Filter these out during the "Hot Filtration" step.[3] |
Part 2: Purification Protocols
Protocol A: Anhydrous Recrystallization (Standard Method)
Scientific Rationale: Because the hydrochloride salt provides an acidic environment, the presence of water will shift the equilibrium toward the open-chain starting materials (hydrolysis).[2] Therefore, anhydrous alcohol/ether systems are superior to aqueous systems for this specific compound.
Reagents Required:
-
Solvent A (Good Solvent): Anhydrous Ethanol (EtOH) or Methanol (MeOH).[1][2][3]
-
Solvent B (Anti-Solvent): Diethyl Ether (Et₂O) or Acetone.[1][2][3]
Workflow:
-
Dissolution:
-
Place the crude hexahydropyrimidine HCl in a round-bottom flask.
-
Add a minimum amount of boiling Anhydrous EtOH.[3] Add solvent slowly until the solid just dissolves.[3]
-
Note: If a small amount of solid remains insoluble even in excess hot solvent, this is likely the linear polymer impurity. Do not force it into solution.
-
-
Decolorization & Filtration (Hot):
-
Crystallization (The "Cloud Point" Method):
-
Keep the filtrate warm.[3]
-
Slowly add Diethyl Ether (dropwise) to the stirring filtrate until a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of Ethanol to clear the solution back up.[1][3]
-
Seal the flask and allow it to cool to room temperature undisturbed.
-
Once at room temperature, move to a -20°C freezer for 4-12 hours.
-
-
Isolation:
-
Drying:
-
Dry in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours.
-
Protocol B: Trituration (For Gummy Samples)
If your sample oils out or refuses to crystallize (common with high oligomer content):
-
Suspend the gum in Acetone (approx. 10 mL per gram).
-
Sonicate the mixture for 15-20 minutes. The hexahydropyrimidine HCl is generally less soluble in acetone than the organic impurities.
-
The gum should harden into a white powder.[3]
-
Filter and proceed to Protocol A if higher purity is needed.[3]
Part 3: Mechanism of Impurity Formation
Understanding why these impurities exist allows you to prevent them in future synthesis batches.[3] The diagram below illustrates the competition between Cyclization (desired) and Polymerization (undesired).
Figure 1: Reaction pathways showing the origin of oligomeric impurities and the risk of hydrolysis during salt formation.[1][2]
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use water for recrystallization? A: It is strongly discouraged .[1][3] While the salt is soluble in water, heating an aminal salt in water creates an acidic aqueous environment (pH < 5).[2] This catalyzes the ring-opening hydrolysis, reverting your product back to 1,3-diaminopropane and formaldehyde [1].[1][2] Use anhydrous ethanol or methanol instead.[3]
Q: My product turned into a liquid on the filter paper. What happened? A: The compound is highly hygroscopic.[3] If the ambient humidity is high, it will pull water from the air and deliquesce.
-
Fix: Filter under an inert atmosphere (nitrogen cone) or use a glovebox.[1][2][3] Minimize exposure time.
Q: What is the expected melting point? A: Unsubstituted hexahydropyrimidine hydrochloride often decomposes near its melting point.[3] Depending on the specific derivative or substitution pattern, melting points can range significantly (e.g., substituted variants often melt between 118°C–150°C) [2].[2]
-
Validation: Use 1H NMR (DMSO-d6) rather than melting point for definitive purity confirmation. Look for the distinct methylene triplet at the C2 position (~3.8–4.5 ppm depending on substitution).[2][3]
Q: How do I store the purified salt? A: Store in a tightly sealed vial flushed with argon, placed inside a desiccator containing Drierite or P₂O₅. Cold storage (4°C) is recommended to slow any slow hydrolysis from trapped moisture.[1][2][3]
References
-
Aminal Stability & Hydrolysis
-
Synthesis & Characterization
-
General Recrystallization of Amine Salts
Sources
Technical Support Center: Handling Moisture Sensitivity of Hexahydropyrimidine Salts
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the hygroscopic nature of hexahydropyrimidine salts. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving reliable results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of hexahydropyrimidine salts.
Q1: What makes hexahydropyrimidine salts so sensitive to moisture?
Hexahydropyrimidine salts are organic compounds that readily absorb moisture from the atmosphere, a property known as hygroscopicity.[1] This sensitivity is often due to the presence of polar functional groups and the ionic nature of the salt, which can form hydrogen bonds with water molecules.[2] The extent of moisture uptake can be influenced by factors such as ambient relative humidity, temperature, particle size, and the specific counter-ion of the salt.[3]
Q2: What are the immediate signs that my hexahydropyrimidine salt has been compromised by moisture?
Visual inspection can often provide the first clues of moisture contamination. These signs include:
-
Clumping or caking: The free-flowing powder may become sticky and form aggregates.[1][4]
-
Deliquescence: In cases of high humidity, the salt may absorb enough water to dissolve and turn into a liquid or slurry.
-
Color change: The appearance of the solid may alter upon hydration.
Q3: How should I store a new container of hexahydropyrimidine salt?
Proper storage is the first line of defense against moisture contamination.[1] Upon receipt, the container should be stored in a cool, dry place.[1] For highly sensitive applications, it is strongly recommended to store the container within a desiccator containing an active drying agent (e.g., silica gel, calcium sulfate).[5][6] For long-term storage of particularly sensitive salts, consider placing the sealed primary container inside a larger, heat-sealed bag containing desiccant pouches.[6]
Q4: I only need a small amount of the salt for my experiment. What is the best way to handle this to protect the rest of the bottle?
To prevent contamination of the bulk material, it is crucial to minimize the exposure of the container to the laboratory atmosphere.[1] Ideally, weighing and handling of the salt should be performed in a controlled environment, such as a glovebox with an inert atmosphere (<1 ppm H₂O and O₂).[7][8] If a glovebox is not available, work quickly and in a low-humidity environment.[1] Promptly and securely reseal the container after dispensing the required amount.[1] Consider aliquoting the bulk reagent into smaller, single-use vials under an inert atmosphere to avoid repeated opening of the main container.[9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when working with hexahydropyrimidine salts.
Problem 1: Inconsistent or Failed Reaction Outcomes
Symptoms:
-
Low or no yield of the desired product.
-
Formation of unexpected byproducts.
-
Inconsistent results between batches.
Potential Cause: Moisture contamination is a primary suspect when reactions involving hexahydropyrimidine salts fail. Water can act as an unwanted nucleophile, base, or acid, leading to hydrolysis of the salt or other reagents, or catalyzing side reactions.[10] The presence of water can significantly alter the reaction kinetics and equilibrium.
Troubleshooting Workflow:
Troubleshooting Workflow for Failed Reactions
Solutions:
-
Quantify Water Content: The most definitive way to confirm moisture contamination is by Karl Fischer titration.[11][12] This technique provides a precise measurement of the water content in your salt.[13]
-
Ensure Anhydrous Solvents and Reagents: All solvents and other reagents used in the reaction must be rigorously dried.[11][14] Distillation from an appropriate drying agent or passing the solvent through a column of activated alumina or molecular sieves are effective methods.[7][15]
-
Dry the Hexahydropyrimidine Salt: If the salt is found to contain excess moisture, it must be dried before use. A common method is drying under high vacuum, sometimes with gentle heating (ensure the salt is thermally stable).[5][16]
-
Utilize Inert Atmosphere Techniques: For highly sensitive reactions, perform all manipulations under an inert atmosphere using a glovebox or Schlenk line techniques.[7][17] This prevents the introduction of atmospheric moisture during the experiment.
Problem 2: Physical State Changes of the Salt
Symptoms:
-
The salt has become a solid mass or a sticky solid.
-
The salt has partially or completely liquefied.
Potential Cause: These changes are classic indicators of significant water absorption from the atmosphere.[1] The degree of change will depend on the hygroscopicity of the specific salt and the ambient humidity levels.
Solutions:
-
Assess Usability: For critical applications, it is best to discard the compromised reagent and use a fresh, unopened container.
-
Drying the Material: If the material must be used, it needs to be thoroughly dried. Place the salt in a suitable flask and dry under high vacuum for an extended period. Gentle heating can be applied if the compound's thermal stability is known.
-
Improve Storage Conditions: Immediately review and improve your storage protocol. Ensure the container is tightly sealed and stored in a desiccator with a fresh desiccant.[1][5]
Problem 3: Inaccurate Weighing and Dosing
Symptom:
-
Difficulty in obtaining a stable weight reading, especially on an analytical balance.
-
The weighed amount of salt appears to "melt" or change appearance on the weigh paper or in the weighing vessel.[18]
Potential Cause: The salt is rapidly absorbing atmospheric moisture during the weighing process.[4] This leads to a continuously increasing weight, making accurate measurement impossible.
Solutions:
-
Work Quickly: Minimize the time the salt is exposed to the atmosphere.[1] Have all necessary equipment ready before opening the container.
-
Use a Glovebox: The most reliable solution is to perform all weighing and handling inside a glovebox with a controlled inert atmosphere.[7][8]
-
Prepare a Stock Solution: If feasible for your application, consider preparing a stock solution of the entire bottle's contents in a suitable anhydrous solvent.[18] This stock solution can then be stored under an inert atmosphere and dispensed volumetrically.
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential procedures in handling hexahydropyrimidine salts.
Protocol 1: Inert Atmosphere Handling using a Glovebox
A glovebox provides the most robust protection against atmospheric moisture and oxygen.[7][17]
Objective: To handle and weigh a hexahydropyrimidine salt without exposure to the laboratory atmosphere.
Materials:
-
Glovebox with an inert atmosphere (typically nitrogen or argon)
-
Analytical balance (inside the glovebox)
-
Spatulas, weighing paper, and appropriate vials
-
Hexahydropyrimidine salt container
-
Laboratory notebook and pen
Procedure:
-
Preparation: Ensure the glovebox atmosphere is at the desired purity level (typically <1 ppm H₂O and O₂).
-
Transfer Materials: Introduce all necessary items, including the sealed container of the salt, into the glovebox antechamber.
-
Purge Antechamber: Evacuate and backfill the antechamber with the inert gas of the glovebox.[19] This cycle should be repeated at least three times to ensure all atmospheric gases are removed.[7]
-
Equilibration: Move the materials from the antechamber into the main glovebox chamber and allow them to equilibrate with the glovebox atmosphere for at least 15-20 minutes.
-
Weighing: Carefully open the hexahydropyrimidine salt container inside the glovebox. Use a clean spatula to dispense the desired amount of salt onto weighing paper or directly into a tared vial on the balance.
-
Sealing: Promptly and tightly seal both the primary salt container and the vial containing the weighed sample.
-
Cleanup: Clean any spills within the glovebox using appropriate methods.
-
Removal of Materials: Remove the sealed sample vial and other materials from the glovebox via the antechamber, again using the purge/backfill cycles.
Protocol 2: Water Content Determination by Karl Fischer Titration
This is the gold standard for accurately quantifying water content in a sample.[11][13] The coulometric method is particularly suited for samples with very low water content.[20][21]
Objective: To determine the percentage of water in a hexahydropyrimidine salt sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents (titrant and solvent)
-
Gastight syringe and needle
-
Hexahydropyrimidine salt sample
-
Analytical balance
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be conditioned to a dry, stable baseline (low drift).[21]
-
Sample Preparation: If using a glovebox, weigh the salt sample directly into a tared, dry vial inside the glovebox and seal it.
-
Sample Introduction: Quickly open the vial and add the entire contents to the Karl Fischer titration vessel. Alternatively, for a liquid sample or a solution of the salt, use a dry, gastight syringe to inject a known mass or volume into the vessel.[12]
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the amount of water in the sample based on the volume of titrant used (volumetric) or the total charge passed (coulometric).[20] The result is typically expressed as a percentage or in parts per million (ppm).
-
Repeatability: For accurate results, perform the measurement in triplicate.
Protocol 3: Drying Solvents using Molecular Sieves
Molecular sieves are a convenient and effective way to dry a wide range of organic solvents.[11][15]
Objective: To prepare an anhydrous solvent for use in moisture-sensitive reactions.
Materials:
-
Solvent to be dried
-
3Å or 4Å molecular sieves
-
Oven
-
Desiccator or Schlenk flask
-
Clean, dry solvent storage bottle
Procedure:
-
Activate Molecular Sieves: Place the required amount of molecular sieves in a suitable flask or beaker. Heat in an oven at a temperature above 250 °C for at least 4 hours under a vacuum or with a slow stream of dry nitrogen.
-
Cooling: After activation, allow the sieves to cool to room temperature in a desiccator or under vacuum to prevent re-adsorption of atmospheric moisture.[11][12]
-
Drying: Add the activated molecular sieves (approximately 10-20% by weight/volume) to the solvent in a clean, dry storage bottle.[11]
-
Equilibration: Seal the bottle and allow it to stand for at least 24-48 hours before use.[11] The sieves can remain in the solvent during storage to maintain dryness.
-
Dispensing: When needed, dispense the dry solvent using a dry syringe and needle, preferably under a positive pressure of an inert gas like nitrogen or argon.[22]
Data Summary
The following table provides general guidelines for acceptable moisture levels in reagents and solvents for different types of chemical applications.
| Application Type | Recommended Max. Water Content (ppm) | Rationale |
| General Organic Synthesis | < 200 ppm | Prevents significant hydrolysis or side reactions in many standard transformations. |
| Moisture-Sensitive Catalysis (e.g., some cross-couplings) | < 50 ppm | Water can deactivate sensitive catalysts, leading to poor reaction performance.[11] |
| Anhydrous Grignard or Organolithium Reactions | < 10 ppm | These reagents are extremely reactive towards water, and even trace amounts can quench the reaction.[23] |
| Polymerization Reactions | < 20 ppm | Water can act as a chain-transfer agent or initiator, affecting the molecular weight and properties of the resulting polymer. |
Visualized Workflows
Decision Logic for Handling a New Hexahydropyrimidine Salt
Decision tree for handling a new salt.
References
-
What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. (n.d.). Kintek Furnace.[Link]
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.[Link]
-
How to Store Reagents. (n.d.). Department of Chemistry, University of Rochester.[Link]
-
Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. (n.d.). Advion, Inc.[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.[Link]
-
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, Utrecht University.[Link]
-
Karl Fischer Method of Moisture Determination. (n.d.). QAQC Lab.[Link]
-
How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.[Link]
-
Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist.[Link]
-
How do you handle hygroscopic salts? (2016). HepatoChem.[Link]
-
Determination of Water Content using the Karl Fischer Coulometric Method. (2025). National Center for Biotechnology Information.[Link]
-
What Is Karl Fischer Titration? (n.d.). Mettler Toledo.[Link]
-
Karl Fischer water content titration. (n.d.). Scharlab.[Link]
-
Effective Methods for Drying Solvents. (n.d.). Scribd.[Link]
-
Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060-3065. [Link]
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate.[Link]
-
Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. (2026). Tofflon.[Link]
-
Hygroscopic chemical...how to deal with? (2010). Protocol Online.[Link]
-
Hamed, S. A., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(4), 839-850. [Link]
-
Humidity's Effect on Salt: A Deep Dive into Particle Behavior. (n.d.). Reinste Updates.[Link]
-
effect of particle size, relative humidity, temperature and composition on salt to free base conversion. (2015). PubMed.[Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (n.d.). National Center for Biotechnology Information.[Link]
-
The Effect of Moisture on the Hydrolysis of Basic Salts. (2016). PubMed.[Link]
-
A laboratory experiment on salt weathering by humidity change: salt damage induced by deliquescence and hydration. (n.d.). ResearchGate.[Link]
- Method for drying hygroscopic material and the product thereof. (n.d.).
-
Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. (2024). Universiti Kebangsaan Malaysia.[Link]
-
In Vitro Antifungal Activity of Hexahydropyrimidine Derivatives against the Causative Agents of Dermatomycosis. (2017). ResearchGate.[Link]
-
What is the best procedure of drying a moisture absorbing salt? (2021). ResearchGate.[Link]
-
Drying and Storing Hygroscopic Salts. (2017). Reddit.[Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar.[Link]
-
The Impact of Aqueous Phase Replacement Reaction on the Phase State of Internally Mixed Organic/ammonium Aerosols. (2024). EGUsphere.[Link]
-
Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. (n.d.). ResearchGate.[Link]
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Solvent selection for optimal crystallization of hexahydropyrimidine HCl
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving high-purity, crystalline Active Pharmaceutical Ingredients (APIs) like Hexahydropyrimidine HCl is a critical step in drug development. This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to overcome common challenges in the crystallization process.
The Solvent Selection Funnel: A Strategic Approach
The choice of solvent is the single most critical factor in a successful crystallization.[1][2] The ideal solvent will exhibit high solubility for Hexahydropyrimidine HCl at elevated temperatures and low solubility at cooler temperatures, facilitating crystal formation upon cooling.[3] This process, known as recrystallization, is a powerful purification technique because impurities often remain in the solution (the "mother liquor") while the pure compound selectively crystallizes.[4]
Our strategic approach, the "Solvent Selection Funnel," systematically narrows down the possibilities to identify the optimal solvent or solvent system for your specific needs.
Caption: The Solvent Selection Funnel guides researchers from broad screening to a final, optimized protocol.
Frequently Asked Questions (FAQs)
Q1: What classes of solvents are a good starting point for Hexahydropyrimidine HCl?
As an amine hydrochloride salt, Hexahydropyrimidine HCl is a polar, protic compound. Therefore, polar solvents are the most logical starting point.
-
Protic Solvents: These solvents can donate hydrogen bonds and are often effective.[5] Alcohols like Methanol , Ethanol , and Isopropanol (IPA) are excellent candidates.[1] They often provide the desired solubility profile of being a good solvent when hot and a poor solvent when cold.
-
Aprotic Solvents: Polar aprotic solvents can also be considered. Acetonitrile or ketones like Acetone might be effective, potentially as part of a two-solvent system.[1][2]
-
Solvent Mixtures (Two-Solvent System): This is a very common and powerful technique.[4] You dissolve the compound in a minimal amount of a "good" hot solvent (in which it is highly soluble) and then slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Common pairs for amine salts include Isopropanol/Water or Ethanol/Heptane.[1]
Q2: How do I perform a small-scale solvent screening experiment?
Before committing a large amount of material, a systematic screening is essential.
Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 10-20 mg of your crude Hexahydropyrimidine HCl into several clean test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent (e.g., Methanol, Ethanol, IPA, Water, Acetonitrile, Ethyl Acetate) dropwise, just enough to cover the solid.[6] Observe the solubility at room temperature. If the compound dissolves completely, the solvent is too "good" for single-solvent recrystallization but may be useful in a two-solvent system.
-
Hot Solvent Test: For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes in a water bath.[6] Continue adding the hot solvent dropwise until the solid just dissolves.
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observation: The ideal solvent is one where the compound was largely insoluble at room temperature but fully dissolved when hot, and then formed a significant amount of crystalline precipitate upon cooling.[3]
Q3: I've selected a solvent. What is a standard protocol for crystallization?
Protocol: Single-Solvent Cooling Crystallization
-
Dissolution: Place your crude Hexahydropyrimidine HCl in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring.[3] Continue adding small portions of the hot solvent until all the solid has just dissolved. Adding excess solvent will reduce your final yield.[7]
-
Slow Cooling (Critical Step): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Rapid cooling often leads to the precipitation of impurities and the formation of small, impure crystals.[7] Placing the flask in an insulated container (like a Dewar with hot water or a beaker with paper towels) can promote slower cooling.[8]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of your product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.[6] Using room temperature or warm solvent will redissolve some of your product, lowering the yield.[3]
-
Drying: Allow the crystals to dry completely. Air drying or drying in a vacuum oven (at a temperature well below the solvent's boiling point and the compound's melting point) are common methods.
Q4: Should I be concerned about hydrogen bonding?
Yes, hydrogen bonding is a crucial intermolecular force in the crystallization of salts like Hexahydropyrimidine HCl.[2] Solvents that can participate in hydrogen bonding (like alcohols and water) can interact strongly with the molecule, influencing both solubility and the final crystal lattice structure (polymorphism). Consider whether a hydrogen-bonding solvent might help stabilize the crystal lattice or, conversely, keep it too readily in solution.[2]
Troubleshooting Guide
Even with a well-chosen solvent, challenges can arise. This guide addresses the most common issues.
Caption: A logical workflow for diagnosing and solving common crystallization problems.
Data for Solvent Selection
To assist in your initial screening, the following table summarizes key properties of common crystallization solvents.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Type | Notes |
| Water | 100 | 80.1 | Polar Protic | Can be a good anti-solvent for less polar solvents. High boiling point can make drying difficult. |
| Methanol | 65 | 32.7 | Polar Protic | Good solvent for many polar compounds. Relatively volatile. |
| Ethanol | 78 | 24.5 | Polar Protic | Excellent, common choice for amine salts. Less toxic than methanol.[1] |
| Isopropanol (IPA) | 82 | 19.9 | Polar Protic | Very effective for amine hydrochlorides, often used with water.[1] |
| Acetonitrile | 82 | 37.5 | Polar Aprotic | Can be a good choice, but its high polarity might make it too effective a solvent at room temp. |
| Acetone | 56 | 20.7 | Polar Aprotic | Its volatility can sometimes lead to rapid, poor-quality crystal growth via evaporation.[2] |
| Ethyl Acetate | 77 | 6.0 | Moderately Polar | Often a good choice for less polar compounds, but could be an effective anti-solvent.[2] |
| Heptane / Hexane | 98 / 69 | ~2.0 | Non-polar | Used almost exclusively as anti-solvents for polar compounds. |
Data compiled from various chemical data sources.
References
-
Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. 1
-
Guide for crystallization. 2
-
Crystallization of hydrohalides of pharmaceutical compounds. 5
-
Description and Solubility. 9
-
2.2.4.6F: Troubleshooting. 7
-
Recrystallization - Single Solvent. 4
-
Recrystallization. 3
-
Summary of Common Crystallization Solvents. 10
-
Growing Crystals That Will Make Your Crystallographer Happy. 11
-
SOLUBILITY OF DRUG IN A DIFFERENT SOLVENT. 12
-
Growing Quality Crystals. 8
-
How to recrystallize amine compound and it is not soluble in common organic solvents. 13
-
Technical Support Center: Crystallization of Pyrimidine Compounds. 14
-
Optimization of crystallization conditions for biological macromolecules. 15
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. 16
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. 17
-
How To: Grow X-Ray Quality Crystals. 18
-
Chemical crystallization. 19
-
Solubility Issues? Alternative Sample Solvents for Chiral Analysis. 20
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. 21
-
Purification of Solids by Recrystallization. 22
-
Recrystallization in the Organic Chemistry Laboratory. 6
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. 23
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? 24
-
Help with difficult crystallization.
-
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. 25
-
ELI5: So I found out that recrystallization is a way to purify compounds by adding a hot solvent. But what's the difference of this and anti-solvent crystallization? 26
-
Aluminum Chloride Hexahydrate Crystallization by HCI Gas Sparging. 27
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Overcoming steric hindrance in hexahydropyrimidine derivative reactions
Status: Operational Ticket ID: HHP-STERIC-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
Hexahydropyrimidines (1,3-diazacyclohexanes) are critical saturated heterocyclic intermediates, often serving as precursors for tetrahydropyrimidines, ligands in organometallic catalysis, or pharmacophores in hydrogen-bonding driven recognition.[1][2][3]
However, their synthesis and derivatization are governed by a delicate balance of thermodynamics (reversibility of aminal formation) and kinetics (steric hindrance). When bulky substituents (e.g., tert-butyl, adamantyl, or ortho-substituted aryls) are introduced at the
This guide addresses the three most common failure modes: Condensation Stagnation , Hydrolytic Instability , and N-Functionalization Resistance .
Module 1: Troubleshooting Synthesis Failures
Issue: The reaction between the 1,3-diamine and the bulky ketone stalls or yields <10%.
Diagnosis:
The formation of hexahydropyrimidines is a reversible condensation. The mechanism proceeds via a hemiaminal or imine intermediate. Steric bulk at the carbonyl carbon (
The Mechanistic Bottleneck:
The rate-determining step in hindered systems is often the intramolecular attack of the second amine on the iminium intermediate. If the
Q&A: Overcoming the Barrier
Q: I am refluxing in ethanol with acetic acid, but the starting material remains. Why? A: Ethanol boils at 78°C, which is often insufficient to overcome the activation energy for sterically crowded ring closures. Furthermore, ethanol can act as a nucleophile, competing with the intramolecular amine.
-
Action: Switch to Toluene or Xylene (higher boiling points).
-
Action: Implement Azeotropic Water Removal (Dean-Stark trap). The reaction is equilibrium-driven; removing water forces the reaction to the right (
).
Q: My ketone is extremely hindered (e.g., Camphor, Adamantanone). Standard reflux failed. A: Thermal heating is slow and heats the bulk solvent rather than the dipole.
-
Action: Use Microwave Irradiation . Polar intermediates (imines/zwitterions) absorb microwave energy efficiently, creating localized superheating that can overcome the steric barrier.
-
Action: Switch catalysts. Replace weak Brønsted acids (Acetic acid) with strong Lewis Acids like Indium Trichloride (
) or Scandium Triflate ( ) . These coordinate to the carbonyl oxygen, increasing electrophilicity without adding protons that might protonate the amine nucleophile.
Visualization: The Steric Bottleneck
Figure 1: Reaction pathway highlighting the transition state where steric bulk (e.g., at C2) causes significant repulsion, preventing ring closure.
Module 2: Stability & Isolation
Issue: The product disappears or decomposes during workup.
Diagnosis: Hexahydropyrimidines are cyclic aminals .[4] Aminals are acid-labile. If your workup involves acidic washes or silica gel chromatography (which is slightly acidic), the ring will hydrolyze back to the diamine and carbonyl compound.
Q&A: Preventing Decomposition
Q: Can I purify my product on silica gel?
A: Generally, NO . The silanol groups (
-
Action: Use Neutral Alumina or Basic Alumina .
-
Action: If you must use silica, pretreat the column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.
Q: The NMR shows a mixture of ring and open-chain forms.
A: This is "Ring-Chain Tautomerism." Bulky substituents at the
-
Action: Avoid protic solvents (MeOH,
) in the NMR tube. Use or treated with basic alumina. -
Action: Store the compound under inert atmosphere (Argon) and low temperature to kinetically trap the cyclic form.
Module 3: Functionalization (N-Alkylation)
Issue: N-Alkylation of the hexahydropyrimidine fails.
Diagnosis:
The nitrogen lone pairs in hexahydropyrimidines are often sterically shielded, especially if the
Q&A: Forcing the Reaction
Q: NaH/DMF conditions yield no product. A: The deprotonation might be successful, but the nucleophilic attack is blocked.
-
Action: Use Phase Transfer Catalysis (PTC) . Use 50% NaOH, Toluene, and Tetrabutylammonium bromide (TBAB). The interfacial mechanism often accommodates hindered substrates better than homogeneous solutions.
Q: Can I use reductive amination instead? A: Yes. If direct alkylation of the ring fails, synthesize the N-substituted diamine first, then cyclize it with the ketone. It is often easier to alkylate a linear amine than a cyclic, sterically constrained one.
Experimental Protocols
Protocol A: Azeotropic Dehydration for Hindered Substrates
Recommended for: Bulky ketones (e.g., benzophenone, adamantanone).
-
Setup: 2-neck RBF equipped with a magnetic stir bar, Dean-Stark trap , and reflux condenser.
-
Reagents:
-
1,3-Diamine (1.0 equiv)
-
Ketone (1.0 - 1.2 equiv)[2]
-
Solvent: Toluene or Xylene (0.5 M concentration).
-
Catalyst:
-Toluenesulfonic acid ( -TSA) (5 mol%).
-
-
Procedure:
-
Reflux vigorously. Ensure the solvent is actively condensing in the trap.
-
Monitor water collection. Reaction is complete when water evolution ceases (typically 12-24 h).
-
Critical Step: Cool to RT. Add solid
to neutralize the acid catalyst before concentration.
-
-
Workup: Filter off solids. Evaporate solvent. Recrystallize from Hexane/EtOAc. Do not wash with aqueous acid.
Protocol B: Microwave-Assisted Synthesis
Recommended for: Ultra-low yielding reactions.
-
Setup: Microwave reactor vial (10-20 mL).
-
Reagents:
-
Diamine (1.0 equiv)
-
Ketone (1.0 equiv)
-
Catalyst:
(10 mol%) or Iodine ( ) (5 mol%). -
Solvent: Ethanol (or solvent-free if liquid reactants).
-
-
Parameters:
-
Temperature: 120°C - 150°C.
-
Time: 10 - 30 mins.
-
Pressure limit: 250 psi.
-
-
Workup: Pour into crushed ice/water (alkaline). Extract immediately with DCM.
Data Summary: Solvent & Catalyst Selection
| Parameter | Standard Conditions | Hindered/Difficult Conditions | Why? |
| Solvent | Ethanol / Methanol | Toluene / Xylene / Chlorobenzene | Higher boiling point overcomes activation energy; allows water removal. |
| Catalyst | Acetic Acid | Stronger activation of carbonyl without excessive protonation of amine. | |
| Water Removal | Molecular Sieves | Dean-Stark Trap | Active physical removal drives equilibrium ( |
| Purification | Silica Gel | Basic Alumina / Recrystallization | Silica is acidic and hydrolyzes the aminal bond. |
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting low-yielding hexahydropyrimidine syntheses.
References
-
Synthetic & Conformational Studies
- Bailey, W. F., et al. "Conformational Analysis of 1,3-Diazacyclohexanes." Journal of Organic Chemistry.
-
Source:
-
Microwave Assisted Synthesis
- Varma, R. S. "Solvent-free accelerated organic syntheses using microwaves." Green Chemistry.
-
Source:
-
Catalysis (Lewis Acids)
-
Steric Hindrance in Aminals
- Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry.
-
Source:
-
General Heterocycle Synthesis
- Journal of Heterocyclic Chemistry. "Synthesis of Hexahydropyrimidines."
-
Source:
Sources
Technical Support Center: Stabilizing Hexahydropyrimidine Hydrochloride
Executive Summary & Core Stability Logic
Hexahydropyrimidine hydrochloride (1,3-diazacyclohexane hydrochloride) presents a unique stability paradox. As a cyclic aminal, the neutral molecule is generally stable in basic or neutral conditions but thermodynamically unstable in acidic aqueous environments.
The Stability Paradox: By forming the hydrochloride salt, you have introduced the catalyst (acid) required for the molecule's own destruction directly into the crystal lattice.
-
Dry State: The salt is stable because the acid proton is locked in the crystal lattice, unable to initiate ring opening.
-
Wet State: Upon absorbing atmospheric moisture, the lattice dissociates. The free protons (
) immediately protonate the aminal nitrogen, triggering rapid ring opening and hydrolysis into 1,3-diaminopropane and formaldehyde.
Therefore, the shelf-life of hexahydropyrimidine hydrochloride is not defined by time, but by moisture exclusion.
Storage & Handling Essentials
Standard Operating Procedures (SOPs)
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Freezer) | Slows the kinetics of hydrolysis if trace moisture is present. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred as it is heavier than air and blankets the solid. |
| Container | Amber Glass + Teflon Tape | Amber glass prevents photo-oxidation (minor risk); Teflon tape seals micro-gaps in the cap threads. |
| Desiccant | P | Secondary line of defense within the secondary container (e.g., a desiccator). |
The "Double-Vial" System
For maximum shelf life, do not store the bottle directly in the freezer.
-
Place the primary vial (containing the drug) inside a larger secondary jar containing a layer of desiccant (Drierite™ or P
O ). -
Flush the secondary jar with Argon before sealing.
-
Store the entire assembly at -20°C.
-
Critical Step: Allow the assembly to warm to room temperature before opening to prevent condensation on the cold solid.
Troubleshooting Guide (Q&A)
Scenario A: Physical Appearance Changes
Q: My white powder has turned into a sticky, off-white paste. Can I still use it? A: No. Discard immediately.
-
Diagnosis: This is "deliquescence." The salt is hygroscopic and has absorbed enough atmospheric water to dissolve itself.
-
Chemical Consequence: Once dissolved, the acidic environment has likely hydrolyzed the ring. You no longer have hexahydropyrimidine; you have a mixture of 1,3-diaminopropane dihydrochloride and formaldehyde (or paraformaldehyde oligomers).
-
Action: Do not attempt to dry it; the chemical structure is irreversibly broken.
Q: The material is dry but has formed hard clumps (caking). A: Proceed with caution.
-
Diagnosis: Surface moisture absorption has caused crystal bridging.
-
Action:
-
Take a small aliquot (~5 mg).
-
Run a
-NMR in (see Section 5). -
If purity is >95%, grind the clumps in a glovebox and re-package under Argon.
-
If <95%, recrystallize or discard.
-
Scenario B: Chemical Purity & Smell
Q: When I open the vial, I smell a pungent, fishy odor mixed with a sharp, pickle-like smell. A: The compound has degraded.
-
The "Fishy" Smell: Indicates free amines (1,3-diaminopropane) released from the salt form or ring opening.
-
The "Pickle" Smell: Indicates Formaldehyde release.
-
Root Cause: Moisture ingress has triggered the acid-catalyzed hydrolysis mechanism (see Diagram 1).
The Mechanism of Failure
Understanding why it fails helps you prevent it. The following diagram illustrates the acid-catalyzed ring opening that occurs when the hydrochloride salt meets water.
Figure 1: The cascade of degradation triggered by moisture. Note that the "Acid" required for step 2 is provided by the molecule itself (HCl salt).
Analytical Validation Protocol
Before using stored material in critical experiments, validate its integrity using
Solvent: Use DMSO-d
| Signal to Watch | Hexahydropyrimidine (Intact) | Degradation Product (Hydrolyzed) |
| Aminal Proton ( | Singlet at ~3.5 - 4.0 ppm | Disappears |
| Aldehyde Proton | None | ~9.6 ppm (Formaldehyde) |
| Propyl Backbone | Distinct multiplet pattern | Shifts upfield (free amine character) |
Pass/Fail Criteria:
-
Pass: Distinct singlet for the methylene bridge between nitrogens. Integration matches backbone.
-
Fail: Appearance of aldehyde peak or broadening of amine signals indicating exchange.
Emergency Stabilization (Recrystallization)
If you possess a valuable batch that has partially caked but not fully degraded, you may attempt to rescue it.
-
Dissolve: Dissolve the salt in the minimum amount of dry Ethanol at warm temperature (40-50°C). Do not boil excessively.
-
Filter: Rapidly filter any insoluble particulates (polymerized formaldehyde).
-
Precipitate: Add dry Diethyl Ether or Acetone until the solution turns cloudy.
-
Cool: Place at -20°C for 12 hours.
-
Dry: Filter the crystals and dry under high vacuum (
) for 24 hours. -
Store: Immediately transfer to the Double-Vial system (Section 2).
References
-
BenchChem. (2025).[1][2] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Retrieved from
-
LibreTexts Chemistry. (2025). Hydrolysis of Esters and Aminals: Acid-Catalyzed Mechanisms. Retrieved from
-
Shukkur, A. H., et al. (2024).[3] Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(4), 839-850.[3] Retrieved from
-
Zerrouki, A., et al. (2023).[4] A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization. ResearchGate. Retrieved from
Sources
Validation & Comparative
Part 1: Decoding the ¹H NMR Spectrum of Hexahydropyrimidine Hydrochloride
An In-Depth Technical Guide to the Interpretation of ¹H NMR Spectra for Hexahydropyrimidine Hydrochloride
For researchers and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Hexahydropyrimidines, a class of saturated heterocycles, are prevalent scaffolds in medicinal chemistry, valued for their roles as anti-inflammatory agents, antivirals, and more.[1][2] The hydrochloride salt form is often utilized to improve the solubility and stability of these amine-containing compounds. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as the most powerful tool for unambiguous structure determination in solution.
This guide provides a senior application scientist’s perspective on interpreting the ¹H NMR spectrum of hexahydropyrimidine hydrochloride. We will delve into the nuances of chemical shifts and coupling constants, compare the diagnostic power of ¹H NMR with alternative techniques, and provide a validated experimental protocol for acquiring high-fidelity data.
The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of each proton. For hexahydropyrimidine hydrochloride, the spectrum is characterized by distinct signals corresponding to the protons on the heterocyclic ring. The formation of the hydrochloride salt, where one or both nitrogen atoms are protonated, significantly influences the spectrum by altering the electron density within the molecule.
Expected Spectral Features:
The parent hexahydropyrimidine ring has three distinct proton environments: C2, C4/C6, and C5. Upon forming the hydrochloride salt, the electron-withdrawing inductive effect of the newly formed N⁺-H bond causes a downfield shift (to a higher ppm value) for all protons, particularly those on the alpha-carbons (C2, C4, and C6).[3][4]
-
C4 and C6 Protons (Axial & Equatorial): These four protons are chemically equivalent due to the rapid chair-chair interconversion of the ring at room temperature. They are adjacent to both a nitrogen atom and the C5 methylene group. The protonation of the nitrogen atoms causes a significant downfield shift. These protons will appear as a triplet, as they are coupled to the two protons on C5. The expected chemical shift is in the range of δ 3.0-3.5 ppm .
-
C5 Protons (Axial & Equatorial): This central methylene group is flanked by the C4 and C6 carbons. Its two protons are coupled to the four protons on the neighboring carbons. According to the n+1 rule, this signal should appear as a quintet. In practice, it often presents as a complex multiplet. Being further from the nitrogen atoms, they are shifted less downfield compared to the C4/C6 protons, typically appearing in the range of δ 1.9-2.2 ppm .
-
C2 Protons: These two protons are positioned between the two nitrogen atoms. This unique environment makes them the most deshielded methylene protons in the ring. Their signal is expected to be a singlet (as there are no adjacent protons to couple with) and appear furthest downfield, typically in the range of δ 3.5-4.0 ppm .
-
N-H Protons: The protons on the positively charged nitrogen atoms (the ammonium protons) are highly deshielded and their chemical shift is sensitive to solvent, concentration, and temperature.[5] They often appear as a broad singlet in the range of δ 7.0-9.0 ppm in a non-exchanging solvent like DMSO-d₆. Their identity can be unequivocally confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide will cause the N-H signal to disappear from the spectrum.
.dot
Caption: A validated workflow for acquiring a high-quality ¹H NMR spectrum of hexahydropyrimidine hydrochloride.
Conclusion
The ¹H NMR spectrum of hexahydropyrimidine hydrochloride offers a wealth of structural information that is readily accessible with a foundational understanding of chemical shift principles and spin-spin coupling. The downfield shift of the ring protons, particularly at the C2, C4, and C6 positions, serves as definitive evidence of successful salt formation. While ¹H NMR is the primary tool for structural elucidation in solution, its power is magnified when used in concert with complementary techniques like ¹³C NMR, FT-IR, and mass spectrometry. By following a meticulous experimental protocol, researchers can generate high-fidelity, reproducible data, ensuring the confident and accurate characterization of these vital heterocyclic compounds.
References
-
Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. (2024). Sains Malaysiana. [Link]
-
1,3-Propanediamine. (2026). PubChem, National Institutes of Health. [Link]
-
Synthesis and characterization of novel 2,2-di(pyridin-2-yl) hexahydropyrimidine and its derivative. (2015). Der Pharma Chemica. [Link]
-
Synthesis and evaluation of hexahydropyrimidines and diamines as novel hepatitis C virus inhibitors. (2013). European Journal of Medicinal Chemistry. [Link]
-
¹H-NMR of Cyclopropylamine HCl salt. (2023). Reddit. [Link]
-
Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1966). Bulletin de l'Academie Polonaise des Sciences. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2024). Applied Science and Biotechnology Journal for Advanced Research. [Link]
-
¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis and evaluation of hexahydropyrimidines and diamines as novel hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
Comparative Guide: Mass Spectrometry Fragmentation of Hexahydropyrimidine Salts
Executive Summary
Hexahydropyrimidines (HHPs) are critical saturated N-heterocyclic intermediates, often utilized as precursors for N-heterocyclic carbenes (NHCs) or as motif elements in peptidomimetic drugs. Their analysis by Mass Spectrometry (MS), particularly in their salt forms (protonated or quaternary ammonium), reveals distinct fragmentation behaviors governed by the stability of the 1,3-diaza six-membered ring.
This guide provides an in-depth technical comparison of HHP salts against their five-membered analogs (Imidazolidines) and acyclic diamines. We focus on the Retro-Mannich (Cycloreversion) mechanism, which serves as the diagnostic fingerprint for this class of compounds.
Mechanistic Principles: The Retro-Mannich Pathway
The fragmentation of hexahydropyrimidine salts in Electrospray Ionization (ESI-MS/MS) is not random; it follows a deterministic pathway driven by the lability of the aminal carbon (C2). Unlike piperazines (1,4-isomers), HHPs possess a N-C-N linkage that is susceptible to ring opening.
The Mechanism
Upon collisional activation (CID), the protonated molecular ion
Key Pathway:
-
Protonation: Localizes on one nitrogen.[1]
-
Ring Opening: The
bond cleaves, generating an acyclic iminium-amine intermediate. -
Elimination: The intermediate eliminates a neutral imine fragment (Retro-Mannich), yielding a secondary iminium cation.
Visualization of Fragmentation
The following diagram illustrates the primary fragmentation pathway for a generic 1,3-dialkylhexahydropyrimidine salt.
Figure 1: The Retro-Mannich fragmentation pathway dominant in hexahydropyrimidine salts. The stability of the 6-membered ring initially resists fragmentation until a threshold energy triggers C2-N cleavage.
Comparative Analysis
To validate the performance and stability of HHP salts, we compare them with Imidazolidines (5-membered analogs) and Acyclic Aminals .
Stability and Fragmentation Efficiency
The ring size significantly influences the internal energy required for fragmentation.
| Feature | Hexahydropyrimidines (6-Ring) | Imidazolidines (5-Ring) | Acyclic Aminals |
| Parent Ion Stability | High. The chair conformation of the 6-ring confers stability, leading to intense | Moderate. Ring strain (~6 kcal/mol) facilitates easier ring opening. | Low. Entropically favored to fragment; parent ion often weak. |
| Primary Fragment | [M - Imine] . Clean loss of | [M - Imine] . Similar to HHP but often accompanied by radical losses. | [M - Amine] . C-N bond cleavage is very rapid. |
| Diagnostic Ion | m/z 72 (for unsubstituted core). | m/z 58 (for unsubstituted core). | Variable, often dominates low mass range. |
| Mechanism | Retro-Mannich (Stepwise). | Retro-Mannich (Concerted or Stepwise). | Direct Inductive Cleavage. |
Experimental Data Comparison
In a controlled ESI-MS/MS experiment (Collision Energy 15-30 eV), the following patterns are typically observed for dimethyl-substituted salts:
-
1,3-Dimethylhexahydropyrimidine (
):-
Precursor:
(100% intensity). -
Major Fragment:
(Loss of , ). -
Secondary Fragment:
(Dimethylamine cation).
-
-
1,3-Dimethylimidazolidine (
):-
Precursor:
(80% intensity). -
Major Fragment:
(Loss of , ). -
Note: The 5-membered ring fragments at lower collision energies due to ring strain.
-
Experimental Protocol
For researchers characterizing these salts, the following self-validating protocol ensures reproducible data.
Sample Preparation
-
Solvent: Dissolve salt in Methanol/Water (50:50) with 0.1% Formic Acid.
-
Reasoning: Methanol ensures solubility of the organic salt, while water/formic acid promotes ionization without suppressing the signal.
-
-
Concentration:
(1 ppm). Avoid higher concentrations to prevent dimer formation ( ), which complicates spectral interpretation.
MS Parameters (Direct Infusion)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Cone Voltage: 20 V. (Keep low to preserve the molecular ion).
-
Source Temp:
. -
Desolvation Temp:
.
Analytical Workflow
The following decision tree guides the interpretation of the resulting spectra.
Figure 2: Analytical workflow for structural confirmation of hexahydropyrimidine salts.
References
-
Garcia, M. B., et al. (2023). "N-Arylhexahydropyrimidines: Electron impact mass spectrometry and fragmentation patterns." ResearchGate. Available at: [Link]
-
Michigan State University. "Mass Spectrometry - Fragmentation Patterns of Cyclic Alkanes and Heterocycles." Chemistry Department. Available at: [Link]
-
National Institutes of Health (NIH). (2009). "Gas-phase fragmentation of protonated C60-pyrimidine derivatives." PubMed. Available at: [Link]
-
ChemGuide. "Fragmentation Patterns in Mass Spectra." Available at: [Link]
Sources
A Senior Application Scientist's Guide to X-ray Crystallography Data Validation for Hexahydropyrimidine HCl
For researchers, scientists, and drug development professionals, the atomic-level three-dimensional structure of a small molecule, such as a hexahydropyrimidine hydrochloride salt, is a critical piece of information. X-ray crystallography stands as the definitive method for obtaining this data, providing a precise roadmap for understanding molecular interactions, guiding drug design, and securing intellectual property. However, the output of a crystallographic experiment is not the structure itself, but a set of diffraction data that must be interpreted and modeled. The validity and accuracy of the final molecular model are therefore entirely dependent on a rigorous and objective validation process.
This guide provides an in-depth, technically-grounded comparison of data validation methodologies for small-molecule X-ray crystallography, using the pharmaceutically-relevant hexahydropyrimidine HCl scaffold as a central example. We will move beyond a simple checklist of metrics to explain the causality behind experimental choices and demonstrate how a robust validation workflow forms a self-correcting system to ensure the integrity of your structural data.
The Foundational Pillars of Trustworthy Crystallographic Data
Before delving into specific metrics, it's crucial to understand the "why" of data validation. An unvalidated or poorly validated crystal structure is not just an inaccurate model; it's a source of misleading information that can derail a research program. The core objective of validation is to ensure that the refined atomic model is a chemically sensible and statistically sound representation of the experimental diffraction data. This is achieved by scrutinizing the model from multiple perspectives, ensuring consistency between the model, the data, and the established principles of chemistry and physics.
Key Validation Metrics: A Comparative Overview
The quality of a crystal structure is not assessed by a single parameter but by a collection of interconnected metrics. Each provides a different lens through which to evaluate the agreement between the experimental data and the refined model. Below is a comparative guide to the most critical validation parameters for a small molecule like hexahydropyrimidine HCl.
| Parameter | What it Measures | Typical "Good" Value (Small Molecules) | Interpretation of "Poor" Values |
| R1 (R-factor) | The disagreement between the observed structure factor amplitudes and those calculated from the model.[1][2][3] | < 0.05 (5%)[2][3] | A high R1 suggests a poor fit of the model to the data, which could be due to an incorrect structure, unmodeled disorder, or poor data quality.[1] |
| wR2 (weighted R-factor) | A weighted version of the R-factor based on all reflection data (F²) that is minimized during refinement. | < 0.15 (15%) | While generally higher than R1, a significantly high wR2 can indicate similar issues to a high R1, or problems with the weighting scheme. |
| Goodness-of-Fit (GooF or S) | A measure of how well the model fits all of the data; it should be close to 1.0.[4][5][6] | ~1.0[5][6] | A GooF significantly greater than 1.0 suggests that the model does not fully account for the data (e.g., missing atoms, disorder).[5][7] A value much less than 1.0 might indicate that the estimated standard uncertainties of the data are too large.[5] |
| Data Completeness | The percentage of theoretically observable reflections that were actually measured. | > 95% (preferably > 99%) | Low completeness can lead to an inaccurate and poorly resolved structure. It may be a result of a short data collection time or crystal decay. |
| Resolution (d-spacing) | The smallest distance between crystal lattice planes that can be resolved in the diffraction pattern. | < 0.8 Å for atomic resolution | Higher resolution (smaller d-spacing) allows for more detailed and accurate structural features to be observed. |
| Residual Electron Density (Δρ) | The difference between the observed and calculated electron density maps. | Peaks/holes < ±0.5 e-/ų | Large positive peaks may indicate missing atoms, while large negative holes can suggest misplaced atoms. These should be located in chemically sensible positions (e.g., near heavy atoms). |
| Anisotropic Displacement Parameters (ADPs) | Describes the anisotropic thermal motion of atoms, visualized as ellipsoids. | Ellipsoids should be reasonably spherical or elongated along expected vibration directions. | Non-positive definite (NPD) ADPs or excessively large/small ellipsoids can indicate an incorrect atom assignment, disorder, or other model errors. |
The Crystallographic Data Validation Workflow: A Step-by-Step Protocol
Ensuring the integrity of a crystal structure is a systematic process. The following protocol outlines a self-validating workflow that should be followed for every small-molecule structure determination.
-
Data Integration and Scaling:
-
Action: Process the raw diffraction images to obtain reflection intensities and perform scaling and merging of symmetry-equivalent reflections.
-
Causality: This step is critical for obtaining an accurate set of unique reflections. Pay close attention to the merging R-factors (e.g., Rint, Rsigma). High values can indicate poor data quality, an incorrect space group, or crystal decay.
-
-
Structure Solution and Initial Refinement:
-
Action: Solve the phase problem to obtain an initial electron density map and build a preliminary model of the hexahydropyrimidine HCl structure. Perform an initial isotropic refinement.
-
Causality: This provides the first look at the molecular structure. The initial model should be chemically reasonable and fit the electron density map.
-
-
Anisotropic Refinement:
-
Action: Refine the model with anisotropic displacement parameters (ADPs) for all non-hydrogen atoms.
-
Causality: This allows for a more sophisticated model of atomic thermal motion. Inspect the ADPs visually; they should be physically reasonable. Distorted or non-positive-definite ellipsoids are red flags that may indicate an incorrect atom type or unmodeled disorder.
-
-
Hydrogen Atom Placement:
-
Action: Add hydrogen atoms to the model. For a high-quality dataset, these may be visible in the difference Fourier map.[8] Otherwise, they should be placed in geometrically calculated positions and refined using appropriate constraints (a "riding" model).
-
Causality: Correct placement of hydrogen atoms, including the proton on the hydrochloride counter-ion and those involved in hydrogen bonding, is crucial for a complete and accurate chemical description. The hydrogen bonding network should be analyzed for chemical reasonability.[9][10][11]
-
-
Final Refinement Cycles and Weighting Scheme Optimization:
-
Action: Run several final cycles of least-squares refinement. Ensure the weighting scheme is optimized to give a flat distribution of the weighted residuals versus resolution and F(obs), and a Goodness-of-Fit value close to 1.0.
-
Causality: An appropriate weighting scheme ensures that all data are properly considered in the refinement, leading to more accurate and reliable results.[5]
-
-
Comprehensive Validation with checkCIF:
-
Action: Generate a Crystallographic Information File (CIF) and submit it to the International Union of Crystallography's (IUCr) checkCIF service.[12][13][14]
-
Causality: checkCIF is an essential, objective tool that performs hundreds of checks on the CIF for completeness, consistency, and chemical/physical reasonability.[15][16] It generates a report with ALERTS that must be addressed.
-
-
Analysis and Resolution of checkCIF ALERTS:
-
Action: Carefully review the checkCIF report. ALERTS are categorized by severity (A, B, C, G).[17]
-
Causality: This is the final and most critical validation step. Each ALERT should be understood and addressed, either by further refinement of the model or by providing a scientifically sound explanation in the CIF.[19] Common ALERTS for small molecules involve missed symmetry, incorrect atom assignments, unusual bond lengths or angles, and issues with hydrogen bonding.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Iterative workflow for crystallographic data validation."
Comparative Analysis of Validation Tools
While several software packages can perform crystallographic refinement, the validation process is standardized around a few key tools.
| Tool | Primary Function | Strengths | Limitations |
| checkCIF (IUCr) | The gold standard for CIF validation, performing a comprehensive suite of checks.[13][14][15] | Universally accepted by journals and databases.[14][20] Provides a standardized and objective report. It is freely available online.[15] | The interpretation of some ALERTS requires crystallographic expertise.[17] It is a post-refinement check, not an interactive tool. |
| PLATON | A multi-purpose crystallographic tool with extensive validation capabilities that form the core of the checkCIF service.[15][21][22] | Can be run locally, allowing for iterative validation during the refinement process.[15] Offers powerful tools for symmetry checking (ADDSYM) and analysis of voids (SQUEEZE).[21] | The command-line interface can be less intuitive for new users compared to graphical interfaces. |
| Olex2 | A popular graphical user interface for structure solution, refinement, and analysis. | Integrates refinement with real-time validation checks and visualization. Provides a user-friendly interface for interpreting validation results. | While it incorporates many validation checks, the official checkCIF report from the IUCr server is still required for publication. |
| enCIFer (CCDC) | A free software from the Cambridge Crystallographic Data Centre for editing and validating CIFs.[20] | Excellent for checking CIF syntax and formatting before deposition.[13][20] | Focuses more on the CIF format and syntax rather than an in-depth validation of the structural model itself. |
dot graph { graph [layout=neato, overlap=false, splines=true, sep="+10,10"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12];
} caption: "Interrelationship of key crystallographic validation metrics."
Conclusion: The Imperative of Rigorous Validation
By adopting a comprehensive and iterative validation workflow, grounded in the principles and tools outlined in this guide, researchers can ensure the scientific integrity of their work. The process of validation should not be viewed as a final, perfunctory step, but as an integral part of the structure determination process itself. It is the mechanism by which we transform diffraction data into reliable chemical knowledge, thereby upholding the highest standards of scientific rigor and trustworthiness.
References
- Vertex AI Search. (n.d.). For X-ray crystallography structures | Analysing and evaluating macromolecular models.
- Wikipedia. (n.d.). R-factor (crystallography).
- R-Factors. (n.d.).
- PLATON. (n.d.).
- Grokipedia. (n.d.). R-factor (crystallography).
- IUCr. (n.d.). Notes for Authors of IUCrData.
- IUCr Journals. (n.d.). Single-crystal structure validation with the program PLATON.
- JEOL Ltd. (n.d.). Reliability factor, R-factor | Glossary.
- THE PLATON HOMEPAGE. (n.d.).
- CCDC. (n.d.). A short guide to Crystallographic Information Files.
- PMC - NIH. (n.d.). 2-Methyl-2-(2-pyridyl)hexahydropyrimidine.
- School of Chemistry. (2025, December 19). PLATON for Windows.
- IUCr. (2011, June 2). Publication standards for crystal structures.
- PMC - NIH. (n.d.). Homology-based hydrogen bond information improves crystallographic structures in the PDB.
- PMC - NIH. (2009, January 20). Structure validation in chemical crystallography.
- IUCr Journals - International Union of Crystallography. (n.d.). checkCIF FAQ.
- IUCr Journals. (2021, April 15). Validation of the Crystallography Open Database using the Crystallographic Information Framework.
- MDPI. (2018, May 21). Crystal Structure and Structural Features of 8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-One.
- IUCr Journals. (n.d.). Standards for Crystallographic Publishing.
- PMC - NIH. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
- Systematic Reviews in Pharmacy. (2020, December 15). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives.
- PMC - NIH. (n.d.). Hydrogens and hydrogen-bond networks in macromolecular MicroED data.
- PMC. (n.d.). Estimation of the quality of refined protein crystal structures.
- Protein X-Ray Structure Validation: Key Criteria. (n.d.).
- AIP Publishing. (2017, June 15). Explicit treatment of hydrogen bonds in the universal force field: Validation and application for metal-organic frameworks, hydrates, and host-guest complexes.
- SciSpace. (2019, December 31). checkCIF validation ALERTS: what they mean and how to respond.
- IUCr. (n.d.). Acta Crystallographica Section B - checkCIF/PLATON reports.
- YouTube. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports - A. Linden.
- Platon. (2008, December 22). Structure validation in chemical crystallography.
- ResearchGate. (2014, August 2). How does one find the goodness of fit of a crystal?
- IUCr Journals. (n.d.). IUCr checkCIF procedure.
- OlexSys. (n.d.). Goodness of Fit.
- OlexSys. (n.d.). Glossary.
- University of Kentucky X-Ray Crystallography Facility. (n.d.). An Easy Structure - Sucrose.
- CCDC. (2023, June 14). Validation of Experimental Crystal Structures.
- ACS Paragon Plus - American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?
- MDPI. (2016, May 17). Analysis of Hydrogen Bonds in Crystals.
- PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine.
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HPLC methods for determining purity of hexahydropyrimidine hydrochloride
The analytical determination of hexahydropyrimidine hydrochloride (1,3-diazacyclohexane HCl) presents a classic "double-bind" in pharmaceutical quality control:
-
Extreme Hydrophilicity: As a cyclic diamine salt, it exhibits virtually no retention on standard C18 reversed-phase (RP) columns, eluting at the void volume (
). -
Absence of a Chromophore: Lacking a conjugated π-electron system, the molecule is invisible to standard UV/Vis or Photodiode Array (PDA) detectors.
To accurately determine the purity of this active pharmaceutical ingredient (API) or intermediate, we must manipulate either the chromatographic retention mechanism or the fundamental structure of the molecule. As an Application Scientist, I evaluate these challenges not just by the end result, but by the robustness, causality, and self-validating nature of the chosen methodology.
Below is an objective comparison of the two most robust approaches for this analysis: Direct Analysis via HILIC-CAD and Indirect Analysis via Pre-Column Derivatization RP-HPLC-UV .
Method Selection Logic
The choice of methodology depends heavily on your laboratory's instrumental capabilities.
Caption: Logical decision matrix for selecting the optimal HPLC method for hexahydropyrimidine HCl.
Method 1: Direct Analysis via HILIC-CAD (The Modern Gold Standard)
The Causality of the Method: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide-bonded silica) that immobilizes a water-enriched layer. The highly polar hexahydropyrimidine partitions into this aqueous layer, providing excellent retention. Because the analyte lacks a chromophore, a Charged Aerosol Detector (CAD) is employed. CAD nebulizes the eluent, evaporates the mobile phase, and applies a charge to the remaining analyte particles. CAD is vastly superior to Evaporative Light Scattering Detection (ELSD) for this application because CAD provides a uniform, mass-proportional response independent of the analyte's chemical structure and maintains sensitivity for particles as small as 10 nm[1]. HILIC coupled with CAD is a proven, highly sensitive platform for highly polar, underivatized molecules[2].
Self-Validating Protocol:
-
Column: Waters XBridge BEH Amide (4.6 × 150 mm, 3.5 µm).
-
Mobile Phase A: 100 mM Ammonium Formate, adjusted to pH 3.0 with formic acid. Causality: The low pH ensures the cyclic diamine remains fully protonated, preventing peak tailing caused by secondary interactions with unreacted surface silanols.
-
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
-
Gradient: 90% B to 50% B over 15 minutes. (Note: HILIC gradients run opposite to RP-HPLC; decreasing organic content increases elution strength).
-
CAD Settings: Evaporation temperature at 35°C, data collection rate at 10 Hz.
-
Validation Control (Mass Balance): To ensure the system is self-validating, inject a known concentration of a certified reference standard. The sum of the integrated area of the hexahydropyrimidine peak and all detected trace impurities must equal 100% ± 2% of the expected total mass response. Any deviation indicates sample degradation or irreversible column adsorption.
Method 2: Pre-Column Derivatization RP-HPLC-UV (The Accessible Workhorse)
The Causality of the Method: For laboratories lacking CAD or MS capabilities, the analyte must be chemically altered. By reacting the secondary amines of the hexahydropyrimidine ring with benzoyl chloride under Schotten-Baumann conditions, we covalently attach hydrophobic phenyl groups and a strong UV chromophore. This transforms the invisible, polar salt into a well-behaved, UV-active molecule that easily retains on standard C18 columns[3].
Caption: Step-by-step workflow for pre-column derivatization of hexahydropyrimidine prior to UV detection.
Self-Validating Protocol:
-
Free Base Conversion: Dissolve 10 mg of hexahydropyrimidine HCl in 1 mL of 0.1 M NaOH. Causality: Benzoylation requires the amine to be deprotonated (nucleophilic).
-
Derivatization: Add 50 µL of Benzoyl Chloride dissolved in 1 mL of Acetonitrile. Vortex and incubate at 25°C for 20 minutes.
-
Quenching: Add 100 µL of concentrated Ammonium Hydroxide. Causality: This neutralizes unreacted benzoyl chloride into benzamide, preventing it from degrading the HPLC column.
-
Chromatography: Inject onto a Gemini-NX C18 column (4.6 × 250 mm, 5 µm). Elute using a gradient of Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA)[3]. Detect at 254 nm.
-
Validation Control (Blank Subtraction): A reagent blank (water + NaOH + Benzoyl Chloride + Quench) MUST be prepared and injected alongside the sample. Benzamide and benzoic acid will appear as massive peaks in the chromatogram. These retention times must be mapped and strictly excluded from the sample's purity calculation to prevent false impurity reporting.
Quantitative Data Comparison
To objectively evaluate which method suits your drug development pipeline, consider the experimental performance metrics summarized below:
| Performance Metric | Method 1: HILIC-CAD | Method 2: Derivatization + RP-HPLC-UV |
| Retention Mechanism | Hydrophilic Partitioning | Hydrophobic Interaction |
| Limit of Detection (LOD) | ~5 - 10 ng on-column | ~1 ng on-column (highly sensitive UV tag) |
| Dynamic Range | 4 orders of magnitude | 3 - 4 orders of magnitude |
| Response Uniformity | Excellent (Independent of structure) | Variable (Depends on derivatization yield of impurities) |
| Sample Prep Time | < 5 minutes (Dilute & Shoot) | 45+ minutes (Reaction & Quenching) |
| Cost per Sample | Medium (Requires CAD instrumentation) | Low (Uses standard UV/PDA detectors) |
| Impurity Profiling | High Accuracy: Detects all non-volatile impurities simultaneously. | Prone to Bias: Only detects impurities that successfully react with the derivatizing agent. |
Conclusion
For modern drug development and stringent purity profiling, HILIC-CAD is the superior, self-validating platform. It eliminates the chemical bias introduced by derivatization, ensuring that structurally diverse, non-chromophoric impurities are not missed. However, if universal detection is unavailable, Pre-Column Derivatization remains a highly sensitive, viable alternative, provided rigorous blank subtraction protocols are enforced.
References
-
National Center for Biotechnology Information (PMC). "HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers." NIH. Available at:[Link]
-
MDPI. "2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate." MDPI. Available at:[Link]
Sources
Comparative Stability Guide: Hexahydropyrimidine Hydrochloride vs. Tetrahydropyrimidine
[1]
Part 1: Executive Summary & Technical Verdict[1]
In the context of drug development and intermediate handling, the stability profile difference between Hexahydropyrimidine (HHP) Hydrochloride and 1,4,5,6-Tetrahydropyrimidine (THP) is fundamental, dictated by their respective heterocyclic classes: Cyclic Aminals vs. Cyclic Amidines .[1]
-
1,4,5,6-Tetrahydropyrimidine (THP): Superior Stability. As a cyclic amidine, THP benefits from significant resonance stabilization, particularly in its protonated form.[1] It is robust in aqueous solution across a broad pH range and resistant to rapid hydrolysis. It is the preferred scaffold for active pharmaceutical ingredients (APIs) requiring long shelf-life (e.g., Ectoine derivatives).[1]
-
Hexahydropyrimidine Hydrochloride (HHP[1]·HCl): High Lability (Moisture Sensitive). HHP is a cyclic aminal.[1] The hydrochloride salt form presents a paradox: while the salt lattice stabilizes the solid against oxidation, the presence of the acidic proton (
) catalyzes rapid ring-opening hydrolysis upon any contact with moisture. It should be treated as a transient intermediate or stored under strictly anhydrous conditions.[1]
Part 2: Structural & Mechanistic Analysis
To understand the stability data, we must first look at the electronic causality.
Hexahydropyrimidine HCl (The Aminal Risk)
HHP is essentially a formaldehyde aminal derived from 1,3-diaminopropane.[1] Aminals are acetal analogues where oxygen is replaced by nitrogen.[1]
-
Vulnerability: The
carbon is bonded to two nitrogens ( ). In the presence of acid (provided by the HCl salt itself upon dissolution) and water, the nitrogen protonates, making it a good leaving group. -
Degradation Pathway: Rapid hydrolysis to 1,3-diaminopropane and formaldehyde.[1]
Tetrahydropyrimidine (The Amidine Shield)
THP contains a
-
Resonance: The double bond allows for delocalization of the positive charge in the protonated form (amidinium ion). This resonance energy (~10-15 kcal/mol) creates a high activation energy barrier against nucleophilic attack (hydrolysis).[1]
-
Result: THP remains intact even in refluxing aqueous acid for extended periods, whereas HHP would degrade in minutes at room temperature.[1]
Mechanistic Visualization (DOT Diagram)
The following diagram contrasts the degradation pathway of HHP with the resonance stability of THP.
Caption: Mechanistic divergence: HHP undergoes acid-catalyzed ring opening, while THP is protected by amidinium resonance stabilization.[1]
Part 3: Experimental Performance Guide
This section details how to validate these claims in your specific matrix. Do not rely solely on literature; perform these "Stress Tests" to establish a control baseline.
Protocol 1: Comparative Forced Degradation (Acid Stress)
Objective: Quantify the half-life (
Materials:
-
THP (Reference Standard)[1]
-
Deuterated Solvent:
(for NMR monitoring) or Mobile Phase (for HPLC) -
0.1 N HCl[1]
Workflow:
-
Preparation: Prepare 10 mM solutions of both compounds in
. -
Acid Spike: Adjust pD (pH equivalent) to ~1.0 using DCl.
-
Monitoring:
-
Method:
-NMR is preferred over HPLC for HHP because formaldehyde (degradation product) is difficult to detect by standard UV-HPLC without derivatization.[1] -
Timepoints: Scan immediately (t=0), then every 15 minutes for 2 hours.
-
-
Signal Tracking:
-
HHP: Watch for the disappearance of the methylene bridge singlet (~3.5-4.0 ppm) and appearance of Formaldehyde hydrate signals.
-
THP: Monitor the stability of the vinylic proton signal.
-
Expected Results (Data Summary):
| Parameter | Hexahydropyrimidine HCl | Tetrahydropyrimidine |
| Chemical Class | Cyclic Aminal | Cyclic Amidine |
| pH 1.2 Stability ( | < 30 Minutes (Rapid Hydrolysis) | > 72 Hours (Stable) |
| pH 7.4 Stability | Moderate (Hours to Days) | Excellent (Years) |
| Primary Degradants | 1,3-Diaminopropane, Formaldehyde | None (under test conditions) |
| Hygroscopicity | High (Deliquescent) | Moderate |
| Storage Requirement | -20°C, Desiccated, Argon | RT, Tightly Sealed |
Protocol 2: HPLC Method for Purity Assessment
If you must use HPLC (e.g., for QC of THP), use this stability-indicating method.[1] Note that HHP degradation products may elute in the void volume.
Part 4: Critical Handling & Storage Implications
Based on the stability data, the following handling protocols are mandatory for data integrity:
For Hexahydropyrimidine HCl:
-
The "Dry Box" Rule: Never weigh HHP·HCl in open air if humidity >40%.[1] The salt is hygroscopic; absorbed water immediately creates a micro-acidic environment, initiating autocatalytic hydrolysis.
-
Solvent Choice: Avoid protic solvents (Methanol, Water) for stock solutions.[1] Use DMSO-d6 or Anhydrous DMF .[1]
-
In-situ Generation: Ideally, do not isolate HHP·HCl. Generate the hexahydropyrimidine in situ and react it immediately in the next step of your synthesis.
For Tetrahydropyrimidine:
-
pH insensitivity: THP is robust.[1] You can handle it in open air and use aqueous workups.
-
CO2 Scavenging: Note that free-base THP can react with atmospheric
to form carbamate adducts over long periods.[1] Store under inert gas to maintain high purity, though it is chemically stable against breakdown.[1]
References
-
BenchChem. (2025).[1][2][4] Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. Retrieved from
-
National Institutes of Health (NIH). (2010).[1] Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. PubMed.[1] Retrieved from [Link]
-
PubChem. (2025).[1] Compound Summary: 1,4,5,6-Tetrahydropyrimidine (CID 137105).[1] Retrieved from [Link]
-
Semantic Scholar. (1997).[1] Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
Optimizing Hexahydropyrimidine Validation: A Comparative Analysis of Melting Point Determination vs. Spectroscopic Techniques
Abstract Hexahydropyrimidines (1,3-diazacyclohexanes) represent a privileged scaffold in medicinal chemistry, exhibiting significant antimicrobial, antimalarial, and anti-inflammatory properties.[1] However, their synthesis via Mannich-type condensation often yields polymeric byproducts or open-chain intermediates that mimic the physical appearance of the target heterocycle. This guide objectively evaluates the utility of Melting Point (MP) determination as a rapid frontline validation tool against the definitive structural confirmation provided by NMR and XRD. We present a self-validating workflow designed to streamline the characterization of solid hexahydropyrimidine derivatives.
The Synthetic Challenge
The synthesis of hexahydropyrimidines typically involves the condensation of 1,3-diamines with aldehydes (often formaldehyde or benzaldehyde) and nitroalkanes.
The Pitfall: The reaction is an equilibrium process. Incomplete cyclization often results in linear di-imines or amorphous polymers. These impurities can possess melting ranges deceptively close to the target cyclic product, rendering standard MP checks insufficient without a rigorous protocol.
Visualizing the Pathway
The following diagram illustrates the critical cyclization step and the potential for linear byproducts.
Figure 1: The competitive pathway between cyclization (target) and polymerization (impurity) in hexahydropyrimidine synthesis.[1][2][3]
Protocol: The Self-Validating Melting Point System
While NMR is the gold standard for structure, it is a bottleneck in high-throughput synthesis. Melting point determination serves as the "Gatekeeper."[4] However, a simple capillary check is scientifically inadequate. You must employ the Mixed Melting Point (MMP) strategy to validate identity.
Experimental Workflow
Target Compound for Calibration: 5-nitro-2,4,6-triphenylhexahydropyrimidine (Literature MP: 160–161 °C) [1].
Step 1: Thermal History Erasure
-
Why: Hexahydropyrimidines can exhibit polymorphism.
-
Action: Grind the dried crude sample into a fine powder. If the sample was oven-dried, allow it to equilibrate at room temperature for 1 hour to stabilize the crystal lattice.
Step 2: The Sintering Test (The "Fast Fail")
-
Heat the sample rapidly (10°C/min) to 20°C below the expected MP (e.g., 140°C).
-
Observation: If the sample sinters (shrinks/darkens) significantly before 150°C, it contains significant solvent inclusions or open-chain amines. Abort and Recrystallize.
Step 3: Precise Determination
-
Ramp Rate: 1.0 °C/min starting from 150°C.
-
Criteria: A range >2°C (e.g., 158–163°C) indicates <95% purity. A sharp transition (160.5–161.0°C) suggests high crystallinity.
Step 4: The Mixed Melting Point (Validation)
-
Protocol: Mix the synthesized sample 1:1 with a Reference Standard (confirmed pure by NMR).
-
Logic:
-
Scenario A (Identical): MP remains 160–161°C. -> Identity Confirmed. [5]
-
Scenario B (Impure/Isomer): MP drops (e.g., 145–155°C) due to Freezing Point Depression. -> Identity Rejected.
-
Comparative Analysis: MP vs. Alternatives
Melting point is a physical property, not a structural fingerprint.[4] The following table contrasts its performance against definitive alternatives for hexahydropyrimidine validation.
| Feature | Melting Point (MP) | NMR ( | DSC (Diff. Scanning Calorimetry) | XRD (Single Crystal) |
| Primary Role | Purity Screening & Identity Check | Structural Elucidation | Polymorph & Stability Analysis | Absolute Configuration |
| Speed | Fast (<15 mins) | Medium (30-60 mins) | Slow (1-2 hours) | Very Slow (Days) |
| Cost | Negligible | High (Solvents/Instrument) | Medium | High |
| Sensitivity | Low (Requires >5% impurity to shift) | High (Detects <1% impurity) | Very High | Ultimate |
| Blind Spot | Cannot distinguish stereoisomers effectively | Paramagnetic impurities | Amorphous content | Requires single crystal |
| Verdict | Frontline Filter | Release Criteria | Formulation Study | Novelty Proof |
Data Interpretation Case Study
-
MP Observation: Sharp MP at 98°C [2].
-
NMR Validation: The MP alone does not rule out the linear intermediate. The
H NMR is required to observe the specific chemical shift of the methine proton at the 2-position (approx 4.9-5.2 ppm) and the disappearance of the NH signals of the diamine precursor.
The Integrated Validation Workflow
Do not rely on one method. Use this logic gate to optimize resource allocation.
Figure 2: Logical decision tree for validating hexahydropyrimidine synthesis, prioritizing MP for rapid screening.
References
-
Shukkur, A. H., et al. (2020).[1][2][5] "A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives." Systematic Reviews in Pharmacy, 11(12), 123-128.
-
Al-Fartusie, S., et al. (2015).[3] "Synthesis and characterization of novel 2,2-di(pyridin-2-yl) hexahydropyrimidine." Der Pharma Chemica, 7(6), 299-304.[3]
-
Zerrouki, A., et al. (2023).[6][7][8] "A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization." Structural Chemistry, 35, 1-11.
-
Billman, J. H., & Khan, M. S. (1965). "Hexahydropyrimidines. V. A study of 2-substituted 1,3-bis(alpha-cyanobenzyl)-hexahydropyrimidines." Journal of Medicinal Chemistry, 8(4), 498-499.[9]
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- 9. Hexahydropyrimidines. V. A study of 2-substituted 1,3-bis(alpha-cyanobenzyl)-hexahydropyrimidines and 2-substituted 1,3-bis(alpha-cyano-p-methoxybenzyl)-hexahydropyrimidines as prospective antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Cyclic Diamine Ligands in Modern Chemistry
A Comparative Guide to Cyclic Diamine Ligands: Hexahydropyrimidine, Piperazine, and Homopiperazine for Researchers and Drug Development Professionals
Cyclic diamine ligands are fundamental building blocks in coordination chemistry, catalysis, and medicinal chemistry. Their ability to form stable chelate complexes with a wide range of metal ions has led to their use in diverse applications, from industrial-scale catalysis to the development of novel therapeutic agents. The structure of the cyclic diamine, particularly the size of the chelate ring formed upon coordination, profoundly influences the stability, reactivity, and stereochemistry of the resulting metal complex. This guide provides a comparative analysis of three key cyclic diamine ligands: hexahydropyrimidine, piperazine, and homopiperazine. We will delve into their synthesis, coordination chemistry, and catalytic applications, supported by experimental data and detailed protocols to assist researchers in selecting the optimal ligand for their specific needs.
Comparative Synthesis of Cyclic Diamine Ligands
The accessibility and ease of synthesis of a ligand are critical considerations for its practical application. Here, we compare the synthetic routes to hexahydropyrimidine, piperazine, and homopiperazine.
Hexahydropyrimidine: The Mannich-Type Condensation Approach
Hexahydropyrimidine, also known as 1,3-diazacyclohexane, is a six-membered saturated heterocycle. Its synthesis is often achieved through a Mannich-type reaction, a one-pot condensation of an aldehyde, an amine source, and a carbon acid.[1] A general and efficient method involves the condensation of 1,3-diaminopropane with formaldehyde.[2][3]
Experimental Protocol: Synthesis of Unsubstituted Hexahydropyrimidine [2][3]
-
Materials: 1,3-diaminopropane, formaldehyde (37% aqueous solution), methanol, potassium carbonate.
-
Procedure:
-
To a solution of 1,3-diaminopropane (10 mmol) in methanol (20 mL), slowly add aqueous formaldehyde (10 mmol) at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Add anhydrous potassium carbonate to the mixture to remove water and neutralize any formic acid present.
-
Filter the mixture and remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield hexahydropyrimidine.
-
Piperazine: Industrial Synthesis from Ethylene Precursors
Piperazine is a six-membered heterocyclic compound with two nitrogen atoms at opposite positions (1,4-positions). It is widely produced on an industrial scale. A common method involves the reaction of 1,2-dichloroethane with an excess of ammonia under high pressure and temperature.[4] Another major route is the catalytic cyclization of ethanolamine.[1]
Experimental Protocol: Synthesis of Piperazine from 1,2-Dichloroethane and Ammonia [4]
-
Materials: 1,2-dichloroethane, aqueous ammonia, sodium hydroxide.
-
Procedure:
-
1,2-dichloroethane and a large excess of aqueous ammonia are heated in a high-pressure autoclave.
-
The reaction mixture, containing a mixture of ethylenediamine, piperazine, and other polyethyleneamines as their hydrochlorides, is cooled.
-
The mixture is neutralized with a strong base, such as sodium hydroxide, to liberate the free amines.
-
Piperazine is then separated from the mixture by fractional distillation.
-
Homopiperazine: Cyclization of Diamine Precursors
Homopiperazine, a seven-membered cyclic diamine (1,4-diazepane), can be synthesized through the cyclization of appropriate precursors. A common laboratory-scale synthesis involves the reaction of ethylenediamine with 1,3-dichloropropane or 1,3-dibromopropane.[5]
Experimental Protocol: Synthesis of Homopiperazine [5]
-
Materials: Ethylenediamine, 1,3-dichloropropane, a non-nucleophilic base (e.g., potassium carbonate), ethanol.
-
Procedure:
-
A solution of ethylenediamine in ethanol is prepared.
-
1,3-dichloropropane is added dropwise to the refluxing solution of ethylenediamine containing a suspension of potassium carbonate.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the inorganic salts are filtered off.
-
The solvent is removed under reduced pressure, and the resulting crude homopiperazine is purified by vacuum distillation.
-
Comparative Coordination Chemistry
The coordination behavior of these cyclic diamines is dictated by their structural differences, primarily the size of the chelate ring they form.
| Ligand | Chelate Ring Size | Conformation | Key Structural Features |
| Hexahydropyrimidine | 6-membered | Typically a chair conformation. | The 1,3-disposition of nitrogen atoms leads to a wider N-M-N bite angle compared to piperazine. |
| Piperazine | 5-membered | Can adopt chair, boat, and twist-boat conformations. The chair form is generally the most stable.[1] | The 1,4-arrangement of nitrogens results in a puckered five-membered chelate ring upon coordination. |
| Homopiperazine | 7-membered | Flexible, with multiple possible conformations. | The larger ring size allows for greater flexibility and can accommodate larger metal ions more readily.[6] |
Structural Analysis from X-ray Crystallography
X-ray crystallography provides definitive insights into the coordination modes of these ligands.
-
Piperazine Complexes: A vast number of crystal structures of piperazine-metal complexes have been reported. For instance, Ti(IV) piperazine-based complexes have been fully characterized, revealing either Ti₂(L)(OⁱPr)₆ or Ti₂(L)₂(OⁱPr)₄ structures depending on the steric bulk of the ligand.[7] Copper(II) complexes with tetradentate piperazine-based ligands have been shown to adopt square-pyramidal geometries.[8] The crystal structure of N,N'-bis(diphenylphosphino)piperazine has also been determined.[9]
-
Homopiperazine Complexes: The crystal structure of a Ni(II) complex with homopiperazine, ₂·4H₂O, shows a slightly distorted square planar geometry around the nickel ion.[10] Zr(IV) and Hf(IV) complexes with homopiperazine-based salen ligands have also been characterized by X-ray diffraction, showing a 1:1 ligand-to-metal ratio.[6]
-
Hexahydropyrimidine Complexes: While crystal structures of numerous hexahydropyrimidine derivatives have been reported, there is a scarcity of crystallographic data for simple metal complexes of the unsubstituted hexahydropyrimidine ligand in publicly available databases. However, a nickel(II) complex with a dehydroacetic acid and N,N'-dimethylethylenediamine ligand system has been characterized, which provides some insight into the coordination of a six-membered ring containing two nitrogen atoms, albeit with different substitution patterns.[11]
Thermodynamic Stability of Metal Complexes
The thermodynamic stability of a metal complex is a crucial parameter, often quantified by the formation constant (log K) or overall stability constant (log β). Generally, for a given metal ion, five-membered chelate rings are thermodynamically more stable than six-membered rings, which are in turn more stable than seven-membered rings (the chelate effect).
A study on the formation constants of iron(III) complexes with 1,2-diaminoethane (forms a 5-membered ring), 1,3-diaminopropane (forms a 6-membered ring), and 1,4-diaminobutane (forms a 7-membered ring) in methanol solution provides a useful comparison. The stability of the complexes was found to follow the order: 1,3-diaminopropane > 1,2-diaminoethane ≈ 1,4-diaminobutane for mono- and bis-complexes.[6] This suggests that for Fe(III) in methanol, the six-membered ring is the most stable.
In another study comparing Cu(II) complexes with 1,2-diaminopropane and 1,3-diaminopropane, the complexes with 1,2-diaminopropane (forming a five-membered ring) exhibited greater stability.[11]
| Ligand Precursor | Metal Ion | log K₁ | log K₂ | log β₂ | Conditions | Reference |
| 1,2-Diaminoethane | Fe(III) | 5.3 ± 0.2 | - | 10.9 ± 0.1 | Methanol | [6] |
| 1,3-Diaminopropane | Fe(III) | 6.9 ± 0.2 | - | 12.4 ± 0.1 | Methanol | [6] |
| 1,2-Diaminopropane | Cu(II) | 10.70 | 9.30 | 20.00 | 0.5 M KNO₃, 25 °C | [11] |
| 1,3-Diaminopropane | Cu(II) | 9.85 | 7.35 | 17.20 | 0.5 M KNO₃, 25 °C | [11] |
Comparative Catalytic Applications: Asymmetric Hydrogenation
Cyclic diamine ligands are extensively used in asymmetric catalysis, where their chiral derivatives can induce high enantioselectivity. A prominent example is the asymmetric hydrogenation of prochiral ketones and olefins.
Asymmetric Hydrogenation of Acetophenone: A Benchmark Reaction
The asymmetric transfer hydrogenation (ATH) of acetophenone to produce chiral 1-phenylethanol is a widely studied benchmark reaction to evaluate the performance of chiral catalysts.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone [7][8][10]
-
Materials: Acetophenone, a chiral diamine ligand, a rhodium or ruthenium precursor (e.g., [Rh(cod)₂]BF₄ or [RuCl₂(p-cymene)]₂), a hydrogen source (e.g., isopropanol or formic acid/triethylamine mixture), a base (e.g., potassium tert-butoxide), and an appropriate solvent (e.g., isopropanol or dichloromethane).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, the rhodium or ruthenium precursor and the chiral diamine ligand are dissolved in the solvent.
-
The mixture is stirred at room temperature for a specified time to allow for the in situ formation of the catalyst.
-
Acetophenone and the hydrogen source (if not the solvent) are added to the flask.
-
The reaction mixture is stirred at a specific temperature for the required duration.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The conversion is determined by gas chromatography (GC) or ¹H NMR spectroscopy.
-
The enantiomeric excess (ee) of the 1-phenylethanol product is determined by chiral GC or high-performance liquid chromatography (HPLC).
-
Comparative Performance in Asymmetric Hydrogenation
While a direct comparison of hexahydropyrimidine, piperazine, and homopiperazine in the same catalytic system is scarce, we can infer their potential performance from studies on similar diamine ligands. For instance, in the asymmetric hydrogenation of acetophenone, chiral 1,2-diamines (analogs of piperazine) are known to be highly effective ligands for ruthenium and rhodium catalysts, often affording high enantioselectivities.[7]
| Chiral Diamine Ligand | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R,R)-1,2-Diaminocyclohexane derivative | [RuCl₂((S)-xylbinap)((R,R)-daipen)] | Acetophenone | >98 | 95 (R) | [7] |
| (R)-1,3-Butanediamine | [RuCl₂(phosphine)₂((R)-1,3-butanediamine)] | Acetophenone | >95 | 92 (R) | [7] |
| (S,S)-TsDPEN | Rh(III)Cp* | Acetophenone | >99 | 92 | [1] |
Note: This table showcases the performance of various chiral diamine ligands in the asymmetric hydrogenation of acetophenone to highlight the effectiveness of such ligands. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.
The data suggests that both five- and six-membered chelate-forming diamines can be highly effective in inducing enantioselectivity. The choice between them would depend on the specific substrate and reaction conditions, as subtle changes in the ligand backbone and substituents can have a significant impact on the catalyst's performance.
Conclusion: A Guide for Ligand Selection
The choice between hexahydropyrimidine, piperazine, and homopiperazine as a ligand depends on the specific requirements of the application.
-
Hexahydropyrimidine offers a six-membered chelate ring, which can lead to different stereochemical outcomes and reactivity compared to the more common five-membered rings. Its synthesis via the Mannich reaction allows for a high degree of substitution on the carbon backbone.
-
Piperazine is a readily available and cost-effective ligand that forms stable five-membered chelate rings. Its derivatives are well-explored in both catalysis and medicinal chemistry, providing a wealth of literature to draw upon.
-
Homopiperazine provides a more flexible seven-membered chelate ring, which can be advantageous for coordinating to larger metal ions or for accessing different coordination geometries.
Ultimately, the optimal ligand choice will be a result of empirical screening and a thorough understanding of the structure-activity relationships for the desired transformation. This guide provides a foundational comparison to aid researchers in making an informed initial selection for their synthetic and catalytic endeavors.
References
-
ACS Publications. (2012). The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH═NCHPhCHPhN═CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society. [Link]
-
MDPI. (2022). Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. [Link]
-
MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. [Link]
-
Wiley Online Library. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. [Link]
-
Wiley-VCH. (2005). Rhodium-Catalyzed Asymmetric Hydrogenation. [Link]
-
Beilstein Journals. (2009). Asymmetric reactions in continuous flow. [Link]
-
PubMed. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. [Link]
-
Asian Journal of Chemistry. (2000). Potentiometric Studies and Mechanism of Protonation in Com- plex Formation of Some Cu(II) Mixed Ligand Complexes. [Link]
-
DTIC. (1999). Synthesis and Characterization of 5-Substituted-1,3-Diazacyclohecane Derivatives. [Link]
-
ETH Zurich. (2015). OC VI (HS 2015) Bode Research Group. [Link]
-
ResearchGate. (2009). Complex formation reactions of palladium(II)-1,3-diaminopropane with various biologically relevant ligands. Kinetics of hydrolysis of glycine methyl ester through complex formation. [Link]
-
Semantic Scholar. (2010). Syntheses and Crystal Structures of Two Transition Metal Complexes (M = Mn and Co) Containing Malonate and Reduced I. [Link]
-
ResearchGate. (2009). Complex formation reactions of palladium(II)-1,3-diaminopropane with various biologically relevant ligands. Kinetics of hydrolysis of glycine methyl ester through complex formation. [Link]
-
ResearchGate. (2025). Asymmetric hydrogenation of acetophenone with different chiral ligands. [Link]
-
PubMed. (2000). Synthesis and characterization of 5-substituted 1,3-diazacyclohexane derivatives. [Link]
-
ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. [Link]
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- 6. Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands [mdpi.com]
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- 8. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
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Safety Operating Guide
Hexahydropyrimidine hydrochloride proper disposal procedures
Hexahydropyrimidine Hydrochloride: Comprehensive Safety and Disposal Protocol
As an intermediate in drug development and chemical synthesis, Hexahydropyrimidine hydrochloride (CAS: 15937-63-0) requires rigorous handling and disposal procedures. Improper disposal not only violates federal environmental regulations but also poses severe chemical risks to laboratory personnel. This guide provides drug development professionals with field-proven, self-validating methodologies for the safe neutralization, containment, and disposal of this compound.
Chemical Characterization & Mechanistic Hazard Profile
To safely manage chemical waste, one must first understand the molecular vulnerabilities of the compound. Hexahydropyrimidine is a cyclic aminal. While the hydrochloride salt is relatively stable in dry, solid form, exposing it to highly acidic aqueous environments (pH < 2) triggers a dangerous degradation pathway.
The Causality of the Hazard: Strong acids catalyze the opening of the hexahydropyrimidine ring, leading to the rapid hydrolysis of the molecule and the subsequent release of formaldehyde (a volatile carcinogen) and 1,3-propanediamine (a corrosive amine) (1)[1]. Therefore, the core objective of this disposal protocol is to prevent acid-catalyzed hydrolysis while ensuring full compliance with Resource Conservation and Recovery Act (RCRA) standards.
Quantitative Waste Characterization & Disposal Parameters
| Parameter | Quantitative Limit | Operational Rationale |
| Target Neutralization pH | 6.0 – 8.0 | Prevents acid-catalyzed hydrolysis and formaldehyde release. |
| Rinse Solvent Volume | 10% of container volume | Ensures sufficient mechanical agitation for complete dissolution. |
| Rinse Iterations | 3 (Triple-Rinse) | Statistically reduces chemical residue to sub-hazardous levels. |
| SAA Accumulation Limit | 55 Gallons | Maximum allowable volume before mandatory EHS transfer. |
| Time Limit in SAA | < 3 Days (Once full) | Federal RCRA compliance for hazardous waste storage. |
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical decision-making process for segregating and treating Hexahydropyrimidine hydrochloride waste based on its physical state.
Decision tree for the segregation, treatment, and disposal of Hexahydropyrimidine HCl waste.
Validated Disposal Methodologies
Prior to executing any protocol, ensure all work is conducted within a certified chemical fume hood. Required PPE includes nitrile gloves, chemical safety goggles, and a standard laboratory coat (2)[2].
Protocol A: Solid Waste Containment
Solid waste (e.g., expired reagents, spilled powder) must be collected without generating airborne dust, which acts as a severe respiratory irritant.
-
Collection: Use a non-sparking spatula or a dedicated HEPA-filtered vacuum to collect the solid powder.
-
Containment: Transfer the material into a chemically resistant, high-density polyethylene (HDPE) container with a secure screw-cap.
-
System Validation: Invert the sealed container 180 degrees over a secondary containment tray for 10 seconds. The complete absence of particulate leakage validates the primary seal integrity.
-
Labeling: Immediately affix a hazardous waste tag detailing the chemical name, CAS number (15937-63-0), and primary hazard (Irritant) (3)[3].
Protocol B: Aqueous Waste Neutralization
Because hexahydropyrimidine hydrochloride lowers the pH of aqueous solutions, direct disposal into mixed organic waste drums can inadvertently trigger the hydrolysis of the aminal ring if the drum contains other acidic byproducts.
-
Preparation: Place the beaker containing the aqueous waste on a magnetic stir plate inside the fume hood. Insert a clean magnetic stir bar.
-
Titration: While stirring at 300 RPM, slowly add 1M Sodium Hydroxide (NaOH) dropwise.
-
System Validation: Utilize a calibrated pH meter to continuously monitor the titration. The neutralization is validated only when the pH reaches and remains stable between 6.0 and 8.0 for a minimum of 60 seconds without further base addition.
-
Consolidation: Transfer the stabilized, neutralized solution to a designated aqueous hazardous waste drum located in the Satellite Accumulation Area (SAA) (4)[4].
Protocol C: Empty Container Decontamination (Triple-Rinse)
EPA regulations dictate that containers holding hazardous chemicals cannot be discarded in standard trash until thoroughly decontaminated. The triple-rinse methodology ensures residual chemical concentrations are diluted beyond hazardous thresholds (5)[5].
-
First Rinse: Add a compatible solvent (e.g., ethanol or deionized water) to fill exactly 10% of the container's total volume. Cap securely and agitate vigorously for 30 seconds. Empty the rinsate into your designated hazardous liquid waste container.
-
Subsequent Rinses: Repeat the 10% volume rinse and agitation process two additional times.
-
System Validation: Perform a visual inspection of the container interior under high-intensity light. The decontamination is considered validated only when zero crystalline residue or opacity is observed on the container walls.
-
Defacement & Disposal: Completely deface the original chemical label using a thick permanent marker. The clean, dry container may now be safely discarded in the regular laboratory glass or plastic waste stream.
Regulatory Compliance & EHS Handoff
Under no circumstances should Hexahydropyrimidine hydrochloride, in solid or liquid form, be disposed of down the sanitary sewer (6)[6]. All generated waste must be stored in a designated Satellite Accumulation Area (SAA). Ensure that halogenated and non-halogenated waste streams are strictly segregated to prevent cross-reactivity and to minimize institutional disposal costs. Once a waste container reaches its maximum capacity, federal RCRA guidelines mandate that it must be transferred to your institution's central Environmental Health and Safety (EHS) accumulation facility within 3 days.
References
- Title: Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride)
- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
- Title: Hexetidine SDS, 141-94-6 Safety Data Sheets Source: ECHEMI URL
- Source: Environmental Protection Agency (EPA)
- Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR URL
- Title: 7.
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- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to Personal Protective Equipment for Handling Hexahydropyrimidine Hydrochloride
This guide provides an in-depth operational plan for the safe handling of Hexahydropyrimidine hydrochloride in a laboratory setting. As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as a foundational element of scientific integrity. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection, use, and disposal.
Hazard Assessment: Understanding the Compound
Hexahydropyrimidine hydrochloride and related pyrimidine compounds present several potential hazards that dictate our PPE strategy. A thorough understanding of these risks is the first step in a self-validating safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2]
Table 1: Summary of Potential Hazards
| Hazard Type | Description | Potential Effects |
| Skin Irritation | Causes skin irritation upon direct contact.[3][4] | Redness, rash, or inflammation. |
| Eye Irritation | Causes serious eye irritation.[3][5] | Redness, pain, and potential damage to eye tissue. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[3] | Coughing, shortness of breath, and irritation of the respiratory tract. |
| Harmful if Swallowed | Ingestion can be harmful to health.[3] | Adverse systemic effects. |
| Combustion Hazards | During a fire, it may decompose and produce toxic fumes, including carbon oxides, nitrogen oxides, and highly toxic hydrogen chloride (HCl) gas.[1][6] | Severe respiratory irritation and systemic toxicity from combustion byproducts. |
This hazard profile necessitates a comprehensive PPE plan that creates a complete barrier between the researcher and the chemical.
Core Directive: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed. The following recommendations are based on standard laboratory operations involving the handling of solid Hexahydropyrimidine hydrochloride.
Hand Protection: The First Line of Defense
-
Causality: Direct skin contact is a primary route of exposure that can cause irritation.[3][4] Gloves provide a critical barrier.
-
Protocol:
-
Select powder-free nitrile gloves. Nitrile offers good resistance to a broad range of chemicals and eliminates the risk of latex allergies.[8]
-
Gloves must be inspected for any signs of damage (e.g., punctures or tears) before each use.[2]
-
When handling the compound, ensure the cuffs of the gloves are pulled over the sleeves of the lab coat to prevent skin exposure at the wrist.[9]
-
Change gloves every 30-60 minutes during extended procedures or immediately if you suspect contamination.[9]
-
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Requirement: Wear safety glasses with side-shields. A face shield is required if there is a significant risk of splashing or aerosol generation.[1][2]
-
Causality: Hexahydropyrimidine hydrochloride can cause serious eye irritation.[3][5] Standard eyeglasses are insufficient as they do not protect from splashes from the side.
-
Protocol:
-
Wear safety glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6]
-
In situations where dust may be generated, such as weighing or transferring the solid compound, tightly fitting safety goggles are recommended.[2]
-
For large-scale operations or when cleaning spills, a full face shield should be worn in addition to safety goggles to protect the entire face.[10]
-
Respiratory Protection: Preventing Inhalation
-
Requirement: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dust is generated, a dust respirator is required.[1][11]
-
Causality: Inhalation of dust particles can lead to respiratory tract irritation.[3] Engineering controls like a fume hood are the primary method to mitigate this risk.
-
Protocol:
-
All weighing and transfer of solid Hexahydropyrimidine hydrochloride should be performed in a certified chemical fume hood to minimize the escape of dust.
-
If significant dust is unavoidable, a NIOSH-certified N95 respirator should be worn.[10] All personnel required to wear respirators must be properly fit-tested and trained in accordance with the OSHA respiratory protection standard (29 CFR 1910.134).[9][10]
-
Body Protection: Minimizing Contamination
-
Requirement: Wear protective clothing, such as a lab coat or gown.[1][7]
-
Causality: Protective clothing prevents the contamination of personal clothes and skin in the event of a spill or splash.
-
Protocol:
-
A clean, long-sleeved lab coat that closes in the front should be worn at all times in the laboratory.
-
For procedures with a higher risk of contamination, consider a disposable, poly-coated gown with knit or elastic cuffs.[10]
-
Lab coats should be removed before leaving the laboratory to prevent the spread of contamination.[9]
-
Operational Plan: Donning and Doffing Procedures
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is to avoid contact between contaminated PPE and clean skin or clothing.
Step-by-Step Donning Protocol
-
Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.
-
Respiratory Protection (if required): Don your N95 respirator.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don the first pair of gloves. If double-gloving, pull the inner glove cuff under the sleeve of the gown. Don the outer pair, pulling the cuff over the sleeve of the gown.
Step-by-Step Doffing Protocol
-
Outer Gloves (if applicable): Remove the outer pair of gloves.
-
Gown/Lab Coat: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as you go.
-
Inner Gloves: With your ungloved hand, peel off the first glove from the inside at the cuff. With the now-bare hand, slide your finger under the cuff of the remaining glove and peel it off without touching the outside.
-
Eye/Face Protection: Remove the face shield or goggles from the back.
-
Respiratory Protection: Remove the respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]
Workflow for PPE Donning and Doffing
Caption: PPE Donning and Doffing Workflow
Decontamination and Disposal Plan
Proper disposal of contaminated materials is essential to protect fellow researchers and environmental service personnel.
Personnel Decontamination
-
Skin Contact: If skin contact occurs, immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1] If irritation persists, seek medical advice.[1][7]
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][7]
Disposal of Contaminated PPE
-
All disposable PPE (gloves, gowns, respirator masks) worn while handling Hexahydropyrimidine hydrochloride should be considered contaminated waste.[10][12]
-
Place used PPE into a designated, clearly labeled hazardous waste container.[13] This should be a thick, leak-proof plastic bag or a rigid container.[13]
-
Never reuse disposable PPE.[10]
Chemical Waste Disposal
-
All waste containing Hexahydropyrimidine hydrochloride, including contaminated materials from spill cleanups, must be disposed of as hazardous chemical waste.
-
Collect waste in a sealed, properly labeled container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[14][15] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures in Case of a Spill
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Access: Limit access to the spill area.[1]
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including double gloves, a protective gown, eye/face protection, and respiratory protection.
-
Contain and Clean: For a solid spill, carefully sweep the material into an airtight container, taking care not to create dust.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, followed by water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.[1]
By adhering to these detailed procedures, researchers can confidently handle Hexahydropyrimidine hydrochloride, ensuring both personal safety and the integrity of their work.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. Retrieved from [Link]
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Halyard Health. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
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SHC Extreme. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Pharmacy Practice and Purchasing Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Cancer Care Ontario. (n.d.). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
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Brandeis University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of Utah Health Care. (2010, May 19). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals eTool: Pharmacy - Disposal of Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023, June 12). Chemical Decontamination. Retrieved from [Link]
-
Harrogate and District NHS Foundation Trust. (2016, March). Decontamination, cleaning and disinfection. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
